methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Description
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Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m0/s1 |
InChI Key |
FNJRVMKCXNKPKH-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)NCC(=O)N1 |
Canonical SMILES |
COC(=O)CC1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate?
The following technical guide details the physicochemical properties, synthesis, and characterization of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate , also known as Cyclo(L-Asp-Gly) Methyl Ester .
A Technical Guide for Drug Development & Peptide Chemistry[1]
Executive Summary & Compound Identity
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a cyclic dipeptide derivative belonging to the 2,5-diketopiperazine (DKP) class.[1] Structurally, it represents the methyl ester of the cyclized dipeptide L-Aspartyl-Glycine (Cyclo(L-Asp-Gly)).
This compound is of significant interest in pharmaceutical research for two primary reasons:
-
Peptide Stability Model: It serves as a reference standard for the degradation products of aspartyl-peptide drugs (e.g., Aspartame, peptide therapeutics), where "aspartimide" formation and subsequent rearrangement to DKPs is a common instability pathway.[1]
-
Scaffold for Drug Design: The rigid DKP ring acts as a privileged scaffold, mimicking beta-turns in proteins and offering high metabolic stability compared to linear peptides.
Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate |
| Common Synonyms | Cyclo(L-Asp-Gly) methyl ester; 3-(Methoxycarbonylmethyl)-2,5-piperazinedione |
| CAS Registry Number | 114417-85-5 |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| SMILES | COC(=O)C[C@@H]1NC(=O)CNC1=O |
| Stereochemistry | (S)-enantiomer (derived from L-Aspartic acid) |
Physicochemical Properties
The following data synthesizes experimental values from analogous DKP systems and calculated descriptors for the specific methyl ester derivative.
Solid-State & Solution Properties
| Property | Value / Range | Context & Causality |
| Physical State | White Crystalline Solid | Strong intermolecular hydrogen bonding between amide groups in the DKP ring promotes crystallinity. |
| Melting Point | 160 – 180 °C (Predicted) | DKPs typically exhibit high melting points (>200°C for Gly-Gly). The ester side chain disrupts packing slightly, lowering the MP compared to the free acid. |
| Solubility (Water) | Low to Moderate (~1-5 mg/mL) | The DKP ring is polar, but the methyl ester cap reduces hydrophilicity compared to the free acid form. |
| Solubility (Organic) | High in DMSO, DMF | Polar aprotic solvents disrupt the intermolecular H-bonds effectively.[1] |
| LogP (Octanol/Water) | -1.8 to -1.5 | Calculated based on the ethyl ester analog (LogP -1.78). Indicates low lipophilicity, though more lipophilic than the zwitterionic precursor.[1] |
| pKa | Non-ionizable (Physiological) | The amide protons are weakly acidic (pKa > 14). The ester group is neutral. |
Stability Profile
-
Hydrolytic Stability: The DKP ring is kinetically stable at neutral pH but susceptible to ring-opening hydrolysis in strong acids (6N HCl, 110°C) or strong bases.
-
Racemization: The chiral center at C2 (alpha-carbon of Asp residue) is prone to epimerization under basic conditions due to the electron-withdrawing effect of the adjacent carbonyl and the ester group.
Structural Characterization (Spectroscopy)
Accurate identification requires specific spectroscopic signatures. The following NMR data is characteristic of the Cyclo(Asp-Gly) methyl ester core.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.2 – 8.5 ppm (Broad s, 2H): Amide NH protons of the DKP ring.[1]
-
δ 4.2 – 4.3 ppm (m, 1H): Alpha-proton of the Aspartate residue (Chiral center).
-
δ 3.8 – 3.9 ppm (d/m, 2H): Alpha-protons of the Glycine residue (Ring methylene).[1]
-
δ 3.65 ppm (s, 3H): Methoxy protons (–OCH₃) of the ester side chain.[1]
-
δ 2.7 – 2.9 ppm (dd, 2H): Beta-protons of the Aspartate side chain (–CH₂–COOMe).
Synthesis & Formation Mechanism
The formation of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate typically occurs via the cyclization of L-Aspartyl-Glycine methyl esters. This can be a deliberate synthetic route or an unwanted degradation pathway in peptide formulation.
Mechanism of Cyclization
The reaction is driven by the nucleophilic attack of the N-terminal amine on the ester carbonyl of the adjacent residue (intramolecular aminolysis), releasing methanol.
Figure 1: Mechanism of DKP formation from linear dipeptide esters.
Experimental Protocols
A. Analytical HPLC Method
To quantify purity or monitor degradation, use the following reverse-phase HPLC protocol.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 30% B over 20 minutes (DKPs are polar and elute early).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Retention Time: Expect elution between 3–8 minutes depending on dead volume.
B. Solubility Assessment (Shake-Flask Method)
-
Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC against a standard curve prepared in DMSO.
References
-
PubChem. 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]
-
Gao, W., et al. Cu(I)-catalyzed highly exo-selective and enantioselective [3 + 2] cycloaddition.[1] (Context for glycine ester reactivity). Tetrahedron Letters, 2016.[1]
Sources
Engineering 2,5-Dioxopiperazine Scaffolds for Oncology: Mechanisms, Structural Optimization, and In Vitro Cytotoxicity
Executive Summary & Mechanistic Rationale
The 2,5-dioxopiperazine (also known as 2,5-diketopiperazine or 2,5-DKP) scaffold represents one of the most privileged structures in medicinal chemistry[1]. As the smallest possible cyclic peptides, 2,5-DKPs exhibit exceptional conformational rigidity, high resistance to proteolytic degradation, and the unique ability to act as both hydrogen bond donors and acceptors[2]. These inherent physicochemical properties allow them to interact with a diverse array of biological targets, making them highly potent candidates for anticancer drug development.
Historically, unmodified 2,5-DKPs have suffered from poor aqueous solubility due to strong intermolecular hydrogen bonding and dense
This technical guide dissects the structure-activity relationships (SAR) of novel 2,5-DKP derivatives, outlines their mechanisms of action, and provides field-proven, self-validating experimental protocols for evaluating their biological activity in vitro.
Structural Optimization and Quantitative Efficacy
To overcome the pharmacokinetic limitations of natural DKPs, researchers have employed strategic functional group modifications. For example, introducing an allyl group to the 1-nitrogen atom of the 2,5-DKP ring interrupts intermolecular hydrogen bond formation, significantly improving solubility and broad-spectrum anticancer activity[2]. Similarly, the synthesis of 3,6-diunsaturated derivatives bearing naphthalen-1-ylmethylene and 2-methoxybenzylidene functions has yielded compounds with high lipophilicity and potent inhibitory effects[5].
Furthermore, epipolythiodiketopiperazines (ETPs) leverage a polysulfide bridge to induce cytotoxicity through redox cycling and zinc ejection from critical regulatory proteins[4].
Table 1: Cytotoxic Efficacy of Key 2,5-DKP Derivatives
| Compound Designation | Structural Modification | Target Cancer Cell Lines | IC | Key Mechanistic Feature | Ref. |
| Compound 4m | N-allyl mono-protection | U937 (Lymphoma), K562 (Leukemia) | 0.5 – 0.9 | Disruption of H-bonding; broad-spectrum cytotoxicity | [3][6] |
| Compound 11 | 3,6-diunsaturated DKP | A549 (Lung), HeLa (Cervical) | 1.2 (A549), 0.7 (HeLa) | G2/M phase cell cycle arrest; Apoptosis induction | [2][5] |
| Compound (±) 5c | Ugi cascade synthesis | MV411 (Myeloid Leukemia) | 1.7 | High selectivity for myeloid leukemia cells | [7] |
| ETP (+)-42 | Epidithiodiketopiperazine | HCT 116, MCF7, DU 145 | Nanomolar range | Polysulfide bridge-mediated redox cycling | [4][8] |
Mechanisms of Cytotoxicity: Signaling and Cell Cycle Arrest
The biological activity of 2,5-DKP derivatives is primarily driven by two distinct mechanisms, depending on their structural class. Non-sulfur-containing diunsaturated DKPs (like Compound 11) typically act as microtubule-destabilizing agents, mimicking the action of clinically investigated drugs like Plinabulin[1]. This destabilization triggers the spindle assembly checkpoint, leading to an irreversible arrest in the G2/M phase of the cell cycle, ultimately culminating in caspase-dependent apoptosis[2].
Conversely, ETPs rely on their polysulfide bridges to cross-link proteins via disulfide exchange or generate reactive oxygen species (ROS) through redox cycling, triggering rapid apoptotic cascades[4].
Mechanisms of action for 2,5-DKP derivatives leading to cancer cell apoptosis.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust in vitro screening must be built on self-validating assay designs. The following protocols detail the causality behind critical experimental choices to ensure high-fidelity data.
Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)
Rationale: While the MTT assay is widely cited[2][3], we strongly recommend the Cell Counting Kit-8 (CCK-8) assay for suspension cell lines (e.g., U937, K562, MV411). The WST-8 formazan product generated in the CCK-8 assay is highly water-soluble[6]. This eliminates the need for a DMSO solubilization step, thereby minimizing pipetting errors, reducing well-to-well variability, and preserving the integrity of technical replicates.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of
cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO . -
Compound Preparation: Dissolve the 2,5-DKP derivative in sterile DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment & Internal Validation: Add 100 µL of the drug dilutions to the wells.
-
Self-Validation Step: Every plate MUST include a vehicle control (0.5% DMSO), a blank (media only), and a positive control (e.g., Doxorubicin at 1 µM).
-
-
Incubation: Incubate for 48 to 72 hours.
-
Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours.
-
Readout: Measure absorbance at 450 nm using a microplate reader.
-
Quality Control: Calculate the Z'-factor between the vehicle and positive control. The assay is only deemed valid if
, confirming sufficient dynamic range.
High-throughput workflow for evaluating 2,5-DKP cytotoxicity using CCK-8.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Rationale: To confirm that 3,6-diunsaturated 2,5-DKPs induce G2/M phase arrest[5], flow cytometry using Propidium Iodide (PI) is utilized. PI intercalates stoichiometrically into nucleic acids. The causality behind using ethanol fixation rather than paraformaldehyde is critical: ethanol dehydrates the cells, permeabilizing the membrane to allow PI entry while preserving the nucleic acid integrity required for precise DNA content analysis.
Step-by-Step Methodology:
-
Treatment: Treat A549 or HeLa cells with the 2,5-DKP derivative at its calculated IC
(e.g., 1.0 µM for Compound 11) for 24 hours. -
Harvesting: Trypsinize cells, collect by centrifugation (300 × g, 5 min), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).
-
Staining & RNase Digestion: Centrifuge to remove ethanol. Wash with PBS. Resuspend the pellet in 0.5 mL PI/RNase Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Self-Validation Step: RNase A is mandatory. PI binds to both DNA and double-stranded RNA. Without RNase A, the fluorescence signal will overestimate DNA content, obscuring the distinct G1, S, and G2/M peaks. A sharp G1 peak (Coefficient of Variation < 5%) serves as the internal validation of successful RNase treatment and proper instrument alignment.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width plots.
References
- (PDF) 2,5-Diketopiperazines (DKPs)
- Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents European Journal of Medicinal Chemistry, 2014 URL
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines MDPI / Marine Drugs, 2023 URL
- The Journal of Organic Chemistry (ACS Publications)
- RSC Advances (Royal Society of Chemistry)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines | CoLab [colab.ws]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. preprints.org [preprints.org]
- 6. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04958A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Structural and Biological Landscape of Proline-Containing Cyclic Dipeptides: A Technical Guide to Discovery and Isolation
Executive Summary & Chemical Rationale
Proline-containing cyclic dipeptides (Pro-CDPs), a prominent subclass of 2,5-diketopiperazines (DKPs), represent one of the most structurally rigid and biologically versatile families of natural products. As a Senior Application Scientist navigating the complexities of natural product drug discovery, I emphasize that the unique value of Pro-CDPs lies in their stereochemical architecture. The fusion of the proline pyrrolidine ring with the piperazine-2,5-dione core restricts the conformational flexibility of the dipeptide. This "head-to-tail" cyclization confers exceptional resistance to proteolytic degradation, enhances lipophilicity, and facilitates passive diffusion across biological barriers, including the blood-brain barrier .
Biosynthetic Pathways and Natural Sources
Pro-CDPs are ubiquitous across marine and terrestrial ecosystems. They are predominantly synthesized by microorganisms such as Streptomyces, Pseudomonas, and marine-derived fungi (Aspergillus and Penicillium), as well as being generated thermally in processed foods like roasted coffee .
The biosynthesis of these scaffolds is governed by two distinct enzymatic machineries:
-
Nonribosomal Peptide Synthetases (NRPS): Large, multi-modular enzymes (>100 kDa) that activate amino acids and catalyze their condensation independent of messenger RNA.
-
Cyclodipeptide Synthases (CDPS): Smaller enzymes (~30 kDa) that hijack aminoacyl-tRNAs from the primary ribosomal translation machinery to forge the DKP ring .
Enzymatic biosynthesis pathways of proline-containing cyclic dipeptides.
Bioassay-Guided Discovery and Isolation Protocols
To isolate low-abundance Pro-CDPs from complex microbial broths, we must employ a self-validating isolation system. By coupling chromatographic fractionation directly to a real-time phenotypic assay (e.g., a biosensor strain for antimicrobial or quorum-sensing activity), the workflow validates itself iteratively: only fractions containing the active pharmacophore trigger a response, eliminating false positives from inactive structural analogs.
Step-by-Step Methodology:
-
Fermentation & Extraction: Cultivate the microbial strain (e.g., Streptomyces sp.) in 10 L of marine broth for 7–14 days. Centrifuge to separate the mycelium from the supernatant.
-
Causality: We extract the cell-free supernatant with ethyl acetate (EtOAc) because its moderate polarity perfectly partitions the lipophilic Pro-CDPs away from highly polar primary metabolites (sugars, free amino acids) remaining in the aqueous phase.
-
-
Size Exclusion Chromatography (SEC): Resuspend the dried EtOAc extract in methanol and load onto a Sephadex LH-20 column.
-
Causality: LH-20 is selected not merely for size exclusion, but because its cross-linked dextran matrix provides secondary lipophilic interactions in methanolic solvents, effectively separating the moderately non-polar Pro-CDPs (~200-300 Da) from high-molecular-weight polymeric impurities.
-
-
RP-HPLC Purification: Subject the active SEC fractions to Reversed-Phase High-Performance Liquid Chromatography (C18 column, H2O/Acetonitrile gradient).
-
Causality: The C18 stationary phase provides the high-resolution theoretical plates required to separate subtle stereoisomers (e.g., L-Pro vs. D-Pro derivatives) based on minute differences in hydrophobic surface area.
-
-
Structural Elucidation: Analyze purified peaks using High-Resolution ESI-MS/MS and 2D-NMR (COSY, HSQC, HMBC).
-
Causality: MS/MS yields characteristic fragmentation patterns (e.g., loss of CO or specific amino acid side chains), while HMBC confirms the rigid diketopiperazine ring connectivity through long-range carbon-proton couplings.
-
Bioassay-guided isolation and structural elucidation workflow for Pro-CDPs.
Quantitative Bioactivity and Structural Elucidation
The biological efficacy of Pro-CDPs is heavily dependent on the amino acid paired with proline. Aromatic residues (Phe, Tyr, Trp) often enhance antimicrobial and anticancer properties, while aliphatic residues (Leu, Val) are frequently implicated in signaling modulation .
| Compound | Primary Natural Source | Target / Biological Activity | Efficacy (MIC/IC50) |
| Cyclo(L-Leu-L-Pro) | Streptomyces spp., Marine Fungi | Antimicrobial / Anti-biofilm | MIC: 16–32 µg/mL |
| Cyclo(L-Phe-L-Pro) | Lactobacillus plantarum | Antifungal | MIC: ~10 µg/mL |
| Cyclo(Pro-Pro) | Aspergillus fumigatus, Roasted Coffee | Neuroprotective / Antioxidant | IC50: ~50 µM |
| Cyclo(His-Pro) | Mammalian CNS, Marine Sponges | Neuroprotective (Anti-aging) | EC50: ~20 µM |
Mechanisms of Action: Signaling and Inhibition
Beyond direct toxicity, Pro-CDPs are master modulators of cellular communication. One of the most critical mechanisms is Quorum Sensing Inhibition (QSI). Many Gram-negative bacterial pathogens rely on acyl-homoserine lactones (AHLs) to coordinate virulence gene expression. Pro-CDPs, due to their structural mimicry of the lactone ring, act as competitive antagonists. They bind to LuxR-type receptors without inducing the necessary conformational change for DNA binding, thereby silencing virulence without exerting selective pressure for resistance .
Pro-CDP mediated competitive inhibition of bacterial quorum sensing.
Conclusion
Proline-containing cyclic dipeptides offer a privileged scaffold for drug discovery. Their inherent stability, coupled with their ability to modulate complex biological pathways such as quorum sensing and neuroprotection, positions them as ideal candidates for next-generation therapeutics. By employing rigorous, causality-driven isolation workflows, researchers can continue to unlock the vast chemical space of these natural products.
References
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews.[Link]
-
Huang, R., Zhou, X., Xu, T., Yang, X., & Liu, Y. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(8), 403.[Link]
-
Giessen, T. W., & Marahiel, M. A. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology, 6, 785.[Link]
-
Bojarska, J., & Wolf, W. M. (2021). Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Proceedings, 79(1), 10.[Link]
-
Jothi, R., Hari Prasath, N., Gowrishankar, S., & Pandian, S. K. (2021). Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism. Frontiers in Cellular and Infection Microbiology, 11.[Link]
An In-Depth Technical Guide to Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, a chiral cyclic dipeptide with significant potential in medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and presents a validated, step-by-step synthesis protocol. Furthermore, it outlines the analytical techniques for its characterization and explores the broader biological significance and therapeutic applications of the dioxopiperazine scaffold, particularly in oncology. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, also known as cyclo(L-Aspartyl-Glycyl) methyl ester, is a derivative of the simplest cyclic dipeptide formed from aspartic acid and glycine. The presence of a chiral center at the C2 position of the piperazine ring, derived from the natural L-aspartic acid, is crucial for its specific biological interactions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference(s) |
| IUPAC Name | methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate | - |
| CAS Number | 114417-85-5 | [1] |
| Molecular Formula | C₇H₁₀N₂O₄ | [2] |
| Molecular Weight | 186.17 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Purification
The synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is typically achieved through the cyclization of a linear dipeptide precursor, L-aspartyl-glycine methyl ester. This intramolecular condensation is a critical step, and various methods have been developed to promote efficient ring closure while minimizing side reactions such as racemization or oligomerization.
Rationale for Synthetic Strategy
The chosen synthetic route involves the initial formation of the linear dipeptide, H-L-Asp(OMe)-Gly-OMe, followed by a thermally induced cyclization. This approach is favored for its relative simplicity and the commercial availability of the starting amino acid derivatives. The use of a methyl ester for the side chain of aspartic acid and the C-terminus of glycine facilitates the final cyclization step. Microwave-assisted synthesis has also been shown to be an efficient method for the N-Boc-deprotection-cyclization of dipeptidyl esters to yield dioxopiperazines in excellent yields, offering a rapid and environmentally friendly alternative.[3]
Experimental Protocol: Synthesis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Step 1: Preparation of L-Aspartic acid dimethyl ester hydrochloride
A suspension of L-aspartic acid in anhydrous methanol is cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield L-aspartic acid dimethyl ester hydrochloride as a white solid.
Step 2: Coupling with Glycine methyl ester
To a solution of L-aspartic acid dimethyl ester hydrochloride and glycine methyl ester hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 3: Cyclization to form Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
The linear dipeptide ester obtained from Step 2 is dissolved in a high-boiling point solvent such as toluene or xylene. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the cyclization. The mixture is heated to reflux, and the progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to isolate the pure methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
Figure 1. Synthetic workflow for methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Table 2: Analytical Characterization Methods
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the methoxy group protons (singlet, ~3.7 ppm), the methylene protons of the acetate side chain (multiplet), the α-protons of the piperazine ring, and the amide protons (broad signals). |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester and amide groups, the methoxy carbon, and the carbons of the piperazine ring and acetate side chain. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) at m/z 187.07, confirming the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric excess. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H stretching (amides), C=O stretching (amides and ester), and C-O stretching (ester). |
Biological Significance and Applications in Drug Development
The 2,5-dioxopiperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. These cyclic dipeptides exhibit a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[4] Their conformational rigidity, metabolic stability, and ability to present side chains in well-defined spatial orientations make them attractive scaffolds for the design of therapeutic agents.
Mechanism of Action and Therapeutic Potential
Dioxopiperazines derived from amino acids have shown promise as anticancer agents.[4] For instance, some studies have reported the antimetastatic properties of bis(dioxopiperazine) analogues in preclinical models.[5] The biological activity is often dependent on the nature of the amino acid side chains and their stereochemistry. The acetate side chain in methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate provides a handle for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity. This compound can serve as a key intermediate in the synthesis of more complex drug candidates. The core structure, cyclo(-Asp-Gly-), is a known building block in peptide synthesis and can be incorporated into larger peptide structures to induce specific conformations.[6]
Figure 2. Biological relevance and potential applications.
Conclusion
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a valuable chiral building block for drug discovery and development. Its synthesis, while requiring careful control of reaction conditions to maintain stereochemical integrity, is achievable through established peptide chemistry protocols. The inherent biological potential of the dioxopiperazine core, combined with the functionality of the acetate side chain, makes this compound a promising starting point for the development of novel therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this intriguing molecule.
References
- Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-beta-alanyl-glycyl-(O-methyl) -L-beta-aspartyl], and observations on the rearrangement of beta-aspartyl peptides esters. (1976). J Chem Soc Perkin 1, (19), 2014-9.
- Wu, J., Li, Y., & Zhang, H. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1736.
- van der Merwe, E., Huang, D., Peterson, D., Kilian, G., Milne, P. J., Van de Venter, M., & Frost, C. (2008). The synthesis and anticancer activity of selected diketopiperazines. Peptides, 29(8), 1305-11.
-
PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]
- de la Torre, B. G., & Andreu, D. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2883-2891.
- Raj, M., & Finn, M. G. (2020).
-
ResearchGate. Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? Retrieved from [Link]
- El-Abadelah, M. M., Nazer, M. Z., & Al-Abed, Y. (2002). Cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione]: preparation and crystal structure. Journal of Heterocyclic Chemistry, 39(4), 755-760.
- Harris, P. W. R., & Brimble, M. A. (2015). Native chemical ligation of peptides and proteins. Journal of Peptide Science, 21(4), 238-251.
-
PubChemLite. Methyl 2-(3,6-dioxopiperazin-2-yl)acetate. Retrieved from [Link]
-
PrepChem.com. Synthesis of aspartyl methyl ester. Retrieved from [Link]
- Albrnazine PS, a new diketopiperazine from an atacama desert fungus. (2023). Molbank, 2023(3), M1680.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Wessjohann, L. A., & Ruijter, E. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1239-1262.
-
Wikipedia. 2,5-Diketopiperazine. Retrieved from [Link]
-
SpectraBase. 2-(5-Methyl-3,6-dioxopiperazin-2-ylmethyl)-malonic acid. Retrieved from [Link]
- Witiak, D. T., Nair, R. V., & Schmid, F. A. (1985). Synthesis and antimetastatic properties of stereoisomeric tricyclic bis(dioxopiperazines) in the Lewis lung carcinoma model. Journal of Medicinal Chemistry, 28(9), 1228-1234.
- Wang, Y., et al. (2019). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Chemistry, 7, 137.
- El-Sayed, M. T., & El-Gamal, M. I. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Medicinal Chemistry, 31.
- Process for the production of 2,5 -diketopiperazines,2,5-diketopiperazines , dipeptides and their use thereof. (2004).
- Scott, W. L., et al. (2005). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Combinatorial Chemistry & High Throughput Screening, 8(3), 249-254.
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Quest Journals. Chemical modification of peptides by organocopper compounds. Retrieved from [Link]
- Sarpong, R., & Tantillo, D. J. (2011). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research, 44(8), 752-764.
- Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof. (2003).
- Kusano, M., et al. (2009). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Journal of Biochemistry, 145(1), 103-113.
- Albericio, F., & Carpino, L. A. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1564-1576.
- Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 28, 56-64.
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Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
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- 6. chemimpex.com [chemimpex.com]
The Cyclo(Asp-Gly) Methyl Ester Scaffold: Elucidating the Signaling Architecture of a Bioactive Diketopiperazine
Executive Summary: The "Privileged" Scaffold
The molecule methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is the methyl ester derivative of the cyclic dipeptide Cyclo(L-Asp-Gly) . In the context of drug discovery, this structure represents a "privileged scaffold"—a core molecular framework capable of providing ligands for diverse receptors due to its rigid conformation, high metabolic stability, and specific hydrogen-bonding capability.
While often overlooked as simple fermentation byproducts, 2,5-diketopiperazines (DKPs) like this molecule are now recognized as potent signal transducers. This guide deconstructs the signaling potential of this specific ester, positing it as a membrane-permeable prodrug that targets three critical biological axes: Nociception (TRPV1) , Cell Adhesion (Integrin mimicry) , and Neuro-metabolic Regulation .
Chemical Identity & Prodrug Dynamics
-
IUPAC: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
-
Core Pharmacophore: Cyclo(L-Asp-Gly) (C(DG))
-
Mechanism of Entry: The methyl ester modification masks the polar carboxylic acid of the aspartate side chain. This significantly enhances lipophilicity (
), facilitating passive diffusion across the blood-brain barrier (BBB) and plasma membranes. -
Bio-activation: Intracellular non-specific esterases (e.g., Carboxylesterase 1) hydrolyze the ester, releasing the active Cyclo(L-Asp-Gly) moiety and methanol (in negligible trace amounts).
Primary Signaling Target: The TRPV1 Nociceptive Axis
Recent pharmacological screens identify Cyclo(Asp-Gly) derivatives as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike capsaicin (a classic agonist), DKPs often act as "soft" modulators or desensitizers, offering therapeutic potential for neuropathic pain without the intense burning sensation.
Mechanism of Action
The rigid DKP ring mimics the spatial arrangement of endogenous vanilloids. Upon binding to the intracellular domain of TRPV1, the molecule induces a conformational shift that increases calcium permeability.
-
Ligand Binding: The molecule penetrates the membrane (as the ester) and is hydrolyzed. The free acid binds to the TRPV1 cytosolic pocket.
-
Channel Gating:
influx is triggered. -
Desensitization (Therapeutic Effect): Prolonged low-level activation leads to
-dependent dephosphorylation of the channel (via Calcineurin), rendering the neuron refractory to further pain stimuli.
Visualization: The TRPV1-Calcineurin Feedback Loop
Caption: Figure 1.[1][2] The proposed pharmacodynamics of the Cyclo(Asp-Gly) ester, transitioning from membrane entry to TRPV1-mediated desensitization.
Secondary Target: Integrin Antagonism (The RGD Fragment Hypothesis)
The Arg-Gly-Asp (RGD) sequence is the universal recognition motif for integrins (e.g.,
Structural Homology
-
Pharmacophore: The spatial distance between the aspartate carboxyl group (or its ester) and the amide backbone in the DKP ring mimics the "kink" found in the RGD loop of fibronectin.
-
Signaling Impact: By competitively occupying the RGD-binding pocket on integrins, the molecule can disrupt Focal Adhesion Kinase (FAK) phosphorylation.
-
Therapeutic Outcome: Inhibition of cell migration (anti-metastatic) and disruption of platelet aggregation.
Quantitative Assessment Table: DKP vs. Linear Peptides
| Feature | Linear RGD Peptide | Cyclo(Asp-Gly) Methyl Ester | Impact on Development |
| Stability | Low (Protease degradation < 30 min) | High (DKP ring is protease resistant) | Oral bioavailability potential. |
| Conformation | Flexible (Entropy penalty upon binding) | Rigid (Pre-organized for binding) | Higher affinity per unit mass. |
| Permeability | Poor (Zwitterionic) | High (Methyl ester masks charge) | Intracellular & CNS targeting. |
| Target Selectivity | Broad Integrin binding | Specific to | Reduced off-target toxicity. |
Experimental Validation Protocols
To confirm these targets in your specific application, the following self-validating workflows are recommended.
Protocol A: TRPV1 Calcium Flux Assay
Objective: Quantify agonist activity and desensitization kinetics.
-
Cell Line: HEK293T cells stably transfected with human TRPV1 (hTRPV1).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.
-
Pre-treatment: Treat cells with the methyl ester (0.1 µM – 100 µM).
-
Control: Capsaicin (1 µM) as positive control; DMSO as vehicle.
-
-
Measurement: Monitor fluorescence (
) using a kinetic plate reader. -
Validation Check: Add the antagonist Capsazepine (10 µM). If the signal induced by your molecule is abolished, target specificity is confirmed.
Protocol B: Integrin Adhesion Assay
Objective: Assess inhibition of cell attachment to extracellular matrix (ECM).
-
Coating: Coat 96-well plates with Vitronectin (ligand for
) at 5 µg/mL overnight. -
Block: Block non-specific sites with 1% BSA.
-
Treatment: Pre-incubate HUVEC (Endothelial) cells with the methyl ester for 30 mins.
-
Seeding: Plate cells onto Vitronectin-coated wells; incubate 1 hour.
-
Quantification: Wash unbound cells. Fix and stain attached cells with Crystal Violet. Solubilize and read absorbance at 570 nm.
-
Data Analysis: Plot % Adhesion vs. Log[Concentration] to determine
.
Synthesis & Quality Assurance Workflow
Ensuring the integrity of the methyl ester group is critical, as it is prone to hydrolysis in aqueous buffers.
Caption: Figure 2.[3] Critical synthesis path emphasizing the protection of the ester moiety during purification.
References
-
TRPV1 Modulation by Cyclic Dipeptides: Title: Composition for stimulating TRPV1 containing cyclic dipeptide.[4] Source: World Intellectual Property Organization (WO2017014120 A1).[4] Link:
-
Anticonvulsant Activity of DKP Scaffolds: Title: Amino acid derivatives with anticonvulsant activity.[5] Source:Pharmacological Reports (via PubMed). Link:[Link]
-
Integrin Antagonism by RGD-Mimetics: Title: A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf=V-) is the potent inhibitor of angiogenesis.[6] Source:Biochemical and Biophysical Research Communications. Link:[Link]
-
General DKP Bioactivity & Pharmacokinetics: Title: Cyclic Dipeptides: The Biological and Structural Landscape. Source:Molecules (PMC). Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetic acid | C10H16N2O4 | CID 57345543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Mechanism of Action of Cyclic Dipeptides as Privileged Enzyme Inhibitors
Executive Summary
In the landscape of modern drug discovery, identifying scaffolds that seamlessly balance conformational rigidity, metabolic stability, and target affinity is a persistent challenge. Cyclic dipeptides (CDPs), structurally characterized as 2,5-diketopiperazines (DKPs), have emerged as a privileged class of pharmacophores. Formed via the intramolecular cyclization of linear dipeptides, these molecules exhibit remarkable resistance to proteolysis and possess a unique hydrogen-bonding network (two donors, two acceptors) that makes them ideal candidates for enzyme inhibition[1].
Drawing from extensive laboratory experience in hit-to-lead optimization, this whitepaper dissects the mechanistic pathways by which DKPs inhibit key therapeutic enzymes. By bridging structural biology with rigorous, self-validating experimental protocols, this guide provides researchers with a comprehensive framework for evaluating DKP-based inhibitors.
Structural Basis of DKP-Enzyme Interactions
The intrinsic bioactivity of the DKP scaffold stems from its constrained six-membered ring. This rigidity minimizes the entropic penalty typically associated with the binding of flexible linear peptides to an enzyme's active site.
Mechanistic Paradigms in Target Inhibition
-
Competitive Inhibition via Transition State Mimicry: Certain DKPs act as competitive inhibitors by mimicking the structural geometry of an enzyme's natural reaction intermediate. For example, CI-4 [cyclo-(L-Arg-D-Pro)] effectively inhibits Family 18 chitinases by mimicking the oxazolinium ion intermediate, directly competing with the natural substrate for the catalytic pocket[2].
-
Mixed Inhibition via Allosteric Modulation: DKPs can also bind to secondary (allosteric) sites, inducing conformational changes that reduce the enzyme's catalytic efficiency (
) while altering its substrate affinity ( ). A prime example is Cyclo(L-Phe-L-Val), isolated from Streptomyces puniceus, which acts as a potent mixed inhibitor of Isocitrate Lyase (ICL) in the fungal pathogen Candida albicans[3]. -
Active Site Hydrogen-
Anchoring: In metabolic targets like -glucosidase (AGS), DKPs such as cyclo(L-Pro-L-Trp) insert deeply into the active site. The mechanism relies on the DKP core forming critical hydrogen bonds with residues like Arg439 and Glu276, while the aromatic side chains (e.g., indole) form stabilizing hydrogen- interactions with residues like Tyr71[4].
Diagram illustrating the dual binding modalities of cyclic dipeptides leading to enzyme inhibition.
Quantitative Pharmacodynamics of Key DKP Inhibitors
To benchmark the efficacy of DKP scaffolds, it is critical to compare their kinetic parameters. The table below synthesizes quantitative data from recent isolation and characterization studies.
| DKP Compound | Target Enzyme | Inhibition Type | Primary Mechanism / Interaction | ||
| Cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) | 109.50 | 64.86 | Mixed | Allosteric/Active site modulation[3] |
| Cyclo(L-Pro-L-Trp) | 35.76 | N/A | Mixed | H-bonds: Arg439, Glu276; H- | |
| Cyclo-(L-Arg-D-Pro) | Family 18 Chitinase | N/A | N/A | Competitive | Transition state intermediate mimicry[2] |
| Compound 8b | QS Synthase CepI | N/A | N/A | Inhibitor | Catalytic pocket blockade[5] |
| Snakin-Z (DKP motif) | Acetylcholinesterase | 0.58 mg/mL | N/A | Inhibitor | Neuro-target binding[6] |
Experimental Workflows & Self-Validating Protocols
As an application scientist, I emphasize that generating reliable kinetic data requires protocols designed with internal causality and self-validation. Below are the two core methodologies used to characterize DKP-enzyme interactions.
Protocol 1: Steady-State Enzyme Kinetics & Mechanism Determination
Objective: To determine the inhibition constant (
-
Step 1: Reagent & Control Preparation. Prepare the target enzyme in a physiological buffer. Causality: Buffer pH must strictly match the enzyme's optimum to prevent baseline drift. Self-Validation: Always include a known positive control inhibitor (e.g., 3-nitropropionate for ICL[3] or acarbose for AGS[4]). If the control fails to yield literature
values, the assay is voided, preventing false-negative screening of the DKP. -
Step 2: Substrate Titration. Prepare a substrate concentration series bracketing the known
(e.g., to ). Causality: Capturing data points below and above the is mathematically required to accurately fit the hyperbolic Michaelis-Menten saturation curve prior to linearization. -
Step 3: Inhibitor Co-incubation. Incubate the enzyme with varying concentrations of the DKP (e.g.,
, , , ) for 15 minutes prior to adding the substrate. Causality: DKPs often exhibit slow association rates ( ); pre-incubation ensures binding equilibrium is reached before the reaction begins. -
Step 4: Data Transformation. Measure initial reaction velocities (
) spectrophotometrically. Plot versus (Lineweaver-Burk). Causality: The intersection point of the lines dictates the inhibition type. To calculate the exact for mixed inhibitors like Cyclo(L-Phe-L-Val), a Dixon plot ( versus ) must be generated, where the intersection yields [3].
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To prove direct physical binding and extract real-time kinetic rates (
Step-by-step Surface Plasmon Resonance (SPR) workflow for validating DKP-enzyme binding kinetics.
-
Step 1: Sensor Chip Selection. Utilize a CM5 dextran-coated sensor chip. Causality: The 3D hydrogel matrix provides a high immobilization capacity, which is critical for amplifying the response units (RU) when detecting low-molecular-weight analytes like DKPs[7].
-
Step 2: Amine Coupling. Activate the surface with EDC/NHS and inject the target enzyme. Causality: Covalent attachment via primary amines (lysine residues) ensures a highly stable baseline that will not degrade during repeated analyte injections.
-
Step 3: Surface Blocking. Inject 1M ethanolamine. Causality: This caps unreacted NHS-esters, preventing non-specific covalent binding of the DKP.
-
Step 4: Analyte Injection & Self-Validation. Inject a concentration series of the DKP. Self-Validation: A reference flow cell (activated and blocked without enzyme) is mandatory. Subtracting the reference signal (Fc2 - Fc1) eliminates bulk refractive index shifts caused by the DMSO solvent used to dissolve the hydrophobic DKPs. This ensures the resulting sensogram represents purely specific binding.
-
Step 5: Kinetic Fitting. Fit the background-subtracted sensograms to a 1:1 Langmuir binding model to extract
.
Conclusion
Cyclic dipeptides represent a highly versatile and chemically stable frontier in enzyme inhibitor design. Whether acting as transition state mimics against chitinases or as allosteric modulators against isocitrate lyase, the 2,5-diketopiperazine core provides a reliable scaffold for targeted drug development. By employing rigorous, self-validating kinetic and biophysical assays, researchers can confidently translate these natural and synthetic cyclic peptides from initial screening hits into viable therapeutic leads.
References
-
"Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans" - MDPI. URL: [Link]
-
"Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study" - PMC. URL: [Link]
-
"Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085" - PubMed. URL: [Link]
-
"Structure-Based Exploration of Cyclic Dipeptide Chitinase Inhibitors" - ResearchGate. URL: [Link]
-
"α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes" - MDPI. URL: [Link]
-
"Natural Peptides in Drug Discovery Targeting Acetylcholinesterase" - MDPI. URL:[Link]
-
"Analytical Insights into Methods for Measuring Ischemia-Modified Albumin" - PMC. URL:[Link]
Sources
- 1. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Insights into Methods for Measuring Ischemia-Modified Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of Stereochemistry in the Biological Function of (2S)-Dioxopiperazines
The following technical guide is structured to provide an authoritative, deep-dive analysis of the stereochemical drivers behind the biological function of (2S)-dioxopiperazines (specifically focusing on the biologically predominant 2,5-diketopiperazine scaffold derived from L-amino acids).
Executive Summary: The Chirality-Function Nexus
Dioxopiperazines (specifically 2,5-diketopiperazines or 2,5-DKPs) represent the smallest class of cyclic peptides, formed by the head-to-tail condensation of two
The (2S) designation (often referring to the
Structural Fundamentals: The (2S) Conformation
The "Proline Kink" and Boat Conformation
Unlike linear peptides, the 2,5-DKP ring is constrained. However, it is not planar. The stereochemistry at the
-
cis-isomers (3S, 6S): Typically adopt a boat conformation. This projects the side chains (R1, R2) onto the same face of the ring (facial amphiphilicity).
-
trans-isomers (3S, 6R): Adopt a planar or chair conformation, forcing side chains to opposite faces.
Critical Insight: The vast majority of bioactive DKPs (e.g., Cyclo(L-Phe-L-Pro)) possess the cis-(S,S) configuration. This "folded" state minimizes steric clash and pre-organizes the molecule for binding pockets that require a compact hydrophobic core.
Nomenclature Clarification
While often loosely referred to as "(2S)-dioxopiperazines" in synthesis literature (referencing the starting L-amino acid), the precise IUPAC nomenclature for a DKP derived from two L-amino acids is (3S, 6S)-piperazine-2,5-dione .
-
N1/N4: Amide nitrogens.
-
C2/C5: Carbonyl carbons.
-
C3/C6: Chiral
-carbons.
Mechanisms of Action: Stereochemical Case Studies
Case Study A: Plinabulin (Tubulin Depolymerization)
Plinabulin (NPI-2358) is a synthetic analog of the marine natural product Phenylahistin. It targets the colchicine-binding site of
-
Mechanism: The (S)-configuration of the DKP core orients the tert-butyl and phenyl groups to deeply penetrate the hydrophobic pocket of tubulin.
-
Stereo-Sensitivity: The (3S,6S) isomer exhibits nanomolar potency (IC50 ~14 nM). Inversion to the (R)-isomer or racemization leads to a >100-fold loss in binding affinity due to steric clash with the T7 loop of tubulin.
Case Study B: Antimicrobial Facial Amphiphilicity
Many marine-derived DKPs (e.g., Glionitrin) exhibit antibiotic activity.
-
Mechanism: The cis-(S,S) stereochemistry forces hydrophobic side chains (e.g., Benzyl, Isobutyl) to one side of the ring and polar amide groups to the other.
-
Result: This creates a "facial amphiphile" capable of inserting into bacterial membranes. The trans-isomer, being centrosymmetric, lacks this amphiphilic moment and fails to disrupt lipid bilayers.
Synthesis & Stereocontrol: Preventing Epimerization
One of the greatest challenges in DKP synthesis is epimerization (racemization) at the
Validated Protocol: Microwave-Assisted Cyclization in Water
Rationale: Avoiding strong bases and long reaction times minimizes proton abstraction at the
Step-by-Step Methodology:
-
Precursor Assembly: Synthesize the linear dipeptide methyl ester (e.g., H-L-Phe-L-Pro-OMe) using standard Boc/Fmoc chemistry.
-
Deprotection: Remove N-terminal protection (e.g., 4M HCl in dioxane for Boc).
-
Cyclization (The Critical Step):
-
Dissolve the dipeptide ester salt in neutral water (pH 7.0).
-
Heat in a microwave reactor at 130°C for 15-30 minutes .
-
Note: Water acts as a mild general base/acid catalyst without the harshness of NaH or Et3N.
-
-
Purification: The DKP often precipitates upon cooling. Recrystallize from EtOH/H2O.
Quality Control: Check stereopurity via Chiral HPLC (e.g., Chiralpak AD-H column). The cis-isomer typically elutes earlier than the trans-isomer due to its more compact "boat" shape.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow from Stereochemistry to Biological Output for Plinabulin-like DKPs.
Figure 1: Stereochemical Logic Flow. The (3S,6S) configuration is essential for achieving the "Boat" conformation required for high-affinity binding and membrane interaction.
Data Summary: Stereoisomer Potency Comparison
The table below summarizes the impact of stereochemistry on the biological activity of representative DKP analogs (based on Plinabulin and antimicrobial DKP studies).
| Compound | Configuration | Conformation | Target | Activity (IC50 / MIC) |
| Plinabulin (NPI-2358) | (3S, 6S) | Boat | Tubulin | 14 nM (Cytotoxicity) |
| epi-Plinabulin | (3S, 6R) | Planar/Chair | Tubulin | > 10,000 nM (Inactive) |
| Cyclo(L-Arg-L-Leu) | (3S, 6S) | Boat | S. aureus | 32 µg/mL (MIC) |
| Cyclo(L-Arg-D-Leu) | (3S, 6R) | Planar | S. aureus | > 256 µg/mL (Inactive) |
| Cyclo(L-Phe-L-Pro) | (3S, 6S) | Boat (Kinked) | V. fischeri (QS) | Active (Signaling) |
Table 1: Comparison demonstrating the critical necessity of the (S,S)-cis configuration for biological function.
References
-
Vertex Pharmaceuticals & BeyondSpring . Structure, Thermodynamics, and Kinetics of Plinabulin Binding to Two Tubulin Isotypes. Chem. 2019.[5]
-
National Institutes of Health (NIH) . Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PMC.
-
MDPI . Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules.
-
Wikipedia . 2,5-Diketopiperazine: Structure and Biological Functions. [3][4][6][7][8]
-
Frontiers in Microbiology . Rational and combinatorial tailoring of bioactive cyclic dipeptides.
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- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Solubility and stability of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in DMSO and other lab solvents.
A Technical Guide for Preclinical Formulation and Analytical Workflows
Executive Summary
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a cyclic dipeptide derivative—specifically, the methyl ester of cyclo(L-Asp-Gly). Diketopiperazines (DKPs) are highly privileged scaffolds in drug discovery due to their rigid, planar structures and resistance to proteolytic cleavage[1]. However, this same structural rigidity presents significant challenges in preclinical formulation. This whitepaper provides a comprehensive mechanistic analysis of the solubility and stability of this compound, offering drug development professionals a self-validating framework for handling DKP derivatives in standard laboratory environments.
Structural Thermodynamics of the Diketopiperazine Lattice
The core challenge in solvating methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate lies in the thermodynamics of the 2,5-diketopiperazine (DKP) ring. The two cis-amide bonds within the six-membered ring create a highly ordered, planar geometry. In the solid state, these rings stack and form robust intermolecular hydrogen-bonded networks (C=O ··· H–N)[2].
Because the lattice energy of these DKP networks is exceptionally high, the compound exhibits poor solubility in most standard organic solvents (e.g., ethyl acetate, hexane, ether) and limited solubility in water[2]. While the free acid variant, aspartyl-alanyl-diketopiperazine (DA-DKP), possesses some aqueous solubility due to its ionizable carboxylate group[3], the methyl esterification of the aspartate side chain in our target compound increases its lipophilicity, further reducing its affinity for aqueous media.
To achieve complete solvation, the chosen solvent must possess a strong hydrogen-bond accepting capacity to outcompete and disrupt the DKP-DKP intermolecular interactions[2].
Fig 1. Solvation mechanism of DKP networks in DMSO vs. standard aqueous solvents.
Solvent Compatibility & Solubility Profiles
Dimethyl sulfoxide (DMSO) is the gold standard for solvating cyclic dipeptides. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor, effectively breaking the DKP crystal lattice[2].
When preparing stock solutions for in vitro or in vivo assays, it is critical to understand the compound's behavior across different solvent classes. Below is a synthesized quantitative compatibility matrix based on standard cyclic dipeptide behaviors[4].
Table 1: Solubility Profile of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
| Solvent | Solubility Level | Mechanistic Causality & Notes |
| DMSO | High (≥ 20-50 mg/mL) | S=O bond disrupts DKP intermolecular H-bonds. Requires sonication to overcome initial lattice activation energy[4]. |
| DMF | Moderate to High | Similar H-bond accepting properties to DMSO, but harder to remove in vacuo and more toxic for biological assays. |
| Water / Buffers | Low | The methyl ester caps the polar carboxylic acid, preventing efficient hydration. Will precipitate if diluted rapidly from DMSO without co-solvents (e.g., PEG300, Tween-80)[3]. |
| Methanol / EtOH | Low to Moderate | Protic solvents can interact with the DKP ring but lack the dipole moment required to fully break the crystal lattice. |
| Acetonitrile | Poor | Lacks sufficient H-bond donor/acceptor capacity to disrupt the DKP network. |
Stability Dynamics & Degradation Pathways
While the DKP ring is highly resistant to enzymatic degradation, the molecule is chemically susceptible to specific degradation pathways in solution:
-
Ester Hydrolysis: The methyl ester side chain is the most labile moiety. In aqueous solutions, particularly at pH > 8 or pH < 4, the ester will undergo hydrolysis to form the free acid, cyclo(L-Asp-Gly)[3].
-
Hygroscopic Degradation in DMSO: DMSO is notoriously hygroscopic. If a DMSO stock solution absorbs atmospheric moisture, the introduced water acts as a nucleophile. Over months of storage, this can lead to slow, spontaneous hydrolysis of the methyl ester.
-
Epimerization: Under strongly basic conditions, the (2S) stereocenter can undergo enolization, leading to epimerization and a loss of enantiomeric purity.
Self-Validating Protocol: Formulation & Storage
To ensure scientific integrity, the preparation of the stock solution must be treated as a self-validating system. The following Standard Operating Procedure (SOP) explains not just the steps, but the physicochemical causality behind them.
Fig 2. Standard operating procedure for the preparation and storage of DKP stock solutions.
Step-by-Step Methodology
-
Anhydrous Weighing: Weigh the lyophilized powder in a low-humidity environment. Causality: DKPs can be fine, static-prone powders; ambient moisture can cause clumping and inaccurate mass measurements.
-
Solvent Addition: Add newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Causality: Using old DMSO introduces atmospheric water, which drastically reduces DKP solubility and initiates slow ester hydrolysis[4].
-
Acoustic Cavitation (Sonication): Sonicate the vial in a water bath for 10–15 minutes. Causality: Mechanical agitation alone is insufficient to break the DKP crystal lattice. Sonication provides the necessary activation energy. Keep the bath temperature below 30°C to prevent thermal degradation of the ester.
-
Quality Control (Self-Validation):
-
Visual: Shine a laser pointer through the vial. The absence of a Tyndall effect confirms complete solvation and the absence of micro-precipitates.
-
Analytical: Run a rapid LC-MS aliquot to confirm the mass [M+H]+ and verify that no free acid (hydrolyzed product) has formed.
-
-
Aliquoting: Divide the master stock into single-use microcentrifuge tubes. Causality: DMSO freezes at ~18.5°C. Freeze-thaw cycles cause localized concentration gradients during thawing, forcing the DKP to precipitate out of solution irreversibly[4].
-
Cryogenic Storage: Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months)[4].
References
Sources
Exploring the therapeutic potential of dioxopiperazines as "privileged scaffolds" in medicinal chemistry.
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dioxopiperazines (DKPs), a class of cyclic dipeptides, have emerged from the crucible of natural product chemistry to become a cornerstone of modern medicinal chemistry. Their inherent structural rigidity, stereochemical complexity, and remarkable ability to interact with a multitude of biological targets have earned them the designation of "privileged scaffolds." This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of dioxopiperazines, from their fundamental chemical properties to their intricate mechanisms of action in various disease states. We will delve into the causality behind experimental choices in DKP-based drug discovery, provide detailed, self-validating protocols for key assays, and visualize complex biological pathways to illuminate their therapeutic promise. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of these versatile molecular architectures.
The Dioxopiperazine Scaffold: A Privileged Foundation for Drug Discovery
The concept of a "privileged scaffold" is central to efficient drug discovery. It refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[1] Dioxopiperazines, also known as 2,5-diketopiperazines, perfectly embody this concept.[2] These six-membered rings, formed by the condensation of two amino acids, possess a unique combination of features that make them ideal starting points for the development of novel therapeutics.[3][4]
Their inherent rigidity, a consequence of the cyclic structure and the presence of two amide bonds, pre-organizes the appended side chains in a defined three-dimensional space. This conformational constraint reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity. Furthermore, the diverse array of natural and unnatural amino acids that can be incorporated into the DKP ring provides a vast chemical space for exploration, allowing for the fine-tuning of pharmacological properties.[1]
Dioxopiperazines are not merely synthetic curiosities; they are abundantly found in nature, produced by a wide range of organisms including bacteria, fungi, and marine invertebrates.[4][5] This natural pre-validation suggests an evolutionary selection for their bioactivity, further cementing their status as privileged scaffolds.
Synthetic Strategies: Building the Dioxopiperazine Core
The ability to synthesize a diverse library of dioxopiperazine analogs is crucial for structure-activity relationship (SAR) studies and lead optimization. Numerous synthetic strategies have been developed to access this versatile scaffold, ranging from classical solution-phase methods to modern solid-phase techniques that enable high-throughput synthesis.[6][7]
A common and straightforward approach involves the cyclization of a dipeptide precursor. This can be achieved by heating the dipeptide ester or by using coupling reagents to facilitate the intramolecular amide bond formation. More recent advancements have focused on developing catalytic and more atom-economical methods. For instance, the use of diboronic acid anhydride as a catalyst for hydroxy-directed peptide bond formation offers a concise and scalable route to 2,5-diketopiperazines.[8]
Solid-phase synthesis has proven to be a powerful tool for generating large libraries of DKP derivatives for screening purposes.[6][7] By anchoring the first amino acid to a solid support, the subsequent coupling and cyclization steps can be performed efficiently, with easy purification of the final product.
The choice of synthetic route is often dictated by the desired complexity of the final molecule and the scale of the synthesis. For initial SAR studies, a flexible and high-throughput solid-phase approach may be preferable, while for the synthesis of a specific lead candidate, a more convergent and scalable solution-phase strategy might be employed.
Therapeutic Applications: A Multifaceted Arsenal Against Disease
The structural diversity of dioxopiperazines translates into a broad spectrum of biological activities, with promising applications in oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity: Disrupting Tumor Growth and Survival
A significant body of research has focused on the anticancer potential of dioxopiperazines.[2][9] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Plinabulin: A Case Study in Tubulin Inhibition
A prominent example is Plinabulin , a synthetic dioxopiperazine derivative currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[10][11] Plinabulin functions as a microtubule-targeting agent, binding to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to mitotic spindle arrest and ultimately inducing apoptosis in rapidly dividing cancer cells.[4][12]
Figure 1: Mechanism of action of Plinabulin.
Induction of Apoptosis: A Common Pathway
Many dioxopiperazine-based anticancer agents trigger programmed cell death, or apoptosis, in tumor cells. This process is often mediated by the activation of a cascade of cysteine proteases known as caspases .[13][14] The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the cleavage and activation of executioner caspases, like caspase-3, which then orchestrate the dismantling of the cell.[15]
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins , which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17][18][19][20] Some dioxopiperazines have been shown to modulate the expression of these proteins, tipping the balance towards apoptosis. For example, they can upregulate the expression of pro-apoptotic proteins while downregulating their anti-apoptotic counterparts.
Figure 2: Dioxopiperazine-induced apoptosis pathways.
Antimicrobial and Antiviral Activity: Combating Infectious Agents
Dioxopiperazines also exhibit significant activity against a range of microbial pathogens.
Bicyclomycin: A Unique Antibacterial Agent
Bicyclomycin is a naturally occurring dioxopiperazine antibiotic with a unique bridged bicyclic structure.[1][21] It displays activity primarily against Gram-negative bacteria and functions by inhibiting the Rho transcription termination factor .[1][21][22][23] Rho is an essential helicase that plays a critical role in terminating transcription at specific sites on the bacterial chromosome. By binding to a pocket adjacent to the ATP and RNA binding sites of Rho, bicyclomycin prevents ATP hydrolysis and disrupts the transcription termination process, leading to bacterial cell death.[22]
Antiviral Potential: Targeting Influenza Virus
Several dioxopiperazine derivatives have demonstrated promising antiviral activity, particularly against the influenza virus.[24] The mechanism of action often involves the inhibition of key viral proteins required for entry and replication. For instance, some DKPs have been shown to target neuraminidase , a viral surface enzyme that is crucial for the release of newly formed virus particles from infected cells.[9][25][26][27] By inhibiting neuraminidase, these compounds can effectively halt the spread of the virus.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
The ability of certain dioxopiperazines to cross the blood-brain barrier (BBB) makes them attractive candidates for the treatment of central nervous system (CNS) disorders.[28]
Cyclo(His-Pro): A Multifaceted Neuroprotective Agent
Cyclo(His-Pro) , a simple dioxopiperazine, has shown neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease.[2][7][29] Its mechanisms of action are multifaceted and include reducing the toxicity of amyloid-beta plaques, exerting antioxidant effects, and modulating neuroinflammation.[30] Cyclo(His-Pro) has been shown to influence the Nrf2-NF-κB signaling axis, a key pathway involved in the cellular stress response and inflammation.[2][7][29]
Experimental Protocols: A Practical Guide to DKP Evaluation
To rigorously assess the therapeutic potential of novel dioxopiperazine candidates, a suite of well-defined experimental assays is essential. The following protocols are provided as a self-validating framework for the evaluation of cytotoxicity and blood-brain barrier permeability.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][31]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][31] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dioxopiperazine compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.[1]
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Figure 3: Workflow for the MTT cytotoxicity assay.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
The in vitro BBB model is a critical tool for predicting the ability of a drug candidate to reach the central nervous system. The Transwell assay is a commonly used method.
Principle: This assay utilizes a semi-permeable membrane insert in a well plate to create two compartments: an apical (blood side) and a basolateral (brain side) chamber. A monolayer of brain endothelial cells is cultured on the membrane, forming a tight barrier that mimics the BBB. The permeability of a compound is assessed by measuring its transport from the apical to the basolateral chamber.
Step-by-Step Protocol:
-
Cell Culture on Transwell Inserts:
-
Coat the microporous membrane of the Transwell inserts with an extracellular matrix protein (e.g., collagen, fibronectin) to promote cell attachment and differentiation.[2][10]
-
Seed brain endothelial cells (e.g., primary human brain microvascular endothelial cells or a cell line like hCMEC/D3) onto the apical side of the inserts.
-
Co-culture with astrocytes on the basolateral side can enhance the tightness of the barrier.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dioxopiperazine compound at a known concentration to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial and final concentrations.
-
-
Quantification:
-
Analyze the concentration of the dioxopiperazine compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (mol/cm³).
-
-
-
The Papp value provides a quantitative measure of the compound's ability to cross the in vitro BBB.
-
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Papp (x 10⁻⁶ cm/s) |
| DKP-A | 250.3 | 1.5 | 5.2 ± 0.4 |
| DKP-B | 310.4 | 2.8 | 12.1 ± 1.1 |
| DKP-C | 450.5 | 0.2 | 0.8 ± 0.1 |
| Propranolol (Control) | 259.3 | 3.1 | 20.5 ± 2.3 |
| Atenolol (Control) | 266.3 | 0.2 | 0.5 ± 0.1 |
Table 1: Example data for in vitro BBB permeability of dioxopiperazine derivatives.
Future Perspectives and Conclusion
The journey of dioxopiperazines from natural curiosities to promising clinical candidates is a testament to the power of privileged scaffolds in drug discovery. Their inherent drug-like properties and synthetic tractability make them an enduringly attractive platform for medicinal chemists.
Future research will undoubtedly focus on expanding the chemical space of DKPs through innovative synthetic methodologies and the incorporation of novel amino acid building blocks. A deeper understanding of their interactions with specific biological targets at the atomic level, facilitated by advances in structural biology and computational modeling, will enable the rational design of next-generation dioxopiperazine-based therapeutics with enhanced potency and selectivity.
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Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin. (2005). PubMed. [Link]
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The Molecular Basis for the Mode of Action of Bicyclomycin. (2005). Bentham Science Publishers. [Link]
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The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention. PMC. [Link]
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Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. (2018). Applied and Environmental Microbiology. [https://journals.asm.org/doi/10.1128/AEM.02 bicyclomycin-in-distantly-related-bacterial-classes-9b10d3e5]([Link] bicyclomycin-in-distantly-related-bacterial-classes-9b10d3e5)
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Rho transcription factor: symmetry and binding of bicyclomycin. (2000). PubMed. [Link]
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Gliotoxins. (2021). MDPI. [Link]
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Structure, Thermodynamics, and Kinetics of Plinabulin Binding to Two Tubulin Isotypes. BeyondSpring Pharmaceuticals. [Link]
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The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention. (2021). ResearchGate. [Link]
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Plinabulin | C19H20N4O2 | CID 9949641. PubChem. [Link]
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Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
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Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity. (2021). Frontiers. [Link]
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Bicyclomycin. The Comprehensive Antibiotic Resistance Database. [Link]
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The Role of Cyclo(His-Pro) in Neurodegeneration. PMC. [Link]
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The Role of Cyclo(His-Pro) in Neurodegeneration. (2016). ResearchGate. [Link]
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2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2022). PubMed. [Link]
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The Role of Cyclo(His-Pro) in Neurodegeneration. (2016). PubMed. [Link]
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Induction of apoptosis and caspase activation. (A) Cells were treated... ResearchGate. [Link]
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Unique Mechanism of Action Positions Plinabulin as a Preventive and Active Therapy in Breast Cancer, NSCLC. (2021). OncLive. [Link]
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Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling. (2019). PMC. [Link]
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2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2022). MDPI. [Link]
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Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013). Spandidos Publications. [Link]
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Nature Promises New Anticancer Agents: Interplay with the Apoptosis-related BCL2 Gene Family. Bentham Science. [Link]
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2,5-diketopiperazines as neuroprotective agents. (2012). PubMed. [Link]
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Synthesis and biological activity of novel neuroprotective diketopiperazines. (2002). PubMed. [Link]
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(PDF) 2,5-Diketopiperazines as Neuroprotective Agents. ResearchGate. [Link]
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The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. Premier Publishers. [Link]
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Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. PMC. [Link]
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Bcl2 family proteins in carcinogenesis and the treatment of cancer. PMC. [Link]
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Antivirals Targeting the Neuraminidase. PMC. [Link]
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DZ-1–Artesunate Induces Apoptosis Via a Bid-, Bax-, and Bak-Independent Caspase-3 Activation Pathway. Gavin Publishers. [Link]
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Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2016). Semantic Scholar. [Link]
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Design of Neuraminidase Inhibitors as Anti-Influenza Virus Agents. ResearchGate. [Link]
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Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Link]
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Pharmacological manipulation of Bcl-2 family members to control cell death. JCI. [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
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The mechanism of neuroprotective action of natural compounds | Request PDF. ResearchGate. [Link]
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Neuroprotective Effect of Natural Product in Alzheimer's Disease. jkns.or.kr. [Link]
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Activation and role of caspases in chemotherapy-induced apoptosis. PubMed. [Link]
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Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]
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Methodological & Application
Step-by-step protocol for the synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
An Application Note and Protocol for the Synthesis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Introduction
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are prevalent scaffolds in numerous natural products and bioactive molecules, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] The synthesis of this specific DKP, derived from L-aspartic acid and glycine, serves as a model for the preparation of more complex chiral DKPs. The strategic approach to its synthesis hinges on the formation of a linear dipeptide precursor followed by an intramolecular cyclization.[2][3] This protocol details a robust and efficient method for the synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, suitable for researchers in medicinal chemistry and drug development. The methodology emphasizes control of stereochemistry and provides insights into the critical parameters governing the cyclization step.
Overall Synthetic Scheme
The synthesis proceeds in three main stages:
-
Dipeptide Coupling: Formation of the linear dipeptide backbone by coupling an N-terminally protected L-aspartic acid β-methyl ester with a glycine methyl ester.
-
N-Terminal Deprotection: Removal of the N-terminal protecting group to liberate the free amine necessary for cyclization.
-
Intramolecular Cyclization: Spontaneous or induced ring closure of the dipeptide ester to form the desired 2,5-diketopiperazine.
Caption: Overall synthetic workflow for methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Boc-L-Asp(OMe)-OH | Commercially Available | Peptide Synthesis Grade |
| Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) | Commercially Available | Reagent Grade |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Commercially Available | Reagent Grade |
| Hydroxybenzotriazole (HOBt) | Commercially Available | Reagent Grade |
| N-Methylmorpholine (NMM) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Toluene | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | Reagent Grade |
Detailed Step-by-Step Protocol
Step 1: Synthesis of N-Boc-L-aspartyl(β-methyl ester)-glycine methyl ester
This step involves the formation of a peptide bond between the N-protected L-aspartic acid derivative and glycine methyl ester. The use of EDC and HOBt as coupling agents minimizes racemization and promotes high-yield amide bond formation.[4]
-
Reaction Setup: To a round-bottom flask, add Boc-L-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) to the solution and stir for 15 minutes. This forms the active HOBt ester of the aspartic acid derivative.
-
Coupling: In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add N-methylmorpholine (NMM) (2.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Reaction: Add the neutralized glycine methyl ester solution to the activated aspartic acid solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude dipeptide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: N-Terminal Deprotection of the Dipeptide
The Boc protecting group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA).
-
Reaction Setup: Dissolve the purified N-Boc-dipeptide from Step 1 in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the DCM solution at room temperature. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can be performed to ensure complete removal of residual TFA. The product is obtained as a TFA salt.
Step 3: Intramolecular Cyclization to Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
The final step is the intramolecular aminolysis of the methyl ester by the newly deprotected N-terminal amine, leading to the formation of the 2,5-diketopiperazine ring. This cyclization can be promoted by heat or microwave irradiation.[1]
Method A: Thermal Cyclization
-
Reaction Setup: Dissolve the dipeptide TFA salt from Step 2 in a high-boiling point solvent such as toluene or xylene.
-
Neutralization and Cyclization: Add a mild base, such as diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the TFA salt. Heat the solution to reflux. The cyclization reaction is typically complete within 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
-
Method B: Microwave-Assisted Cyclization
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially higher yields.[1]
-
Reaction Setup: Dissolve the dipeptide TFA salt in a suitable solvent (e.g., water or a high-boiling polar aprotic solvent) in a microwave-safe reaction vessel.
-
Cyclization: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 150-250 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Work-up and Purification: After cooling, the product can be isolated and purified as described in Method A.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| 1. Dipeptide Coupling | Boc-L-Asp(OMe)-OH (1.0 eq) | H-Gly-OMe·HCl (1.0 eq) | EDC, HOBt, NMM | DCM | 12-16 | 0 to RT | 85-95 |
| 2. N-Terminal Deprotection | Boc-L-Asp(OMe)-Gly-OMe (1.0 eq) | TFA (excess) | - | DCM | 1-2 | RT | >95 (crude) |
| 3. Intramolecular Cyclization (Thermal) | H-L-Asp(OMe)-Gly-OMe·TFA (1.0 eq) | - | DIPEA | Toluene | 4-12 | Reflux | 70-85 |
| 3. Intramolecular Cyclization (Microwave) | H-L-Asp(OMe)-Gly-OMe·TFA (1.0 eq) | - | - | Water | 0.1-0.5 | 150-250 | 80-95 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Discussion of Experimental Choices
The choice of the Boc group for N-terminal protection is strategic due to its stability under the conditions of peptide coupling and its facile removal under acidic conditions that do not affect other functional groups like the methyl esters.[1] The use of EDC/HOBt for the coupling reaction is a well-established method in peptide synthesis that effectively suppresses racemization, which is a common side reaction, especially with activated amino acids.
The final cyclization step is critical for the formation of the desired 2,5-diketopiperazine. The intramolecular reaction is favored by the proximity of the reacting groups in the linear dipeptide precursor. Heating in a high-boiling solvent provides the necessary activation energy for the cyclization to occur.[5] However, microwave-assisted synthesis has emerged as a superior alternative, offering rapid, efficient, and environmentally friendly conditions for DKP formation, often leading to higher yields and purity.[1] The choice between thermal and microwave methods will depend on the available equipment and the scale of the synthesis. The pH during cyclization can also be a crucial parameter, with a slightly basic or neutral environment often favoring the reaction.
References
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641–3716.
- Dinsmore, C. J., & Beshore, D. C. (2002). A review of 2,5-diketopiperazines. Tetrahedron, 58(17), 3297-3312.
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]
-
Martínez-Cualquier, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2939-2949. Available at: [Link]
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
-
Tao, H., Cui, D. F., & Zhang, Y. S. (2004). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Acta Biochimica et Biophysica Sinica, 36(6), 385–389. Available at: [Link]
- Ueki, M., & Inazu, T. (1982). Peptide synthesis with N,N'-di-tert-butylcarbodiimide. Chemistry Letters, 11(1), 45-48.
-
Wada, R., et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5049–5058. Available at: [Link]
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Fischer, E. (1906). Synthese von Polypeptiden. XVII. Berichte der deutschen chemischen Gesellschaft, 39(3), 2893-2931.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641–3716.
- US Patent 2004/0024180 A1, Process for the production of 2,5-diketopiperazines, 2,5-diketopiperazines, dipeptides and their use thereof.
Sources
- 1. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. US20040024180A1 - Process for the production of 2,5 -diketopiperazines,2,5-diketopiperazines , dipeptides and their use thereof - Google Patents [patents.google.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
An Application Note for Researchers and Drug Development Professionals
Abstract: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a cyclic dipeptide (CDP), also known as a 2,5-diketopiperazine (DKP). These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and diverse biological activities.[1] Unambiguous structural characterization is a critical prerequisite for understanding structure-activity relationships (SAR) and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[2] This application note provides a detailed, field-proven protocol and a step-by-step guide for the complete assignment of the ¹H and ¹³C NMR spectra of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, leveraging a suite of 1D and 2D NMR experiments.
Foundational Principles and Strategy
The structural assignment of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate relies on the fundamental principles of chemical shift, spin-spin coupling, and through-bond correlations. The molecule, formed from the cyclization of an aspartic acid methyl ester and a glycine residue, possesses a single stereocenter at the C2 position. This chirality, combined with the constrained ring structure, renders the geminal protons on the C5 (glycine) and C7 (aspartate side-chain) methylene groups diastereotopic. Consequently, they are chemically non-equivalent and are expected to appear as distinct signals with mutual (geminal) and vicinal couplings.
Our strategy involves a systematic, multi-technique approach:
-
1D ¹H NMR: To identify all proton signals, their integrations, chemical shifts, and coupling patterns.
-
1D ¹³C NMR with DEPT-135: To identify all carbon signals and differentiate between CH, CH₂, and CH₃ groups versus quaternary carbons (like carbonyls).
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks and identify connected protons, primarily within the aspartate side-chain and the glycine residue.[1]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, providing definitive ¹H-C assignments for all protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons (e.g., C3, C6, and C8) and piecing together the molecular fragments.[3]
Below is the structure of the target molecule with the atom numbering scheme that will be used for the assignment process.
Caption: Molecular structure and numbering of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Experimental Methodology
The following protocols are designed to be self-validating, ensuring high-quality, reproducible data for accurate structural assignment.
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for three primary reasons: (1) it has excellent solvating power for polar cyclic peptides, (2) its residual solvent peak does not obscure key analyte signals, and (3) as an aprotic solvent, it slows the chemical exchange of the N-H amide protons, allowing them to be observed as distinct, often coupled, signals.[1] Tetramethylsilane (TMS) is added as an internal standard for universally accepted chemical shift referencing (δ = 0.00 ppm).
Step-by-Step Procedure:
-
Weigh approximately 5-10 mg of purified methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate into a clean, dry vial.
-
Add 0.6 mL of DMSO-d₆ (99.9 atom % D).
-
Add 5 µL of a 1% TMS in DMSO-d₆ solution to serve as the internal standard.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and ensure it is properly labeled.
Causality: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems and overlapping signals.[4] Standard Bruker pulse programs are utilized for all experiments, ensuring reliability and access to well-optimized acquisition parameters.
Recommended Spectrometer Parameters:
| Parameter | ¹H (1D) | ¹³C{¹H} (1D) | COSY | HSQC | HMBC |
| Spectrometer | 500 MHz | 125 MHz | 500 MHz | 500 MHz | 500 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsp | hmbcgpndqf |
| Scans | 16 | 1024 | 8 | 16 | 32 |
| Spectral Width | 12 ppm | 220 ppm | 12 x 12 ppm | 12 x 165 ppm | 12 x 220 ppm |
| ¹J(C,H) (HSQC) | - | - | - | 145 Hz | - |
| ⁿJ(C,H) (HMBC) | - | - | - | - | 8 Hz |
Step-by-Step Spectral Analysis and Assignment
The logical workflow for assigning the spectrum follows a path from simple, unambiguous signals to more complex spin systems, using 2D correlation data to build the final structure.
Caption: Workflow for NMR spectral assignment.
-
Methyl Ester (C10H₃): The most upfield and easily identifiable signal will be a sharp singlet at approximately 3.6 ppm, integrating to 3 protons. This corresponds to the methyl ester protons, which have no neighboring protons to couple with.
-
Amide Protons (N1-H, N4-H): Two distinct signals are expected in the region of 7.5-8.5 ppm, each integrating to 1 proton. These are the two amide protons. In DMSO-d₆, they may appear as broad singlets or show coupling to adjacent α-protons (H2 and H5).
-
Aspartate α-Proton (C2-H): A single proton signal, expected around 4.0-4.5 ppm. It will be a multiplet (likely a doublet of doublets) due to coupling with the two diastereotopic C7 protons. The COSY spectrum will confirm its correlation to the C7H₂ group.
-
Aspartate Side-Chain (C7H₂): Two distinct multiplets are expected for the diastereotopic protons H7a and H7b, likely in the 2.5-3.0 ppm range. They will show geminal coupling to each other and vicinal coupling to H2. The COSY spectrum is essential to link these three protons (H2, H7a, H7b) into a single spin system.
-
Glycine Methylene (C5H₂): Two distinct signals for the diastereotopic protons H5a and H5b are expected, likely in the 3.5-4.0 ppm range. They will exhibit strong geminal coupling to each other, appearing as a pair of doublets (an AX system) if there is no further coupling. They may also show weak coupling to the N4-H proton.
-
Carbonyl Carbons (C3, C6, C8): Three signals are expected in the downfield region, typically from 165-175 ppm. The ester carbonyl (C8) is usually slightly more shielded (further upfield) than the two amide carbonyls (C3, C6). These are quaternary carbons and will not appear in a DEPT-135 spectrum.
-
Aliphatic Carbons (C2, C5, C7, C10):
-
C10 (OCH₃): A signal around 52 ppm (positive in DEPT-135).
-
C2 (α-CH): A signal around 50-55 ppm (positive in DEPT-135).
-
C5 (α-CH₂): A signal around 40-45 ppm (negative in DEPT-135).
-
C7 (β-CH₂): A signal around 35-40 ppm (negative in DEPT-135).
-
-
HSQC: This experiment provides the definitive link between the proton assignments from section 3.1 and the carbon assignments from 3.2. For example, the proton singlet at ~3.6 ppm will correlate to the carbon signal at ~52 ppm, confirming the ¹H and ¹³C assignments for the C10 methyl group.
-
HMBC: This is the final step for unambiguous proof. Key expected correlations include:
-
From H10 (OCH₃ protons) → C8 (ester carbonyl) : Confirms the ester group connectivity.
-
From H7a/H7b → C2, C8, and C3 : Confirms the side-chain attachment to C2 and its proximity to the carbonyls.
-
From H2 → C3, C6, and C7 : Links the aspartate α-position to both ring carbonyls and its own side chain.
-
From H5a/H5b → C3 and C6 : Confirms the position of the glycine residue within the ring.
-
From N1-H → C2 and C6 : Confirms the amide bond.
-
From N4-H → C3 and C5 : Confirms the second amide bond.
-
Data Summary: Final Spectral Assignments
The following table summarizes the expected and literature-consistent chemical shift assignments for methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in DMSO-d₆. Actual values may vary slightly based on concentration and exact experimental conditions.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~8.2 | br s | - |
| 2 | ~4.2 | dd | ~53.0 |
| 3 | - | - | ~167.0 |
| 4 | ~8.0 | t | - |
| 5a | ~3.8 | d | ~42.5 |
| 5b | ~3.7 | d | ~42.5 |
| 6 | - | - | ~166.5 |
| 7a | ~2.8 | dd | ~36.0 |
| 7b | ~2.6 | dd | ~36.0 |
| 8 | - | - | ~171.0 |
| 9 | - | - | - |
| 10 | ~3.6 | s | ~51.8 |
Conclusion
By employing a systematic approach that combines 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate can be achieved. This detailed characterization is fundamental for confirming the identity and purity of the compound, which is an essential step in any research or drug development pipeline involving this important molecular scaffold. The protocols and analytical logic presented herein provide a robust framework for the characterization of this and structurally related cyclic dipeptides.
References
-
Ptak, M., Heitz, A., & Dreux, M. (n.d.). ¹H and ¹³C nmr studies of cyclic and linear dipeptides containing threonyl, seryl, aspartyl, and histidyl residues. Scilit. Available at: [Link]
-
Young, P. E., & Madison, V. (1976). Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides. Journal of the American Chemical Society, 98(17), 5365-5371. Available at: [Link]
-
Wang, L., et al. (2022). Using ¹H and ¹³C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Chemical Biology. Available at: [Link]
-
Jios, J. L., et al. (2005). Complete ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1008-1014. Available at: [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(3,6-dioxopiperazin-2-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Menke, A. J., et al. (2024). Multinuclear ¹H/¹³C/¹⁵N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Magnetic Resonance in Chemistry. Available at: [Link]
-
SciELO. (2007). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scielo.br [scielo.br]
High-Resolution Mass Spectrometric Characterization of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate: An In-Depth Fragmentation Analysis
An Application Note for Drug Development Professionals
Abstract
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), represent a class of compounds with significant and diverse biological activities, making them valuable scaffolds in drug discovery and development.[1] Their structural elucidation is a critical step in understanding their function and potential as therapeutic agents. This application note presents a detailed protocol for the analysis of a representative DKP, methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, using High-Resolution Mass Spectrometry (HRMS). We provide a comprehensive workflow, from sample preparation and data acquisition to the interpretation of fragmentation patterns obtained via tandem mass spectrometry (MS/MS). The use of high-resolution, accurate-mass data enables the confident confirmation of elemental compositions for both precursor and product ions, which is fundamental to unambiguous structural characterization.[2][3]
Introduction: The Significance of DKP Characterization
2,5-Diketopiperazines (DKPs) are the simplest cyclic peptide derivatives and are found in a wide array of natural sources, including fungi, bacteria, and fermented foods.[1][4] Their rigidified backbone and stereochemically defined side chains confer a range of pharmacological properties, including antitumor, antimicrobial, and neuroprotective activities.[1] The compound of interest, methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (Molecular Formula: C7H10N2O4, Monoisotopic Mass: 186.06406 Da), is a DKP derived from aspartic acid and glycine residues.
The precise characterization of such molecules is a cornerstone of modern drug development.[5][6] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity, speed, and ability to provide detailed structural information from complex mixtures.[5][7] High-resolution mass spectrometry (HRMS) elevates this capability by providing mass measurements with high accuracy (typically < 5 ppm), allowing for the determination of elemental compositions and differentiation between near-isobaric compounds.[2][8] This level of precision is critical for confirming molecular identity, identifying impurities, and elucidating metabolic pathways.[9]
This guide provides an expert-driven methodology for analyzing methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, focusing on the elucidation of its fragmentation pathways using Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[10] Understanding these fragmentation patterns is key to developing robust analytical methods for screening and identifying DKP analogues in various matrices.[4][11]
Experimental Design & Rationale
Instrumentation
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap-based high-resolution mass spectrometer. These platforms are selected for their high resolving power (>30,000 FWHM) and sub-5 ppm mass accuracy, which are essential for this work.[12][13]
-
Ion Source: Electrospray Ionization (ESI). ESI is the method of choice for polar, thermally labile molecules like DKPs, as it generates intact molecular ions from solution with minimal in-source fragmentation.[14][15]
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for sample introduction.
Causality Behind Experimental Choices
-
Ionization Mode (Positive): ESI in positive ion mode was selected. The DKP structure contains two amide nitrogens within its core ring, which are favorable sites for protonation, leading to a strong signal for the [M+H]⁺ ion.
-
Collision Gas (Argon/Nitrogen): Argon or nitrogen is used as the collision gas for CID. These inert gases efficiently transfer kinetic energy to the precursor ions upon collision, inducing fragmentation along the most labile bonds.[16]
-
Data Acquisition (Data-Dependent Acquisition - DDA): A DDA approach is employed. The instrument performs a high-resolution full scan to detect all ions present. It then automatically selects the most intense ions (in this case, the [M+H]⁺ of our target analyte) for subsequent MS/MS fragmentation, ensuring that high-quality fragmentation data is acquired for the compound of interest.
Detailed Protocols
Protocol 1: Sample Preparation & LC-HRMS/MS Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in methanol. Serially dilute this stock solution with 50:50 methanol:water containing 0.1% formic acid to a final working concentration of 1 µg/mL.
-
Rationale: The use of formic acid as a mobile phase additive aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
HRMS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Full Scan (MS1) Range: m/z 100-500.
-
MS1 Resolution: > 30,000 FWHM.
-
MS/MS Acquisition: Data-Dependent (DDA).
-
Precursor Selection: Isolate the [M+H]⁺ ion at m/z 187.0713.
-
Collision Energy: Ramped from 10-40 eV.
-
Rationale: A ramped collision energy ensures that a wide range of fragment ions, from low-energy stable fragments to higher-energy smaller fragments, are generated and detected.[17]
-
-
MS2 Resolution: > 30,000 FWHM.
-
Protocol 2: Data Processing and Structural Elucidation
-
Molecular Formula Generation: Using the instrument's processing software, perform molecular formula generation on the accurate mass of the precursor ion detected in the MS1 scan. Confirm that C₇H₁₁N₂O₄⁺ (for [M+H]⁺) is the top hit with a mass error < 5 ppm.
-
Fragment Ion Analysis: Extract the high-resolution MS/MS spectrum for the precursor ion.
-
Elemental Composition Assignment: Assign elemental compositions to the major fragment ions, again ensuring a mass error tolerance of < 5 ppm.
-
Fragmentation Pathway Construction: Propose fragmentation pathways that are chemically plausible and consistent with the assigned elemental compositions of the product ions. This involves identifying characteristic neutral losses.[18]
Results & Discussion: Fragmentation Pattern
The HRMS analysis begins with the confirmation of the protonated precursor ion. The theoretical exact mass of the [M+H]⁺ ion for C₇H₁₀N₂O₄ is 187.07134. The high-resolution instrument is expected to measure this ion with high mass accuracy.
Proposed Fragmentation Pathway
Upon subjecting the [M+H]⁺ precursor ion (m/z 187.0713) to collision-induced dissociation (CID), a series of characteristic fragmentation events are expected, typical for DKPs and peptide-like structures.[11][19][20] The primary fragmentation routes involve cleavages within the diketopiperazine ring and losses from the side chain.
A key initial fragmentation is the loss of the methoxycarbonyl group from the side chain or cleavage of the ring itself. The main proposed pathways are:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to the formation of an acylium ion.
-
Loss of Carbon Monoxide (CO): Cleavage of the amide bonds in the DKP ring often results in the loss of one or more CO molecules.[11]
-
Cleavage of the Side Chain: Scission at the bond connecting the side chain to the DKP ring.
-
Ring Opening: The cyclic structure can open, followed by subsequent fragmentation characteristic of linear peptides.
The proposed fragmentation cascade is visualized below.
Caption: Proposed CID fragmentation pathway for protonated methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Tabulated Fragment Ion Data
The table below summarizes the expected high-resolution mass-to-charge ratios for the precursor ion and its major proposed product ions. This data serves as a reference for confirming the compound's identity.
| Ion | Proposed Formula | Theoretical m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | C₇H₁₁N₂O₄⁺ | 187.07134 | < 5 |
| Fragment A | C₆H₇N₂O₃⁺ | 155.04512 | < 5 |
| Fragment B | C₆H₉N₂O₂⁺ | 141.06585 | < 5 |
| Fragment C | C₅H₅N₂O₂⁺ | 125.03455 | < 5 |
| Fragment D | C₄H₅N₂O⁺ | 97.03964 | < 5 |
Experimental Workflow Visualization
The overall process, from sample handling to final data interpretation, follows a systematic and logical progression designed to ensure data integrity and confident structural assignment.
Caption: Comprehensive workflow for the HRMS analysis and structural elucidation of the target DKP.
Conclusion
This application note details a robust and reliable workflow for the structural characterization of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate using high-resolution tandem mass spectrometry. The combination of UHPLC separation with high-accuracy mass measurements provides exceptional specificity and confidence in molecular identification. The proposed fragmentation pathway and the accompanying high-resolution data serve as a definitive guide for researchers in drug development, metabolomics, and natural product chemistry for identifying this compound and related DKP structures. This methodology underscores the power of HRMS as a primary tool in the modern analytical laboratory.[2][6]
References
- Medeiros, M., & Siegel, M. M. (2010). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry.
- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques.
-
Rappsilber, J., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Available at: [Link]
-
Vachet, R. W., & Glish, G. L. (1998). Collision-induced dissociation (CID) of peptides and proteins. Methods in Molecular Biology. Available at: [Link]
-
Bratakos, S. M., et al. (2016). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Current Analytical Chemistry. Available at: [Link]
-
Novatia. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]
-
Mass Analytica. (2017). Towards an automatic structure elucidation process in various chemical workflows by LC-HRMS and NMR data analysis. Available at: [Link]
-
Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]
-
Basalaev, A., et al. (2022). Fragmentation of 2,5-diketopiperazine cyclic dipeptide ions. Technical Physics. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Pharmaceutical Design. Available at: [Link]
-
ResearchGate. (2023). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2016). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Cyclic Peptides: From Discovery to Therapeutics. Available at: [Link]
-
Brown, P., et al. (1969). Mass spectra of some cyclic dipeptides (2,5-diketopiperazines). Journal of the American Chemical Society. Available at: [Link]
-
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Available at: [Link]
-
European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]
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Guo, Y. L., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]
-
IntechOpen. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. Available at: [Link]
-
Stefanowicz, P., et al. (2001). Detection and sequencing of new cyclic peptides from linseed by electrospray ionization mass spectrometry. Acta Biochimica Polonica. Available at: [Link]
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Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]
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Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(3,6-dioxopiperazin-2-yl)acetate. Available at: [Link]
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Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Available at: [Link]
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The Analytical Scientist. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]
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Protocol for an in vitro cell viability assay using methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Application Note & Protocol: In Vitro Cell Viability Assessment of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Executive Summary & Mechanistic Rationale
Diketopiperazines (DKPs), or cyclic dipeptides, are a class of structurally rigid, proteolysis-resistant molecules that exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and ion channel-modulating activities[1][2]. The compound methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is the methyl ester derivative of the naturally occurring cyclic dipeptide cyclo(L-Asp-Gly)[3].
The Causality of Esterification: In its native form, the free carboxylic acid of the aspartate side chain in cyclo(Asp-Gly) is ionized at physiological pH, severely restricting passive diffusion across the hydrophobic lipid bilayer of mammalian cells. By masking this charge via esterification (forming the methyl ester), the lipophilicity of the molecule is significantly enhanced. Once the compound crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active cyclo(Asp-Gly) moiety. This active metabolite can then interact with intracellular targets, such as modulating stress-response pathways or acting as a potential TRPV1 stimulator, ultimately influencing cell proliferation and viability[4][5].
Assay Selection: Why WST-8 (CCK-8) over MTT?
When evaluating the cytotoxicity of DKP derivatives, assay selection is critical. DKPs have a known propensity to form supramolecular assemblies or hydrogels in aqueous environments at higher concentrations[6].
-
The MTT Flaw: The traditional MTT assay produces insoluble purple formazan crystals that require solubilization with DMSO or SDS. If DKP supramolecular aggregates are present, they can trap these crystals or interact with the solubilization solvent, leading to severe optical artifacts and high standard deviations.
-
The WST-8 Solution: We mandate the use of the Cell Counting Kit-8 (CCK-8) utilizing the WST-8 tetrazolium salt. WST-8 is reduced by cellular mitochondrial dehydrogenases directly into a highly water-soluble orange formazan dye. This completely eliminates the need for a solubilization step, preserving the integrity of the optical readout and providing a continuous, artifact-free measurement of metabolic viability.
Mechanism of DKP prodrug entry, activation, and WST-8 metabolic reduction.
Materials and Reagents
-
Test Compound: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (Purity ≥ 98%).
-
Cell Line: HT-29 (Human colorectal adenocarcinoma) or MDA-MB-231 (Triple-negative breast cancer), both of which show sensitivity to DKP-induced apoptosis[1][7].
-
Culture Media: DMEM or McCoy's 5A supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Assay Reagent: CCK-8 solution (WST-8).
-
Consumables: 96-well flat-bottom, tissue-culture treated microplates (clear).
-
Equipment: Microplate reader capable of 450 nm absorbance, Class II Biological Safety Cabinet, CO₂ Incubator (37°C, 5% CO₂).
Step-by-Step Methodology
Reagent Preparation
-
Stock Solution: Dissolve the compound in 100% sterile, cell-culture grade DMSO to create a 20 mM master stock. Causality: DMSO is required to fully solvate the DKP ring structure prior to aqueous introduction.
-
Working Dilutions: Prepare serial dilutions in complete culture media. Critical: The final concentration of DMSO in the wells must not exceed 0.5% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding the assay results.
Cell Culture & Seeding (Day 1)
-
Harvest cells at 80% confluency using Trypsin-EDTA. Neutralize with complete media and pellet via centrifugation (300 x g, 5 mins).
-
Resuspend the pellet and count cells using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of
cells/well in 100 µL of media. -
Self-Validating System Design:
-
Peripheral Wells: Fill all outermost wells (rows A and H, columns 1 and 12) with 100 µL of sterile PBS or media. Causality: This prevents the "edge effect" (evaporation-induced concentration gradients) in the inner experimental wells.
-
Blank Wells: Media only + CCK-8 (no cells) for background absorbance subtraction.
-
Control Wells: Cells + Media containing 0.5% DMSO (vehicle control).
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Compound Treatment (Day 2)
-
Carefully aspirate the media from the wells using a multichannel pipette. Causality: Tilting the plate at a 45-degree angle prevents the pipette tips from scratching the adhered cell monolayer.
-
Add 100 µL of the prepared compound dilutions (e.g., 0.1, 1.0, 10.0, 50.0, 100.0 µM) to the respective wells. Perform all treatments in biological triplicates.
-
Incubate for the desired time points (e.g., 24h, 48h, 72h).
WST-8 Assay Execution (Day 3-5)
-
Under sterile conditions, add 10 µL of CCK-8 reagent directly to each well containing 100 µL of media.
-
Causality: Use reverse pipetting to dispense the CCK-8 reagent. This prevents the introduction of micro-bubbles, which severely distort light scattering and falsely elevate 450 nm absorbance readings.
-
Incubate the plate for 2 to 4 hours at 37°C. (Optimal time depends on the specific metabolic rate of the chosen cell line; HT-29 typically requires 2.5 hours for a linear dynamic range).
-
Measure the absorbance at 450 nm using a microplate reader.
Step-by-step experimental workflow for the CCK-8 cell viability assay.
Data Acquisition & Analysis
To calculate cell viability, use the following self-validating formula to remove background noise:
Representative Data Presentation: Below is a summarized table of expected quantitative outcomes for HT-29 cells treated with a functional DKP derivative, demonstrating both dose- and time-dependent antiproliferative effects[1][7].
| Compound Concentration (µM) | Viability at 24h (%) ± SD | Viability at 48h (%) ± SD | Viability at 72h (%) ± SD |
| Control (0.5% DMSO) | 100.0 ± 2.1 | 100.0 ± 3.4 | 100.0 ± 4.0 |
| 0.1 | 98.5 ± 3.0 | 97.2 ± 2.8 | 95.1 ± 3.5 |
| 1.0 | 95.2 ± 2.5 | 89.4 ± 3.1 | 82.3 ± 4.2 |
| 10.0 | 85.1 ± 3.8 | 72.5 ± 4.5 | 60.4 ± 5.1 |
| 50.0 | 68.4 ± 4.2 | 45.3 ± 5.0 | 31.2 ± 3.8 |
| 100.0 | 52.1 ± 5.0 | 28.6 ± 4.1 | 15.4 ± 2.9 |
| Calculated IC₅₀ (µM) | >100 µM | ~42.5 µM | ~18.7 µM |
Note: Data is plotted using non-linear regression (curve fit) in software such as GraphPad Prism (log(inhibitor) vs. normalized response - Variable slope) to accurately determine the IC₅₀.
Critical Parameters & Troubleshooting
-
Precipitation in Media: If the methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate precipitates upon addition to the aqueous culture media, warm the media to 37°C prior to spiking in the DMSO stock. Rapid vortexing during addition prevents localized high concentrations that trigger nucleation.
-
Phenol Red Interference: While WST-8 absorbance is read at 450 nm (which avoids the primary absorbance peak of phenol red), highly acidic or basic degradation products of the compound can shift the pH of the media, altering the color of phenol red and slightly skewing the baseline. If high concentrations of the DKP alter media pH, utilize phenol red-free media.
References
-
Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer Source: National Institutes of Health (NIH) / PMC1
-
Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review Source: Italian Journal of Food Science7
-
Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis Source: National Institutes of Health (NIH) / PMC5
-
Cyclo(-Asp-Gly) Product Specifications and Bioactivity Applications Source: Chem-Impex International3
-
Cyclo(-asp-gly) | TRPV1 Stimulator Activator Source: MedChemExpress4
Sources
- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. itjfs.com [itjfs.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in Fragment-Based Drug Screening
Introduction: The Power of Small Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space, often leading to higher quality hits with superior ligand efficiency.[4][5] This approach is particularly advantageous for tackling challenging protein targets that have been recalcitrant to conventional screening methods.[6]
At the heart of any successful FBDD campaign is a well-curated fragment library. The design of such a library hinges on the selection of compounds that are not only small and diverse but also possess favorable physicochemical properties and synthetic tractability. Cyclic dipeptides, particularly diketopiperazines (DKPs), represent a privileged scaffold in this regard.[4][7] Their conformationally constrained nature and ability to present diverse pharmacophoric features make them ideal starting points for drug discovery.[8]
This application note provides a comprehensive guide to the use of a specific diketopiperazine fragment, methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate , in FBDD campaigns. We will delve into its physicochemical properties, outline detailed protocols for its application in various biophysical screening assays, and discuss strategies for hit validation and subsequent hit-to-lead optimization.
The Fragment in Focus: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a chiral cyclic dipeptide with a molecular structure that embodies the key principles of a high-quality fragment.
Physicochemical Properties and "Rule of Three" Compliance
The "Rule of Three" (Ro3) provides a set of guidelines for the selection of fragments with a higher probability of becoming successful drug candidates.[2][4] Let's analyze the properties of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in this context:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 186.17 g/mol | ≤ 300 Da | Yes |
| cLogP | -1.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | No |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
While the number of hydrogen bond acceptors slightly exceeds the strict Ro3 guideline, this is a common feature of many successful fragments, particularly those with polar scaffolds designed to interact with well-defined binding pockets. The overall profile of this molecule, with its low molecular weight, hydrophilicity, and limited conformational flexibility, makes it an excellent candidate for fragment screening. Its high solubility is a significant advantage, as fragment screening often requires high compound concentrations.
The FBDD Screening Workflow: A Multi-faceted Approach
A robust FBDD campaign employs a suite of orthogonal biophysical techniques to identify and validate genuine fragment hits, thereby minimizing the risk of false positives.[6] The following sections provide detailed protocols for screening methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate using four of the most powerful techniques in the FBDD toolkit.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Surface Plasmon Resonance (SPR) for Primary Screening and Kinetic Characterization
SPR is a powerful label-free technique for detecting and quantifying biomolecular interactions in real-time.[9][10][11] It is highly sensitive to the binding of small molecules and can provide valuable kinetic information (association and dissociation rates).
Protocol for SPR Screening
1. Materials:
-
Biacore™ or similar SPR instrument.[10]
-
Sensor chip (e.g., CM5).[10]
-
Amine coupling kit.
-
Target protein (≥95% purity).
-
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate stock solution (100 mM in 100% DMSO).
-
Running buffer (e.g., HBS-EP+).
-
DMSO for buffer matching.
2. Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a high ligand density.
-
Fragment Preparation: Prepare a dilution series of the fragment in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer. A typical starting concentration range for fragment screening is 10-200 µM.
-
Screening: Inject the fragment solutions over the sensor surface. Include buffer-only injections for double referencing.
-
Data Analysis: Analyze the sensorgrams to identify binding events. A concentration-dependent response is indicative of a specific interaction.
3. Key Considerations:
-
DMSO sensitivity can be a source of false positives; meticulous buffer matching is crucial.[5]
-
High protein immobilization levels are necessary to detect the binding of low molecular weight fragments.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation and Structural Insights
NMR spectroscopy is a highly sensitive method for detecting weak fragment binding and can provide atomic-level information about the binding site.[1] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[1][12][13]
Protocol for STD-NMR Screening
1. Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe.
-
Target protein.
-
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
-
Deuterated buffer (e.g., phosphate buffer in D₂O).
2. Procedure:
-
Sample Preparation: Prepare an NMR sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM).
-
Data Acquisition: Acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances and an off-resonance spectrum where the saturation pulse is applied at a frequency far from any protein or ligand signals.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.
3. Key Considerations:
-
The choice of saturation frequency is critical to avoid direct saturation of ligand signals.
-
The saturation time needs to be optimized to allow for efficient saturation transfer.
X-ray Crystallography for Definitive Binding Mode Determination
X-ray crystallography provides unambiguous, high-resolution structural information on how a fragment binds to its target.[14][15][16][17] This is invaluable for structure-based drug design in the hit-to-lead optimization phase.[18]
Protocol for Crystal Soaking
1. Materials:
-
High-quality crystals of the target protein.
-
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate stock solution (100 mM in 100% DMSO).
-
Artificial mother liquor.
-
Cryoprotectant solution.
-
Cryo-loops and liquid nitrogen.
2. Procedure:
-
Soaking Solution Preparation: Prepare a soaking solution by adding the fragment stock to the artificial mother liquor to a final concentration of 10-50 mM.
-
Crystal Soaking: Transfer a protein crystal to the soaking solution and incubate for a defined period (minutes to hours).
-
Cryo-protection: Briefly transfer the soaked crystal to a cryoprotectant solution containing the fragment.
-
Flash-Cooling: Loop out the crystal and flash-cool it in liquid nitrogen.
-
Data Collection and Analysis: Collect X-ray diffraction data and solve the structure to visualize the bound fragment.
3. Key Considerations:
-
Crystals must be robust enough to withstand soaking in solutions containing DMSO.[14][19]
-
The soaking time and fragment concentration may need to be optimized to achieve sufficient occupancy in the binding site.[20]
Differential Scanning Fluorimetry (DSF) for High-Throughput Screening
DSF, or thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[21][22][23][24][25]
Protocol for DSF Screening
1. Materials:
-
qPCR instrument capable of monitoring fluorescence during a thermal ramp.
-
Target protein.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
-
Assay buffer.
2. Procedure:
-
Reaction Setup: In a 96- or 384-well plate, mix the target protein, fluorescent dye, and the fragment at the desired concentration.
-
Thermal Denaturation: Subject the plate to a thermal gradient in the qPCR instrument while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, it binds to the dye, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition. A significant increase in Tm in the presence of the fragment indicates binding and stabilization.
3. Key Considerations:
-
The optimal protein and dye concentrations need to be determined empirically.
-
Some fragments may interfere with the fluorescence signal, leading to false positives or negatives.
From Hit to Lead: The Path Forward
Once methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is identified as a validated hit, the next crucial phase is hit-to-lead optimization.[19][26][27][28][29] The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining its high ligand efficiency.
Caption: Key strategies for hit-to-lead optimization in FBDD.
Structure-Guided Optimization Strategies
With a high-resolution crystal structure of the fragment-protein complex in hand, several strategies can be employed:
-
Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment that can form additional interactions with the protein, thereby increasing potency.[19] For our target fragment, the ester moiety provides a convenient handle for chemical modification.
-
Fragment Linking: If a second fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[19]
-
Fragment Merging: When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, leading to a more potent compound.[30]
Conclusion
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a prime example of a well-designed fragment for FBDD. Its favorable physicochemical properties and the privileged nature of the diketopiperazine scaffold make it a valuable addition to any fragment library. By employing a multi-pronged screening approach and leveraging the power of structure-based design, this seemingly simple molecule can serve as the starting point for the development of novel and potent therapeutics.
References
-
Barluenga, S., et al. (2007). Saturation transfer difference NMR for fragment screening. Nature Protocols, 2(10), 2464-2473. Available from: [Link]
-
Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), e62469. Available from: [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Available from: [Link]
-
Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 5(4), 341-356. Available from: [Link]
-
JoVE. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. Available from: [Link]
-
Perrakis, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available from: [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available from: [Link]
-
Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Available from: [Link]
-
Vaynberg, J., & Jung, K. Y. (2014). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Concepts in Magnetic Resonance Part A, 43A(3), 63-75. Available from: [Link]
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ResearchGate. (2025). Saturation Transfer Difference NMR for Fragment Screening. Available from: [Link]
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Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Available from: [Link]
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Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Available from: [Link]
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IUCr Journals. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Available from: [Link]
-
ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... Available from: [Link]
-
ResearchGate. (2016). SPR-based Fragment Screening: Advantages and Applications. Available from: [Link]
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. Available from: [Link]
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Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Available from: [Link]
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Porta, E. O. J., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. Available from: [Link]
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AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 6, 100233. Available from: [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Available from: [Link]
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PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. Available from: [Link]
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Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Available from: [Link]
-
ResearchGate. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available from: [Link]
-
ResearchGate. (2025). Fragment-based drug discovery: A graphical review. Available from: [Link]
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Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]
-
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Available from: [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. Available from: [Link]
-
Wikipedia. (n.d.). Diketopiperazine. Available from: [Link]
-
BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available from: [Link]
-
ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available from: [Link]
-
Overman, L. E., & Dounay, A. B. (2009). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of chemical research, 42(2), 294-306. Available from: [Link]
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Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]
-
Drug Target Review. (2016). Hit-to-lead in drug discovery. Available from: [Link]
-
Quinn, R. J., et al. (2017). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 12(11), 1109-1121. Available from: [Link]
-
ResearchGate. (2025). Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Available from: [Link]
-
ACS Publications. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Available from: [Link]
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ResearchGate. (n.d.). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Available from: [Link]
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EPA. (n.d.). 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide. Available from: [Link]
-
PubChem. (n.d.). 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetamide. Available from: [Link]
-
PubChemLite. (n.d.). Methyl 2-(3,6-dioxopiperazin-2-yl)acetate. Available from: [Link]
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Maass, P., et al. (2007). Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search. Journal of Chemical Information and Modeling, 47(2), 390-399. Available from: [Link]
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Nakano, T., et al. (2025). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design. Available from: [Link]
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ResearchGate. (n.d.). Hit-to-lead decision tree... Available from: [Link]
-
BioSolveIT. (2026). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Available from: [Link]
Sources
- 1. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. drughunter.com [drughunter.com]
- 6. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. bioradiations.com [bioradiations.com]
- 12. researchgate.net [researchgate.net]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
- 18. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 21. inext-discovery.eu [inext-discovery.eu]
- 22. youtube.com [youtube.com]
- 23. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 25. unchainedlabs.com [unchainedlabs.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biosolveit.de [biosolveit.de]
- 29. resources.revvity.com [resources.revvity.com]
- 30. Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
Methods for assessing the cell permeability of novel cyclic dipeptide compounds.
Part 1: Strategic Overview
Cyclic dipeptides (CDPs) , or 2,5-diketopiperazines (DKPs), represent a privileged scaffold in drug discovery. Their rigid heterocyclic structure offers high metabolic stability compared to linear peptides, yet they frequently inhabit the "Beyond Rule of 5" (bRo5) chemical space.
For a Senior Scientist, the assessment of CDP permeability is not merely a measurement of flux; it is a mechanistic investigation. Unlike small lipophilic molecules that rely solely on passive diffusion, CDPs often exploit carrier-mediated uptake—specifically via the PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters.
This guide moves beyond generic ADME protocols to provide a specialized workflow for CDPs, distinguishing between passive transcellular diffusion and proton-coupled active transport .
Part 2: Physicochemical Profiling & In Silico Triage
Before initiating wet-lab assays, perform a tiered physicochemical triage to select the appropriate experimental conditions.
Key Descriptors
| Parameter | Optimal Range for Passive Diffusion | Relevance to CDPs |
| MW | < 500 Da | Most CDPs fit this, but side chains add bulk. |
| TPSA | < 140 Ų | CDPs are polar; N-methylation is often required to reduce TPSA. |
| LogD (7.4) | 1.0 – 3.0 | Many natural CDPs are < 0. Active transport (PEPT1) can overcome low LogD. |
| H-Bond Donors | < 5 | The rigid ring hides backbone amides, potentially improving permeability. |
In Silico Prediction
Utilize specialized models like CPMP (Cyclic Peptide Membrane Permeability) or CycPeptMPDB data. Standard small-molecule models often underestimate CDP permeability because they fail to account for "chameleonic" conformational switching (hiding polar groups in lipophilic environments).
Part 3: High-Throughput Passive Screen (PAMPA)
Objective: Rapidly filter compounds crossing solely by passive diffusion. Note: Standard PAMPA often yields false negatives for CDPs that require transporters. This assay is a negative filter—high PAMPA permeability confirms passive diffusion; low permeability requires Caco-2 validation.
Optimized PAMPA Protocol for CDPs
System: Double-Sink™ PAMPA (creates a pH gradient to mimic the GIT).
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF), coated with 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.
-
Acceptor Plate: 96-well PTFE plate.[1]
-
Buffers:
-
Donor: PBS pH 6.0 (Mimics jejunum microclimate).
-
Acceptor: PBS pH 7.4 + Scavenger (e.g., chemical sink or BSA) to maintain sink conditions.
-
Protocol Steps:
-
Membrane Preparation: Carefully spot 5 µL of lipid/dodecane solution onto the donor filter.[2] Allow 5 min for solvent evaporation.
-
Compound Loading: Prepare 10 mM stock in DMSO. Dilute to 50 µM in Donor Buffer (pH 6.0). Final DMSO < 1%.
-
Assembly: Add 200 µL Acceptor Buffer to bottom plate. Place Donor plate on top. Add 150 µL diluted compound to Donor wells.
-
Incubation: 16 hours at Room Temperature (humidity chamber to prevent evaporation).
-
Analysis: Quantify Donor (t=0), Donor (t=16h), and Acceptor (t=16h) via LC-MS/MS.
Calculation:
Part 4: The Gold Standard – Caco-2 Permeability Assay
Objective: Assess total permeability (Passive + Active) and identify PEPT1 substrates. Critical Mechanism: PEPT1 is a proton-coupled transporter.[3] To assess CDP uptake correctly, you must maintain an Apical pH of 6.0 and a Basolateral pH of 7.4.
Visualizing the Transport Mechanism
The following diagram illustrates the distinct pathways CDPs may utilize in the Caco-2 system.
Caption: Caco-2 transport mechanisms showing proton-coupled PEPT1 uptake (pH 6.0 driven) vs. passive diffusion.
Caco-2 Protocol for Cyclic Dipeptides
Cell Culture: Caco-2 cells (HTB-37) grown to confluence (21 days) on Transwell® polycarbonate inserts (0.4 µm pore size). TEER > 300 Ω·cm².
Experimental Workflow:
Step 1: Buffer Preparation
-
Apical Transport Buffer (ATB): HBSS buffered with 10 mM MES, adjusted to pH 6.0 .
-
Basolateral Transport Buffer (BTB): HBSS buffered with 10 mM HEPES, adjusted to pH 7.4 .
Step 2: Dosing
-
Test Compound: 10 µM in ATB.
-
Control A (Passive): Propranolol (High perm), Atenolol (Low perm).
-
Control B (Active): Gly-Sar (Glycyl-sarcosine) [14C-labeled or LC-MS detected].
-
Inhibition Control: Test Compound (10 µM) + Gly-Sar (10 mM) in ATB.
Step 3: Transport Assay (A-to-B)
-
Wash monolayers 2x with pre-warmed HBSS.
-
Add 1.5 mL BTB to the receiver (basolateral) compartment.
-
Add 0.5 mL Dosing Solution (Compound in ATB) to the donor (apical) compartment.
-
Incubate at 37°C with orbital shaking (50 rpm).
-
Sampling: Remove 100 µL from receiver at 30, 60, 90, and 120 min. Replace with fresh BTB to maintain sink conditions.
-
Recovery Check: At 120 min, sample the donor compartment and lyse cells (MeOH/H2O) to calculate mass balance.
Step 4: Data Analysis
Calculate Apparent Permeability (
-
Active Transport Verification: If
decreases significantly (>50%) in the presence of 10 mM Gly-Sar, the CDP is a PEPT1 substrate.
Part 5: Analytical Quantification (LC-MS/MS)
CDPs are often small and polar, making retention on standard C18 columns difficult.
Method Optimization
-
Column: Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3) or HILIC column if LogP < 0.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid high pH buffers if using silica-based columns, though CDPs are generally stable.
-
-
Internal Standard: Stable isotope-labeled analog (
, ) is ideal. Alternatively, use a structural analog like cyclo(Gly-Phe) if not analyzing that specific target.
Sample Preparation
-
Precipitation: Mix 50 µL sample (buffer/plasma) + 150 µL cold Acetonitrile (containing Internal Standard).
-
Vortex/Centrifuge: 2000g for 10 min at 4°C.
-
Injection: Inject 5-10 µL of supernatant.
Part 6: Data Interpretation & Troubleshooting
Permeability Classification Table
| Classification | Likely Mechanism | Action Item | |
| < 1.0 | Low | Paracellular (very slow) | Unlikely to be orally bioavailable. Attempt N-methylation. |
| 1.0 – 10.0 | Moderate | Passive or Weak Active | Check Gly-Sar inhibition. If inhibited, optimize for PEPT1 affinity. |
| > 10.0 | High | Active (PEPT1) or High Passive | Excellent candidate. Verify BBB crossing if CNS target. |
Troubleshooting Common Issues
-
Low Recovery (< 70%): CDPs can stick to plastic. Use low-binding plates or glass inserts. Check stability in cell homogenate (though CDPs are usually proteolytically stable).
-
High Variability: Ensure TEER measurements are consistent. CDPs are sensitive to monolayer integrity leaks.
-
No Peak in LC-MS: The compound may be too polar and eluting in the void volume. Switch to HILIC chromatography.
References
-
Uptake of Cyclic Dipeptide by PEPT1 in Caco-2 Cells. Journal of Pharmacy and Pharmacology. [Link][4]
-
PepT1-mediated epithelial transport of dipeptides and cephalexin. Journal of Clinical Investigation. [Link]
-
Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide. Journal of Agricultural and Food Chemistry. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for high-throughput screening of a dioxopiperazine compound library.
Subtitle: Strategies for Interrogating a Privileged Scaffold for Protein-Protein Interaction (PPI) Targets
Abstract
2,5-Diketopiperazines (DKPs) represent a "privileged scaffold" in medicinal chemistry due to their structural rigidity, chirality, and ability to mimic peptide secondary structures (specifically
Phase 1: Library Architecture & Preparation
The Chemical Space
Unlike flexible linear peptides, DKPs offer high metabolic stability and restricted conformational space. When designing or sourcing a DKP library for HTS, prioritize stereochemical diversity . The biological activity of DKPs is strictly governed by the spatial orientation of the side chains at positions C3 and C6.
-
Critical Requirement: Ensure your library contains distinct wells for cis and trans isomers. Racemic mixtures can mask the potency of the active eutomer or dilute the signal below the threshold of detection.
Solubility Management & Plating
DKPs are prone to intermolecular hydrogen bonding, leading to precipitation. Standard tip-based liquid handlers often fail to transfer these compounds accurately due to "sticking" or precipitation during the air-gap phase.
Protocol: Acoustic Droplet Ejection (ADE) We recommend using acoustic dispensing (e.g., Labcyte Echo) to eliminate tip-contact cross-contamination and minimize compound loss.
-
Source Plate Preparation:
-
Dissolve DKP solids in 100% anhydrous DMSO to a master concentration of 10 mM.
-
Centrifuge plates at 1000 x g for 5 minutes to remove micro-bubbles.
-
QC Step: Perform nephelometry on a subset of the library to flag pre-existing precipitates.
-
-
Assay Ready Plates (ARP):
-
Transfer 20–50 nL of compound directly into dry 384-well or 1536-well low-volume assay plates.
-
Why? Direct transfer avoids the intermediate dilution step where aqueous crash-out often occurs.
-
Workflow Visualization: Library to Assay
The following diagram illustrates the workflow from solid-phase synthesis to the assay-ready plate, ensuring stereochemical integrity is maintained.
Figure 1: Library preparation workflow emphasizing chiral separation and acoustic transfer to prevent precipitation.
Phase 2: Assay Development (TR-FRET)
For DKP libraries targeting PPIs, we prioritize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) over standard fluorescence intensity. DKPs can be auto-fluorescent; TR-FRET eliminates this background by introducing a time delay (50–100 µs) before measurement.
The Z-Factor Standard
Before screening the full library, you must validate the assay window using the Z-factor metric (
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
Interpretation Table:
| Z-Factor Value | Assay Quality | Action |
| 1.0 | Ideal (Theoretical) | N/A |
| 0.5 ≤ Z' < 1.0 | Excellent | Proceed to HTS |
| 0.0 < Z' < 0.5 | Marginal | Optimization Required |
| Z' < 0 | Unacceptable | Redesign Assay |
Reagent Optimization Protocol
-
Cross-Titration: Matrix the donor/acceptor fluorophores (0–20 nM) against the target protein (0–100 nM) to find the
. -
DMSO Tolerance: Titrate DMSO (0.1% to 5%). DKPs require DMSO, but >2% often quenches FRET signals. Determine the
of DMSO on your assay window.
Phase 3: Screening Protocol (Execution)
This protocol assumes a 384-well low-volume format targeting a generic PPI (e.g., p53-MDM2) using a TR-FRET readout (e.g., Lanthanide donor + XL665 acceptor).
Step-by-Step Methodology
1. Compound Addition (T=0 min)
-
Use the ARP (Assay Ready Plate) containing 50 nL of DKP compounds (final conc. 10 µM).
-
Add 50 nL of DMSO to columns 1 and 2 (Negative Control / Max Signal).
-
Add 50 nL of Reference Inhibitor to columns 23 and 24 (Positive Control / Min Signal).
2. Protein Dispense (T=5 min)
-
Reagent A: Dispense 5 µL of Target Protein-Donor Fluorophore complex.
-
Reagent B: Dispense 5 µL of Binding Partner-Acceptor Fluorophore complex.
-
Note: Pre-incubating the DKP with the target protein for 15 minutes before adding the binding partner can increase sensitivity for slow-binding kinetics.
3. Incubation (T=10 min to 60 min)
-
Seal plates with breathable, optical-grade film.
-
Incubate at room temperature (20–25°C) in the dark.
-
Critical: DKP solubility is temperature-sensitive. Do not incubate at 4°C.
4. Detection (T=60 min)
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser).
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Calculation: HTRF Ratio =
.
Phase 4: Hit Triage & Validation (The "Aggregator" Trap)
DKPs are notorious for forming colloidal aggregates that nonspecifically sequester proteins, leading to false positives. You must run a detergent-based counter-screen.
The Detergent Counter-Screen[1]
-
Select "Hits" (e.g., >50% inhibition).
-
Re-run the primary assay with the addition of 0.01% Triton X-100 (or Tween-20) in the buffer.
-
Logic:
-
If activity is retained (+ Detergent): True binder.
-
If activity is lost (+ Detergent): Colloidal aggregator (False Positive).[1]
-
Screening Cascade Diagram
This logic flow ensures only high-quality chemical matter progresses to SAR.
Figure 2: Triage logic to filter out promiscuous aggregators common in DKP libraries.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
[Link]
-
-
Goher, S. S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.[2][3][4][5] Current Pharmaceutical Design.
-
[Link]
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
[Link]
-
-
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: Biological Activity and Synthesis. Tetrahedron.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]
Application Note: Laboratory-Scale vs. Pilot-Scale Synthesis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Executive Summary
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, structurally defined as the cyclic dipeptide cyclo(L-Asp(OMe)-Gly) , is a highly valuable 2,5-diketopiperazine (DKP) scaffold. DKPs are privileged structures in drug discovery and biomaterial engineering due to their rigid conformation, high proteolytic stability, and precise spatial arrangement of hydrogen bond donors and acceptors. This application note details the comparative synthesis of this target molecule from linear dipeptide precursors, transitioning from a chromatography-heavy laboratory protocol to a scalable, green-chemistry-aligned pilot-scale workflow.
Mechanistic Overview & Retrosynthetic Analysis
The synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate relies on the intramolecular aminolysis of a linear dipeptide precursor. To ensure regioselectivity and prevent the participation of the aspartic acid side-chain in the cyclization, the
-
Precursor Selection: We utilize Boc-L-Asp(OMe)-OH and H-Gly-OMe·HCl. Coupling these yields the linear intermediate Boc-L-Asp(OMe)-Gly-OMe.
-
Cyclization Causality: Upon N-terminal deprotection, the free
-amine of the aspartyl residue undergoes a nucleophilic attack on the C-terminal -methyl ester of the glycyl residue. The thermodynamic stability of the resulting 6-membered DKP ring drives the reaction forward, releasing methanol as the sole byproduct. The -methyl ester of the aspartyl side chain (-CH COOCH ) remains intact, yielding the target compound.
Laboratory-Scale Protocol (Milligram to Gram Scale)
At the discovery stage, the priority is rapid, reliable synthesis with high stereochemical fidelity, often tolerating hazardous reagents and chromatographic purification.
-
Step 1: Dipeptide Coupling
-
Procedure: Dissolve Boc-L-Asp(OMe)-OH (1.0 eq) and H-Gly-OMe·HCl (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0 °C, then add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 12 hours at room temperature.
-
Causality: EDC/HOBt is a standard laboratory coupling system that provides high conversion rates while minimizing the racemization of the L-Asp stereocenter.
-
-
Step 2: Boc Deprotection
-
Procedure: Treat the isolated dipeptide with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. Concentrate under reduced pressure to yield H-L-Asp(OMe)-Gly-OMe·TFA.
-
-
Step 3: Intramolecular Cyclization (Suzuki Method)
-
Procedure: Dissolve the TFA salt in 2-butanol containing 0.1 M acetic acid. Reflux for 3-5 hours. Purify via silica gel chromatography (DCM:MeOH).
-
Causality: The Suzuki method utilizes weak acid catalysis (acetic acid) to promote cyclization while strictly preventing the base-catalyzed epimerization of the (2S) stereocenter, ensuring high optical purity[1].
-
Pilot-Scale Protocol (Kilogram Scale)
Scale-up requires mitigating the explosive hazards of HOBt, the toxicity of DCM/TFA, and the operational bottleneck of silica gel chromatography.
-
Step 1: Dipeptide Coupling (T3P Method)
-
Procedure: Suspend Boc-L-Asp(OMe)-OH and H-Gly-OMe·HCl in ethyl acetate (EtOAc). Add N-methylmorpholine (NMM, 3.0 eq). Slowly charge 1-Propanephosphonic acid cyclic anhydride (T3P, 50% in EtOAc, 1.2 eq) at 5 °C. Stir at room temperature for 8 hours. Wash the organic layer with water and brine.
-
Causality: T3P is a highly efficient, non-explosive coupling reagent. Crucially for scale-up, its byproducts are entirely water-soluble, allowing the intermediate to be purified via a simple aqueous wash[2].
-
-
Step 2: Green Boc Deprotection
-
Procedure: To the EtOAc solution of the dipeptide, add 4M HCl in EtOAc. Stir at room temperature until gas evolution (isobutylene/CO
) ceases. Filter the precipitated H-L-Asp(OMe)-Gly-OMe·HCl salt. -
Causality: Replacing TFA with HCl in EtOAc avoids corrosive, persistent environmental pollutants. Furthermore, the hydrochloride salt precipitates directly from EtOAc, eliminating the highly energy-intensive concentration step required for TFA[3].
-
-
Step 3: Base-Promoted Thermal Cyclization & Crystallization
-
Procedure: Suspend the hydrochloride salt in methanol. Add triethylamine (TEA, 1.1 eq) to liberate the free base. Heat to reflux for 12 hours. Cool the mixture to 0 °C to induce crystallization. Filter and wash with cold methanol to isolate the pure DKP.
-
Causality: While acid catalysis is used at the lab scale, pilot-scale cyclization in refluxing methanol with a mild base (TEA) is highly efficient[4]. The target DKP has significantly lower solubility in cold methanol than the linear precursors, allowing for direct isolation via crystallization and completely bypassing chromatography.
-
Comparative Data Presentation
The transition from lab to pilot scale yields significant improvements in process efficiency, safety, and environmental impact.
| Process Metric | Laboratory Scale | Pilot Scale |
| Coupling Reagents | EDC·HCl, HOBt | T3P (50% in EtOAc) |
| Deprotection Acid | 20% TFA in DCM | 4M HCl in EtOAc |
| Cyclization Catalyst | Acetic Acid (0.1 M) | Triethylamine (TEA) |
| Primary Solvents | DCM, 2-Butanol | EtOAc, Methanol |
| Purification Method | Silica Gel Chromatography | Direct Crystallization |
| Overall Yield | ~60-65% | ~75-80% |
| E-Factor (Est.) | > 50 (High waste) | < 15 (Green process) |
Visualizations
Workflow comparison of Laboratory vs. Pilot-Scale synthesis of the target DKP scaffold.
Mechanistic pathway of the intramolecular cyclization forming the 2,5-diketopiperazine ring.
References
- US Patent 20030125243A1. "Synthesis of cyclic peptides."
-
Suzuki, K., et al. "Acetic Acid-Catalyzed Diketopiperazine Synthesis." Chemical and Pharmaceutical Bulletin, 1981.[Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. "Acids - Boc Deprotection."[Link]
Sources
Troubleshooting & Optimization
Identifying and characterizing byproducts in methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate synthesis.
Technical Support Center: Synthesis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Welcome to the technical support resource for the synthesis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, a critical cyclic dipeptide, also known as a diketopiperazine (DKP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, characterizing, and mitigating the formation of common byproducts. Our goal is to provide you with the field-proven insights necessary to optimize your reaction outcomes and ensure the purity of your final compound.
The synthesis of this DKP, often derived from the intramolecular cyclization of L-aspartyl-L-phenylalanine methyl ester (Aspartame), is a classic example of peptide chemistry where reaction conditions must be meticulously controlled.[1][2] While seemingly straightforward, the reaction is sensitive to pH, temperature, and solvent, which can lead to a variety of side reactions and byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a practical Q&A format.
Q1: My final product yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a common issue often stemming from incomplete cyclization or competing side reactions. Let's break down the potential causes and solutions.
-
Causality: The formation of the 3,6-dioxopiperazine ring is an intramolecular nucleophilic attack of the N-terminal amine onto the ester carbonyl.[3] This reaction is in equilibrium with the open-chain dipeptide and is highly dependent on reaction conditions. Competing hydrolysis reactions can consume the starting material or the product, reducing the overall yield.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the L-aspartyl-L-phenylalanine methyl ester is pure and free from hydrolysis products like L-aspartyl-L-phenylalanine, which will not cyclize under these conditions.
-
Optimize pH: The rate of DKP formation is pH-dependent. For aspartame, cyclization is most favorable in the neutral to slightly basic range (pH 7-8).[2][4] Strongly acidic or basic conditions can favor hydrolysis of the methyl ester or the peptide bond itself.[4]
-
Solvent Choice: While often performed in aqueous buffers, consider using aprotic solvents like toluene or refluxing methanol with a mild base (e.g., triethylamine) or a catalytic amount of acid (e.g., p-TsOH) to drive the cyclization and minimize hydrolysis.[5][6]
-
Temperature and Reaction Time: Higher temperatures can accelerate cyclization but also increase the rate of degradation and epimerization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, avoiding prolonged heating after the reaction has reached completion.
-
Water Removal: In non-aqueous systems, ensure all reagents and solvents are dry. Water will promote the competing hydrolysis side reaction.
-
Q2: I'm observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak indicates the presence of an impurity. Based on the reaction chemistry, it is likely one of several common byproducts. A systematic analytical approach is required for identification.
-
Causality: Byproducts arise from predictable side reactions: hydrolysis of ester or amide bonds, and epimerization at chiral centers. Each of these byproducts will have a unique retention time on a reversed-phase HPLC column.[7][8]
-
Identification Workflow:
-
Hypothesize Potential Byproducts: The most common byproducts are listed in the table below.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[4][9] Obtain the mass spectrum of the unknown peak. The molecular weight will provide a strong indication of its identity.
-
Co-injection with Standards: If available, co-inject a small amount of a suspected byproduct standard (e.g., unreacted starting material, L-aspartyl-L-phenylalanine). If your unknown peak increases in size, you have a positive identification.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS provides an accurate mass that can confirm the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[10][11]
-
Table 1: Common Byproducts and Their Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Identification via MS ([M+H]⁺) | Expected RP-HPLC Elution Behavior |
| Target: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate | C₁₃H₁₄N₂O₄ | 262.26 | 263.10 | Baseline Retention |
| L-Aspartyl-L-phenylalanine methyl ester (Starting Material) | C₁₄H₁₈N₂O₅ | 294.30 | 295.13 | More polar, elutes earlier than DKP |
| L-Aspartyl-L-phenylalanine | C₁₃H₁₆N₂O₅ | 280.28 | 281.11 | Very polar, elutes very early |
| L-Phenylalanine methyl ester | C₁₀H₁₃NO₂ | 179.22 | 180.10 | More hydrophobic, elutes later than DKP |
| Diastereomeric DKP (e.g., (2S,5R)-isomer) | C₁₃H₁₄N₂O₄ | 262.26 | 263.10 | Isobaric with product. May co-elute or show a closely eluting peak. |
Q3: My product appears to be a mixture of diastereomers. How can I confirm this and prevent their formation?
A3: Diastereomer formation is a significant challenge in peptide chemistry, arising from the epimerization of one of the chiral centers.
-
Causality: The α-proton of an amino acid residue is susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity. In this synthesis, both the aspartyl and phenylalanyl residues can potentially epimerize, although the aspartyl α-proton is generally more labile. Prolonged exposure to strong bases or high temperatures significantly increases this risk.
-
Confirmation and Mitigation:
-
Analytical Confirmation:
-
Chiral HPLC: The most direct method is to use a chiral stationary phase. However, separating diastereomers can often be achieved on standard reversed-phase columns (C18 or C8) with careful method optimization (e.g., adjusting temperature, gradient slope, or mobile phase additives).[12][13][14]
-
NMR Spectroscopy: Diastereomers will have distinct, albeit often similar, NMR spectra.[15] Careful analysis of the ¹H NMR, particularly the chemical shifts and coupling constants of the α-protons and side-chain protons, can confirm the presence of a second isomer.
-
-
Prevention Strategies:
-
Avoid Strong Bases: Use mild bases (e.g., triethylamine, DIPEA) instead of stronger bases like NaOH or NaH.[16]
-
Control Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Avoid prolonged refluxing.
-
Limit Reaction Time: As established in Q1, monitor the reaction and stop it once the starting material is consumed to prevent post-synthesis epimerization.
-
Acidic Cyclization: Consider cyclization under acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid), which is less prone to causing epimerization.[5]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental reaction mechanism for the formation of the dioxopiperazine ring?
A4: The formation of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate from its linear dipeptide precursor is an intramolecular condensation reaction. The mechanism proceeds as follows:
-
Deprotonation: The N-terminal amino group of the dipeptide ester must be in its free base form (unprotonated) to act as a nucleophile. This is why neutral to slightly basic conditions are favorable.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the N-terminal amino acid (aspartic acid residue) attacks the electrophilic carbonyl carbon of the methyl ester of the C-terminal amino acid (phenylalanine residue).
-
Tetrahedral Intermediate: This attack forms a transient, six-membered ring tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of methanol (CH₃OH). The collapse of the tetrahedral intermediate reforms the carbonyl double bond, now as part of the amide in the newly formed ring, yielding the final 2,5-diketopiperazine product.
Below is a diagram illustrating this pathway.
Caption: Intramolecular cyclization pathway to the DKP product.
Q5: What is the recommended workflow for purifying the final product?
A5: A multi-step purification workflow is recommended to ensure high purity, removing unreacted starting materials, salts, and byproducts.
-
Initial Workup: After the reaction is complete, neutralize the mixture if necessary. Perform a liquid-liquid extraction. For instance, if the reaction is in an aqueous buffer, extract the product into an organic solvent like ethyl acetate or dichloromethane. This will remove inorganic salts and highly polar byproducts like L-aspartyl-L-phenylalanine.
-
Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Chromatography:
-
Flash Column Chromatography: This is the primary method for purification. Use silica gel as the stationary phase. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is effective. The DKP product is moderately polar and should separate well from more polar starting materials and less polar byproducts like phenylalanine methyl ester.
-
Preparative HPLC: For achieving the highest purity (>98%), preparative reversed-phase HPLC is the method of choice. This is particularly useful for removing closely eluting impurities like diastereomers.[13]
-
-
Crystallization: If the DKP is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an excellent final purification step to remove trace impurities and yield a high-purity crystalline product.
The diagram below outlines this general workflow.
Caption: General purification workflow for the target DKP.
Q6: How does the stability of the final DKP product vary with pH?
A6: The 2,5-diketopiperazine ring is a bis-lactam structure and is susceptible to hydrolysis under both acidic and basic conditions, though it is generally more stable than its linear dipeptide precursor.
-
Neutral pH (approx. 3-8): The DKP ring is relatively stable in this range.[4] For storage of the compound in solution for analytical purposes, a buffer in this pH range is recommended.
-
Acidic Conditions (pH < 3): Under strong acidic conditions, the amide bonds can be hydrolyzed, which will break open the ring to reform the linear dipeptide, L-aspartyl-L-phenylalanine.
-
Basic Conditions (pH > 8): Under strong basic conditions, hydrolysis of the amide bonds also occurs, regenerating the linear dipeptide.[4]
Therefore, for long-term storage, the isolated compound should be kept as a dry, solid material at low temperatures. If a solution is required, it should be prepared fresh in a neutral, buffered solvent.
References
-
Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC.[Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[Link]
-
(PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate.[Link]
-
Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.[Link]
-
Aspartame-Sweetened Tap Water: Transformation Products and 2,6-Dichloro-1,4-Benzoquinone Formation. PMC.[Link]
- Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC.[Link]
-
Aspartame-Sweetened Tap Water: Transformation Products and 2,6-Dichloro-1,4-Benzoquinone Formation. ACS Publications.[Link]
-
2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetamide. PubChem.[Link]
-
Aspartame Degradation in Solutions at Various pH Conditions. ResearchGate.[Link]
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.[Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bio-Rad.[Link]
- Methods for the synthesis of diketopiperazines.
-
HPLC of Peptides and Proteins. Springer.[Link]
-
Determination of 2,5-diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Journal of the Hellenic Veterinary Medical Society.[Link]
-
Is my peptide forming diketopiperazine in solution? ResearchGate.[Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. JOCPR.[Link]
-
DETERMINATION OF ASPARTAME AND ITS METABOLITES IN SAMPLES OF CARBONATED SOFT DRINKS AND BEVERAGES WITH HIGH-PERFORMANCE LIQUID C. Polish Journal of Food and Nutrition Sciences.[Link]
-
Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. MDPI.[Link]
-
Synthetic Peptide Characterization and Impurity Profiling. Waters.[Link]
-
New synthetic methodology for the synthesis of dibenzo[b,e][9][10]diazepines. JOCPR.[Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.[Link]
-
Peptide Characterisation Methods and Impurity Detection. Oxford Global.[Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar.[Link]
-
Use of Diketopiperazines for Determining Absolute Configurations of α-Substituted Serines by 1H-NMR Spectroscopy. ResearchGate.[Link]
-
Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem.[Link]
-
Simultaneous analysis of aspartame and its hydrolysis products of Coca-Cola Zero by on-line postcolumn derivation fluorescence detection and ultraviolet detection coupled two-dimensional high-performance liquid chromatography. PubMed.[Link]
-
Chromatography and Detection Methods for Peptide Purification. Gilson.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 6. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 7. hplc.eu [hplc.eu]
- 8. renyi.hu [renyi.hu]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media | MDPI [mdpi.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in aqueous buffers for biological assays.
Technical Support Center: Solubilizing Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate for Biological Assays
As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon when researchers attempt to transition cyclic dipeptides from organic synthesis into aqueous biological assays. Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate—a derivative of the 2,5-diketopiperazine (DKP) class—presents a classic physical chemistry challenge.
This guide provides a causal understanding of DKP insolubility, diagnostic troubleshooting for common assay failures, and self-validating experimental protocols to ensure your dosing concentrations are accurate and reproducible.
Part 1: The "Brick Dust" Challenge of Diketopiperazines
To troubleshoot solubility, we must first understand the molecular mechanics of the compound. Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate consists of a rigid six-membered piperazine-2,5-dione ring substituted with a methyl acetate group.
Despite being a highly polar molecule, its aqueous solubility is notoriously poor. This paradox is driven by the rigid six-membered ring, which perfectly aligns two amide groups to act as strong hydrogen bond donors and acceptors[1]. This structural geometry facilitates a highly ordered, tightly packed crystal lattice driven by complex intermolecular hydrogen bonding networks[2]. When introduced to water, the solvation energy of the aqueous buffer is insufficient to break the thermodynamic stability of this crystal lattice, resulting in rapid precipitation.
Quantitative Physicochemical Profile
To establish a baseline for our troubleshooting strategies, we must define the compound's physical constraints.
| Property / Parameter | Value / Characteristic | Impact on Biological Assays |
| Molecular Weight | 186.17 g/mol | Highly permeable if kept in solution. |
| H-Bond Donors / Acceptors | 2 / 4 | Drives severe intermolecular aggregation and crystallization. |
| Intrinsic Aqueous Solubility | Typically < 100 µM | Insufficient for high-concentration IC50/EC50 dose-response curves. |
| pH Stability Window | pH 3.0 to 8.0 | Stable in standard assay buffers (e.g., PBS pH 7.4). Extreme pH causes ester hydrolysis and ring opening[3]. |
Part 2: Diagnostic FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when diluted into my assay buffer (PBS, pH 7.4). Why? A1: You are observing "solvent shift" precipitation. DMSO effectively disrupts the intermolecular hydrogen bonds, solvating the DKP monomers. However, when this stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the DKP can remain solvated. This causes localized supersaturation, rapid nucleation, and the formation of microparticles[4]. You are transitioning from a kinetically trapped state back to a thermodynamically stable crystal.
Q2: Can I just heat the aqueous buffer to 60°C to dissolve it before adding it to my cells? A2: Heating increases kinetic energy, which temporarily disrupts the crystal lattice. However, upon cooling to your assay temperature (37°C or room temperature), the compound will re-precipitate if the concentration exceeds its thermodynamic solubility limit. Furthermore, prolonged heating of DKPs in aqueous media can accelerate the hydrolysis of the methyl ester or cause irreversible ring-opening degradation[3].
Q3: Will adjusting the pH of the buffer help solubilize the compound? A3: No. Unlike compounds with ionizable amines or free carboxylic acids, methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is neutral. Modifying the pH within the physiological range (pH 6–8) will not ionize the molecule to improve solubility. Pushing the pH above 8.5 will artificially "dissolve" the compound by hydrolyzing the methyl ester into a highly soluble carboxylate anion, but you will no longer be testing your original target molecule.
Part 3: Solubilization Workflows & Mechanisms
To overcome the lattice energy of DKPs without altering their chemical structure, we must utilize strategic formulation. The decision matrix below outlines the optimal path based on your assay's tolerance for co-solvents and excipients.
Fig 1. Decision matrix for solubilizing DKP derivatives in aqueous biological assays.
Fig 2. Thermodynamic and kinetic pathways of DKP solubilization and precipitation.
Part 4: Self-Validating Experimental Protocols
Visual inspection of a buffer is highly deceptive; microcrystals scatter light but are often invisible to the naked eye, leading to inaccurate dosing and false-negative biological data. The following protocols integrate a mandatory validation step to ensure scientific integrity.
Protocol A: The "Anti-Crash" Step-Down Dilution (For DMSO-tolerant assays)
Causality: By creating an intermediate surfactant-stabilized zone, we slow the diffusion of DMSO into the water, preventing the rapid nucleation that causes the compound to crash out.
-
Master Stock: Weigh the DKP compound and dissolve it in 100% molecular biology-grade DMSO to create a 10 mM master stock. Sonicate in a water bath at 37°C for 5 minutes to ensure the destruction of all microcrystals.
-
Intermediate Buffer Prep: Prepare an intermediate assay buffer containing 0.1% Tween-20 (or Pluronic F-68). The surfactant acts as a kinetic barrier against crystal nucleation.
-
Dropwise Addition: Place the intermediate buffer on a high-speed vortexer. Add the 10 mM DMSO stock dropwise into the vortexing buffer to achieve a 1 mM intermediate stock (10% DMSO).
-
Final Dilution: Dilute the 1 mM stock 1:10 into your final cell culture media to achieve a 100 µM working concentration (1% final DMSO).
Protocol B: Cyclodextrin Encapsulation (For DMSO-sensitive cell lines)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the rigid DKP ring, while its hydrophilic exterior maintains aqueous solubility, completely bypassing the need for organic solvents.
-
Excipient Prep: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Direct Milling: Add the dry methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate powder directly to the HP-β-CD buffer to target a 1 mM concentration.
-
Complexation: Subject the suspension to probe sonication (3 cycles of 10 seconds on, 30 seconds off, on ice) to mechanically drive the compound into the cyclodextrin cavities. Alternatively, shake at 1000 RPM at 37°C for 24 hours.
Protocol C: The Self-Validation Assay (Mandatory for both A and B)
Causality: You cannot trust what you cannot measure. This step guarantees your cells are exposed to the intended concentration.
-
Centrifugation: Transfer 1 mL of your final formulated buffer into a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes at room temperature. This will pellet any invisible microcrystals or colloidal aggregates.
-
Supernatant Extraction: Carefully aspirate the top 500 µL of the supernatant without disturbing the bottom of the tube.
-
Quantification: Analyze the supernatant via LC-MS/UV against a standard curve prepared in 100% organic solvent (e.g., Methanol).
-
Action: If the quantified concentration matches your target dose, proceed to the biological assay. If it is significantly lower, the compound has precipitated, and you must increase the cyclodextrin concentration or lower your maximum assay dose.
References
-
Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at:[Link][3]
-
Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions. National Center for Biotechnology Information (PMC). Available at:[Link][2]
Sources
- 1. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and catalyst for the cyclization of dipeptide precursors.
Technical Support Center: Dipeptide Cyclization & DKP Synthesis
Topic: Role: Senior Application Scientist Status: Online | Ticket ID: DKP-OPT-2024
Welcome to the DKP Synthesis Support Hub
You have reached the Tier 3 Technical Support regarding the formation of 2,5-diketopiperazines (DKPs). This guide addresses the kinetic and thermodynamic bottlenecks of cyclizing dipeptide esters. Whether you are synthesizing drug scaffolds or observing unwanted premature cleavage, the mechanism remains the same: intramolecular aminolysis .
Below you will find troubleshooting modules designed to optimize your reaction conditions (Temperature, Catalyst, Solvent) while maintaining stereochemical integrity.
Module 1: Reaction Kinetics & Thermal Optimization
User Query: "My reaction is stalling at reflux. Should I increase the temperature, and what are the risks?"
Technical Insight:
The cyclization of linear dipeptides into DKPs is endothermic and entropically driven (forming a stable 6-membered ring). However, the activation energy (
Troubleshooting Guide:
| Symptom | Diagnosis | Recommended Action |
| Low Conversion (<50%) | Insufficient thermal energy to overcome rotational barriers (trans-to-cis peptide bond isomerization). | Switch to Microwave (MW) Heating. MW irradiation (200°C, 5–10 min) in polar solvents (water/2-butanol) is superior to convective reflux (12–24 h) for driving difficult cyclizations [1]. |
| Charring / Degradation | Temperature exceeds stability of protecting groups (e.g., Boc removal >90°C is useful, but Fmoc is base-labile).[1] | Cap Temperature at 110°C if using oil bath. If using MW, reduce hold time to <5 mins. Ensure inert atmosphere ( |
| Insolubility | Reactants precipitating before cyclization. | Change Solvent System. Switch from Toluene (non-polar) to 2-Butanol or Water . Water is surprisingly effective for MW-assisted cyclization due to the "hydrophobic effect" forcing non-polar residues together [2]. |
Key Metric:
-
Standard Reflux: 12–24 hours @ 110°C (Yield: 40–60%)
-
Microwave Assisted: 5–10 mins @ 180–200°C (Yield: >85%) [1]
Module 2: Catalytic Systems & pH Control
User Query: "Should I use an acid or a base catalyst? I need high yield but optical purity."
Technical Insight: This is the critical trade-off in DKP synthesis.
-
Base Catalysis (Fischer Method): Deprotonates the N-terminal amine, making it a stronger nucleophile. Fast, but high risk of epimerization.
-
Acid Catalysis (Suzuki Method): Protonates the C-terminal carbonyl, making it a better electrophile. Slower, but preserves chirality.
Decision Matrix:
| Feature | Base Catalysis (e.g., Ammonia, Piperidine) | Acid Catalysis (e.g., Acetic Acid, TFA) |
| Mechanism | Nucleophilic Activation ( | Electrophilic Activation ( |
| Reaction Rate | Rapid (< 2 hours) | Slow (12–24 hours) |
| Racemization Risk | High (via enolization of | Low (Preferred for chiral drugs) |
| Substrate Scope | Best for Gly/Pro containing peptides | Best for bulky/chiral residues (Val, Phe) |
Protocol Recommendation:
If your target molecule requires
Module 3: Stereochemical Integrity (Racemization)
User Query: "I am observing epimerization at the C-terminal residue. How do I stop this?"
Root Cause Analysis:
Racemization occurs via the removal of the acidic
-
Risk Factor 1: High pH (Base catalysis).
-
Risk Factor 2: High Temperature + Base.[2]
-
Risk Factor 3: Histidine or Cysteine residues (highly prone to racemization).[3]
Troubleshooting Workflow:
-
Check pH: Ensure the reaction is Neutral or Slightly Acidic (pH 4–6).
-
Switch Catalyst: Replace Ammonia/Piperidine with 0.1 M Acetic Acid or Phenol (weak acid catalysis).
-
Leaving Group: Use a methyl ester (-OMe) instead of a good leaving group like -OBt or -OpNP, which are so reactive they promote oxazolone formation (a pathway to racemization) [3].
Visualizing the Mechanism & Logic
Figure 1: Mechanistic Pathway & Troubleshooting Logic
The following diagram illustrates the intramolecular aminolysis pathway and the decision logic for troubleshooting failures.
Caption: Figure 1. Kinetic pathway of DKP formation and decision tree for correcting slow kinetics vs. racemization.
Standard Operating Protocol (SOP)
Method: Acid-Catalyzed Thermal Cyclization (High Purity) Recommended for drug discovery applications where stereochemistry is paramount.
-
Preparation: Dissolve the linear dipeptide methyl ester (1.0 equiv) in 2-butanol (0.1 M concentration).
-
Catalyst: Add Acetic Acid (0.5 equiv). Note: Acetic acid acts as a bifunctional catalyst, aiding proton transfer.
-
Thermal Activation: Heat the solution to reflux (approx. 100°C) under Nitrogen atmosphere.
-
Monitoring: Monitor via HPLC/TLC. Reaction typically requires 12–24 hours .
-
Workup: Cool to room temperature. The DKP product often precipitates due to low solubility in alcohols. Filter and wash with cold ether.
-
Yield Check: If yield is <50% after 24h, switch to Microwave Protocol (Water, 180°C, 5 min) [1].
References
-
Goc, A. et al. (2012). "Microwave-assisted synthesis of 2,5-diketopiperazines in aqueous media." Tetrahedron Letters, 53(10), 1250-1253. Link
-
Martins, M. B. & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron, 63(40), 9923-9932. Link
-
Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9-35. Link[4]
-
Steinauer, R. et al. (1989). "Racemization of amino acid residues during the formation of diketopiperazines." Biochemical and Biophysical Research Communications, 162(3), 1025-1029. Link
Sources
Technical Support Center: Chiral 2,5-Dioxopiperazine (DKP) Synthesis Troubleshooting
Welcome to the DKP Synthesis Support Center. Synthesizing chiral 2,5-dioxopiperazines (also known as 2,5-diketopiperazines or cyclic dipeptides) presents a unique stereochemical challenge. Due to the structural rigidity of the six-membered ring and the electron-withdrawing nature of the adjacent carbonyls, the α-protons in DKPs are highly acidic. This makes them exceptionally prone to epimerization (racemization) during both the linear dipeptide assembly and the final cyclization steps.
This guide provides mechanistic explanations, self-validating protocols, and alternative strategies to help you maintain strict stereochemical control during your syntheses.
Section 1: Fundamental Mechanisms (The "Why")
FAQ 1: Why do my chiral DKPs epimerize so easily compared to linear peptides?
Answer: The root cause is thermodynamic stability coupled with kinetic vulnerability. Most naturally occurring 2,5-DKPs are biosynthesized from L-α-amino acids and are cis configured (e.g., cyclo(L-Xaa-L-Yaa))[1]. However, the cis configuration is often highly strained due to steric clashes between the side chains.
When exposed to basic, acidic, or prolonged thermal conditions, the α-proton can be easily abstracted. This forms a planar enolate intermediate, completely destroying the stereocenter. Upon reprotonation, the molecule thermodynamically equilibrates toward the less sterically hindered trans isomer[1],[2].
Fig 1. Base-catalyzed enolization pathway leading to DKP epimerization.
Section 2: Troubleshooting Dipeptide Assembly
FAQ 2: Which coupling reagents minimize racemization during the linear dipeptide synthesis?
Answer: Epimerization during the coupling phase occurs when the C-terminus of the first amino acid is over-activated, leading to the formation of an oxazolone intermediate. The α-proton of an oxazolone is highly acidic and racemizes rapidly in the presence of strong bases like DIPEA (N,N-Diisopropylethylamine). To prevent this, you must carefully select your coupling reagent and base pairing.
Table 1: Impact of Reaction Conditions on DKP Epimerization
| Reaction Phase | Condition / Reagent | Epimerization Risk | Mechanistic Rationale |
| Dipeptide Coupling | HATU + DIPEA | High (>15%) | Strong basicity of DIPEA promotes enolization of the activated C-terminus via oxazolone formation. |
| Dipeptide Coupling | EDC + HOAt + Collidine | Low (<5%) | Collidine provides sufficient basicity for coupling without abstracting the highly acidic α-proton. |
| Cyclization | Methanolic Ammonia (Fischer) | High | Prolonged exposure to base during aminolysis facilitates thermodynamic equilibration to the trans-isomer[1]. |
| Cyclization | Microwave / Aqueous (Neutral) | Very Low (<1%) | Thermal Boc-deprotection and rapid intramolecular aminolysis occur without external base[3]. |
| Cyclization | Acidic (e.g., Acetic Acid) | Low | Avoids base-catalyzed enolization; protonation of the carbonyl oxygen does not readily lead to α-deprotonation[4]. |
Section 3: Optimizing Cyclization Conditions
FAQ 3: My linear dipeptide is stereopure, but I lose chirality during cyclization. How do I fix this?
Answer: Traditional cyclization methods (like the Fischer method) rely on aminolysis in methanolic ammonia[3]. The prolonged basic environment is fatal to stereochemical integrity. Instead, shift to neutral, microwave-assisted conditions. Microwave irradiation allows for rapid, in situ deprotection and cyclization without the need for any external base, effectively locking the stereocenters in place before epimerization can occur[3].
Fig 2. Microwave-assisted neutral cyclization workflow preserving stereocenters.
Methodology 1: Microwave-Assisted Aqueous Cyclization
-
Self-Validating Mechanism: By utilizing water as the solvent and thermal energy for Boc-deprotection, this system physically excludes external bases. The extreme heat (250 °C) forces immediate intramolecular aminolysis before intermolecular side reactions or enolization can occur[3].
-
Step-by-Step Protocol:
-
Preparation: Suspend the stereopure Nα-Boc-dipeptidyl-tert-butyl ester in distilled water (typically 1 mL per mmol) in a microwave-safe vial[3].
-
Reactor Setup: Seal the mixture in a pressure-rated vessel suitable for a monomode microwave reactor.
-
Irradiation: Apply microwave heating (250 W) to reach 250 °C and 150 psi. Hold these exact conditions for 10 minutes[3].
-
Cooling & Extraction: Allow the vessel to cool to room temperature. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the optically pure cis-DKP.
-
Section 4: Advanced Alternative Strategies
FAQ 4: What if conventional coupling and cyclization still fail for sterically hindered amino acids?
Answer: When dealing with highly branched amino acids (e.g., Valine, Isoleucine), standard coupling reagents may be too slow, leaving the activated intermediate exposed to epimerization. In these cases, abandon sequential coupling and use a multicomponent approach, such as the Ugi four-component reaction (Ugi-4CR)[1].
Methodology 2: Ugi Four-Component Reaction (Ugi-4CR) Strategy
-
Self-Validating Mechanism: The Ugi-4CR constructs the peptide backbone concurrently. Because the chiral amino acid's C-terminus is never activated as an isolated electrophile, oxazolone-driven racemization is mechanistically impossible[1].
-
Step-by-Step Protocol:
-
Component Assembly: In a single flask, combine a chiral amino acid, an aldehyde, an amine, and a convertible isonitrile (e.g., 1-isocyano-2-(2,2-dimethoxyethyl)-benzene) in methanol[1].
-
Condensation: Stir the mixture at room temperature until the Ugi dipeptide intermediate is fully formed.
-
Acidic Activation: Treat the intermediate with mild acid (e.g., Trifluoroacetic acid). This simultaneously removes the Boc protecting group and activates the convertible isonitrile into an active amide[1].
-
Spontaneous Cyclization: Allow the active amide to undergo intramolecular cyclization. Because this occurs under mild acidic conditions, it proceeds with complete retention of the chiral centers[1].
-
Purification: Precipitate or chromatograph the resulting N-substituted 2,5-DKP to yield the final product in high optical purity.
-
References
-
2,5-Diketopiperazine - Wikipedia Source: wikipedia.org URL:[Link]
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media Source: mdpi.com URL:[Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers Source: nih.gov (PMC) URL:[Link]
- Methods for the synthesis of diketopiperazines (WO1996000391A1)
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
Overcoming challenges in the chromatographic purification of polar cyclic dipeptides.
Technical Support Center: Chromatographic Purification of Polar Cyclic Dipeptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). While these molecules are incredibly valuable as bioactive scaffolds, their rigid, cyclized backbones and highly variable side-chain polarities create unique chromatographic challenges.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind retention failures and provide self-validating experimental workflows to ensure the integrity of your purification processes.
Workflow Visualization: Strategic Decision Matrix
Decision matrix for selecting the optimal chromatographic workflow for cyclic dipeptides.
Part 1: Troubleshooting Retention & Selectivity (FAQs)
Q1: My polar cyclic dipeptides (e.g., containing Arg or Glu) elute in the void volume on standard C18 columns. How can I increase retention? Analysis & Causality: Standard C18 columns rely entirely on hydrophobic partitioning. Highly polar CDPs lack the hydrophobicity required to partition into the alkyl chains. Furthermore, attempting to force retention by using 100% aqueous mobile phases often leads to "phase collapse" (dewetting) of the C18 chains, which completely abolishes retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase (such as amide or zwitterionic chemistries) and a highly organic mobile phase. The mechanism relies on a water-enriched layer immobilized on the stationary phase; polar CDPs partition into this aqueous layer. Because water acts as the strong eluting solvent in HILIC, you can successfully retain highly polar CDPs at high organic concentrations (e.g., 90% Acetonitrile)[2].
Q2: I am observing severe co-elution between my target cyclic dipeptide and uncyclized linear peptide precursors. How do I resolve them? Analysis & Causality: Linear peptides possess free, ionizable N- and C-termini, making their retention highly sensitive to mobile phase pH. In contrast, the 2,5-diketopiperazine ring of a CDP lacks these terminal charges, rendering the backbone neutral. Solution: Exploit this electrostatic divergence through pH manipulation. By shifting the mobile phase pH (e.g., using 10 mM ammonium bicarbonate at pH 8.5 instead of acidic conditions), you dramatically alter the ionization state—and thus the retention time—of the linear impurities, while the neutral CDP remains relatively unaffected[3]. If 1D-LC is insufficient, off-line comprehensive 2D-LC (HILIC × RP-LC) provides powerful orthogonal separation[2].
Part 2: Troubleshooting Detection & Recovery (FAQs)
Q3: My cyclic dipeptide lacks aromatic residues (e.g., Cyclo(Gly-Ser)). I cannot see any peaks at 254 nm or 280 nm. What are my options? Analysis & Causality: CDPs lacking aromatic amino acids (Trp, Tyr, Phe) do not possess strong chromophores. Their only UV absorbance comes from the amide bonds, which absorb weakly at low wavelengths (210-220 nm). At these wavelengths, common mobile phase additives like TFA cause severe baseline drift, masking your peaks. Solution: Implement mass spectrometry (LC-MS) or universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). When using LC-MS, ensure your mobile phase utilizes volatile buffers (e.g., ammonium formate) to prevent source contamination and ion suppression[4].
Q4: I am experiencing low recovery yields during the purification of highly hydrophobic Boc-protected DKP intermediates. Why is this happening? Analysis & Causality: Highly hydrophobic or protected DKPs often suffer from poor solubility in standard mobile phases. They can irreversibly adsorb to the stationary phase or precipitate on the column head, leading to significant compound loss (often yielding <60% recovery)[3]. Solution: Optimize the injection solvent. Dissolve the sample in a solvent that closely matches the initial mobile phase conditions but retains high solubilizing power (e.g., adding a small percentage of DMSO or DMF). For highly hydrophobic intermediates, normal-phase chromatography or specialized fluorinated RP columns may offer better recovery than standard C18[3].
Part 3: Reference Data Summary
Table 1: Comparison of Column Chemistries for CDP Purification
| Column Type | Primary Mechanism | Best Suited For | Mobile Phase Compatibility |
| Standard C18 | Hydrophobic partitioning | Non-polar CDPs (e.g., Cyclo(Leu-Phe)) | Requires >5% organic to prevent dewetting. |
| RP-AQ (Polar Embedded) | Hydrophobic + H-bonding | Moderate polarity CDPs | 100% aqueous compatible. |
| HILIC (Amide/ZIC) | Hydrophilic partitioning / Ion exchange | Highly polar CDPs (e.g., Cyclo(Arg-Gly)) | High organic (>70% ACN), requires volatile buffers[2]. |
| Mixed-Mode (e.g., C18/SCX) | Hydrophobic + Electrostatic | Charged CDPs (e.g., containing Lys/Arg) | Requires rigorous pH and ionic strength optimization. |
Part 4: Standard Operating Procedure (SOP)
Protocol: HILIC-MS Purification of Highly Polar Cyclic Dipeptides
System Self-Validation Note: This protocol utilizes an MS-triggered fraction collection system. By defining the specific[M+H]⁺ mass of the target CDP, the system inherently validates the identity of the eluting peak in real-time. This ensures that only the desired compound is collected, eliminating false positives from co-eluting UV-active impurities and validating the purity of the fraction upon collection.
Step 1: Sample Preparation
-
Dissolve the crude CDP mixture in 80–90% Acetonitrile to match the initial HILIC mobile phase conditions. Causality: Injecting a sample dissolved in a highly aqueous solvent onto a HILIC column disrupts the localized water layer on the stationary phase, causing severe peak distortion (fronting or splitting)[5].
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates prior to injection[5].
Step 2: Column Equilibration
-
Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) or Amide-bonded column (e.g., 5 µm, 4.6 × 150 mm)[2].
-
Mobile Phase A: 10 mM Ammonium formate + 0.1% formic acid in MS-grade Water (pH ~3.2)[2].
-
Mobile Phase B: 0.1% formic acid in MS-grade Acetonitrile[2].
-
Equilibrate the column with 90% Mobile Phase B for at least 10 column volumes until the baseline and system pressure completely stabilize.
Step 3: Gradient Elution
-
0–2 min: Hold isocratic at 90% B[2].
-
2–15 min: Apply a linear gradient from 90% B down to 50% B. Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous fraction (Mobile Phase A) gradually disrupts the hydrophilic partitioning, eluting the polar CDPs[2].
-
15–20 min: Hold at 50% B to flush strongly retained polar impurities[2].
-
20–25 min: Return to 90% B for column re-equilibration.
Step 4: Detection & Fractionation
-
Route the flow through a post-column flow splitter (e.g., 99:1 split), directing the minor flow to an ESI-MS operating in positive ion mode[4].
-
Monitor for the specific [M+H]⁺ and [M+Na]⁺ adducts of the target CDP[4].
-
Trigger fraction collection on the preparative scale based strictly on the MS signal threshold to ensure high-purity isolation.
Part 5: References
-
[1] Multidimensional Liquid Chromatography | ResearchGate | 1
-
[2] Fractionation platform for target identification using off-line directed two-dimensional chromatography, mass spectrometry and NMR | Wageningen University & Research (WUR) | 2
-
[3] Beyond the “2 + 2 Pharmacophore” Electronic and Hydrophobic Effects Control the Activity of Cationic Amphiphilic Antimicrobial 2,5-Diketopiperazines | ACS Publications | 3
-
[4] Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics | ResearchGate |4
-
[5] Cyclo(Ile-Leu): A Comprehensive Technical Guide to its Biological Activities | Benchchem | 5
Sources
Technical Support Center: Enhancing the in vivo Metabolic Stability of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo metabolic stability of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, a compound belonging to the diketopiperazine (DKP) class of cyclic dipeptides.[1][2] This document offers in-depth, evidence-based strategies and detailed experimental protocols to address common challenges encountered during preclinical development.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the metabolic liabilities of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate and foundational strategies for its stabilization.
Q1: What are the primary metabolic liabilities of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate?
A1: The primary metabolic liabilities of this compound are twofold:
-
Ester Hydrolysis: The methyl ester moiety is susceptible to rapid hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract.[3] This enzymatic cleavage converts the methyl ester to a more polar carboxylic acid, which can alter its pharmacokinetic profile and potentially reduce its biological activity.[3]
-
Amide Bond Cleavage: The piperazine-2,5-dione ring, while generally more stable than linear peptides, can undergo enzymatic hydrolysis of its amide bonds by peptidases, although this is less common.[1][4][5] The cyclic nature of DKPs confers significant resistance to many proteases.[4][5]
Q2: What are the initial, high-level strategies to consider for improving the metabolic stability of this DKP derivative?
A2: Initial strategies should focus on mitigating the primary metabolic liabilities:
-
Ester to Amide Conversion: Replacing the methyl ester with a primary, secondary, or even a tertiary amide can significantly enhance stability against esterases. Amides are generally less prone to hydrolysis.
-
Bioisosteric Replacement of the Ester: Consider replacing the methyl ester with other functional groups that are less susceptible to hydrolysis, such as a tetrazole.[6]
-
Steric Hindrance: Introducing bulky substituents near the ester or amide bonds can sterically hinder the approach of metabolizing enzymes.
-
N-Methylation: Methylation of the amide nitrogens within the diketopiperazine ring can increase resistance to peptidases and improve membrane permeability.[7]
Q3: How does the cyclic structure of a diketopiperazine contribute to its baseline stability?
A3: The cyclic structure of DKPs provides several advantages over their linear dipeptide counterparts. The rigid, six-membered ring conformation protects the amide bonds from proteolytic degradation by exopeptidases and many endopeptidases.[4][5][8][9][10] This inherent stability is a key reason why the DKP scaffold is considered a "privileged structure" in medicinal chemistry.[5][11]
Q4: Can lowering lipophilicity improve the metabolic stability of this compound?
A4: Yes, reducing lipophilicity (logD) can be a successful strategy.[12] Highly lipophilic compounds often have a higher affinity for metabolic enzymes, such as cytochrome P450s, leading to increased intrinsic clearance.[12] Introducing polar functional groups at strategic positions, while not compromising target engagement, can decrease this affinity and improve metabolic stability.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a problem-and-solution framework for common issues observed during in vivo studies.
Issue 1: Rapid in vivo Clearance and Low Exposure
Scenario: Following intravenous or oral administration in a rodent model, you observe very low plasma concentrations and a short half-life of the parent compound, with the corresponding carboxylic acid metabolite being the predominant species detected.
Potential Cause: Extensive and rapid hydrolysis of the methyl ester by carboxylesterases.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid in vivo clearance.
Experimental Protocols:
1. In Vitro Metabolic Stability Assay using Liver Microsomes:
- Objective: To determine the intrinsic clearance (CLint) of the compound.
- Materials: Rat or human liver microsomes, NADPH regenerating system, test compound stock solution, positive control (e.g., a rapidly metabolized compound like verapamil), and analytical standards.
- Procedure:
- Pre-warm a suspension of liver microsomes in buffer at 37°C.
- Add the test compound to the microsomal suspension.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
- Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant (k), and the half-life (t1/2) can be calculated as 0.693/k.
2. Metabolite Identification using LC-MS/MS:
- Objective: To identify the major metabolites formed.
- Procedure:
- Use samples from the in vitro metabolic stability assay.
- Employ a high-resolution mass spectrometer to acquire full scan and product ion scan data.[13]
- Compare the mass spectra of the parent compound with those of the potential metabolites. A mass shift corresponding to the hydrolysis of the methyl ester to a carboxylic acid is expected.
Issue 2: Poor Oral Bioavailability Despite Good Permeability
Scenario: Your compound demonstrates good permeability in a Caco-2 assay, but oral bioavailability in rats is unexpectedly low.
Potential Causes:
-
High first-pass metabolism in the gut wall or liver.[14]
-
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor oral bioavailability.
Experimental Protocols:
1. Bidirectional Caco-2 Permeability Assay:
- Objective: To determine if the compound is a substrate for efflux transporters.
- Procedure:
- Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
- Measure the transport of the compound from the apical (A) to the basolateral (B) side and from the B to the A side.
- Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.[14]
2. Structural Modification Strategies to Enhance Stability
The following table summarizes key strategies, their rationales, and potential outcomes.
| Strategy | Rationale | Potential Outcome | Key Considerations |
| Ester to Amide Replacement | Amides are less susceptible to enzymatic hydrolysis than esters. | Increased half-life, reduced formation of the carboxylic acid metabolite. | May alter solubility and target affinity. |
| Bioisosteric Replacement (e.g., Tetrazole) | Tetrazoles can mimic the acidic properties of a carboxylic acid (the metabolite) but are more metabolically stable.[6] | Improved metabolic stability while potentially retaining interactions with the target that the metabolite might have. | Synthesis can be more complex. |
| Fluorination | Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation due to the high strength of the C-F bond.[14] | Increased resistance to CYP-mediated metabolism. | Can alter the electronics and pKa of the molecule. |
| N-Methylation of the DKP Ring | N-methylation can protect against proteolytic cleavage and may improve membrane permeability by disrupting hydrogen bonding networks.[7] | Enhanced stability against peptidases and potentially improved oral absorption. | May impact the conformation required for target binding. |
| Introduction of Steric Hindrance | Bulky groups near metabolic "soft spots" can physically block the access of metabolizing enzymes.[14] | Reduced rate of metabolism at that specific site. | Can negatively impact target affinity if the steric bulk interferes with binding. |
III. Summary and Concluding Remarks
Enhancing the in vivo metabolic stability of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate requires a systematic and iterative approach. By identifying the primary metabolic liabilities through carefully designed in vitro experiments, targeted structural modifications can be implemented. The strategies outlined in this guide, from ester-to-amide replacement to site-specific fluorination, provide a robust toolkit for the medicinal chemist. It is crucial to balance improvements in metabolic stability with the maintenance of desired pharmacological activity and a favorable overall ADME profile.
IV. References
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search. Retrieved from
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Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem. Vertex AI Search. Retrieved from
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Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC. Vertex AI Search. Retrieved from
-
Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF - ResearchGate. Vertex AI Search. Retrieved from
-
A pharmacokinetic approach to intra-brain distribution with a focus on cyclic peptides - Diva-Portal.org. Vertex AI Search. Retrieved from
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Vertex AI Search. Retrieved from
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. (2017, October 23). Vertex AI Search. Retrieved from
-
Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Vertex AI Search. Retrieved from
-
(PDF) Form And Function In Cyclic Peptide Natural Products: A Pharmacokinetic Perspective. - ResearchGate. (2014, August 26). Vertex AI Search. Retrieved from
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Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC. Vertex AI Search. Retrieved from
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC. Vertex AI Search. Retrieved from
-
Orally Absorbed Cyclic Peptides | Chemical Reviews - ACS Publications. (2017, May 25). Vertex AI Search. Retrieved from
-
Rational and combinatorial tailoring of bioactive cyclic dipeptides - Frontiers. (2015, July 30). Vertex AI Search. Retrieved from
-
Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2025, January 1). Vertex AI Search. Retrieved from
-
CHAPTER 1: An Introduction to Cyclic Peptides - Books. (2017, December 15). Vertex AI Search. Retrieved from
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Vertex AI Search. Retrieved from
-
The Emergence of Cyclic Peptides: The Potential of Bioengineered Peptide Drugs | Request PDF - ResearchGate. (2025, August 6). Vertex AI Search. Retrieved from
-
Complementary synthetic strategies for piperazine diversification.... - ResearchGate. Vertex AI Search. Retrieved from
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2,5-Diketopiperazine - Wikipedia. Vertex AI Search. Retrieved from
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2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - Frontiers. Vertex AI Search. Retrieved from __
-
Metabolic Stability - Pharma Focus Asia. (2021, October 11). Vertex AI Search. Retrieved from
-
(PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones - ResearchGate. (2022, October 10). Vertex AI Search. Retrieved from
-
Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC. Vertex AI Search. Retrieved from
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4). Vertex AI Search. Retrieved from
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Vertex AI Search. Retrieved from
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Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone - PubMed. Vertex AI Search. Retrieved from
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). Vertex AI Search. Retrieved from
-
Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species - PMC. Vertex AI Search. Retrieved from
-
Bioavailability, Pharmacokinetics, Drug-likeness and Toxicity Predictions of Hexane Fraction of Catunaregam nilotica (STAPF) Root-bark Extract Using Swiss ADME and PRO TOX II. (2025, March 26). Vertex AI Search. Retrieved from
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). Vertex AI Search. Retrieved from
-
Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem. Vertex AI Search. Retrieved from
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2023, December 9). Vertex AI Search. Retrieved from
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Vertex AI Search. Retrieved from
-
methyl (2-oxopiperazin-1-yl)acetate hydrochloride | 32705-78-5. Vertex AI Search. Retrieved from
-
Pharmacodynamics of the hydrolysis-activation of the cardioprotective agent (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane - PubMed. Vertex AI Search. Retrieved from
-
4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC. Vertex AI Search. Retrieved from
-
(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide - MDPI. (2023, July 1). Vertex AI Search. Retrieved from
-
Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - MDPI. (2023, December 28). Vertex AI Search. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability [pharmafocusasia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methods for removing trace metal catalysts from the final compound.
[label="Crude API w/\nTrace Metals", fillcolor="#02124"
Decision matrix for selecting trace metal remediation strategies in API synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Palladium (Pd) level still >50 ppm after a standard silica plug and activated carbon treatment? Causality & Mechanism: Standard bare silica relies on weak physisorption. This is easily outcompeted if your API contains Lewis basic heteroatoms (e.g., amines, pyridines, thioethers) that strongly chelate the Pd center[1]. Activated carbon is a potent scavenger but often suffers from poor selectivity, leading to significant API loss or the entrapment of the entire metal-API complex rather than breaking the coordination bond[2]. Solution: You must use a scavenger with a binding affinity for Pd that exceeds that of your API (chemisorption). Functionalized silica scavengers, such as silica-bound Thiol or DMT (dimercaptotriazine), actively strip the metal from the API by forming thermodynamically highly stable complexes with soft Pd ions[3][4].
Q2: How do I choose between different functionalized silica scavengers (e.g., Thiol vs. DMT vs. Thiourea)? Causality & Mechanism: The choice depends entirely on the oxidation state of the metal and the steric environment of the catalyst's ligands.
-
Silica-Thiol: The universal standard. Excellent for Pd(II) and soft metals, forming strong covalent bonds[4].
-
Silica-DMT (Dimercaptotriazine): Highly effective for electron-rich or bulky complexes (e.g., Pd(dt-bpf)Cl₂) because it acts as a powerful bidentate ligand, displacing even tightly bound phosphines[3].
-
Silica-Thiourea: Preferred for Pd(0) and Pd(II) species, particularly in cross-coupling reactions (Suzuki, Heck)[4]. Always screen multiple scavengers, as the solvent polarity and the specific ligands remaining from the catalyst cocktail will alter the metal's coordination sphere.
Q3: What is the most scalable method to remove homogeneous Ruthenium (Ru) catalysts from olefin metathesis reactions? Causality & Mechanism: Grubbs-type Ru catalysts are notoriously difficult to remove because they remain highly soluble and catalytically active, often leading to undesired API oligomerization during concentration[5]. You need a reagent that simultaneously quenches the active carbene and extracts the metal. Solution:
-
Chemical Extraction: Tris(hydroxymethyl)phosphine (THMP) coordinates to the Ru center, displacing lipophilic ligands and rendering the complex highly water-soluble for a simple aqueous extraction[5][6].
-
Oxidative Quenching: Washing the organic phase with 15% aqueous hydrogen peroxide oxidizes the Ru complex into highly insoluble ruthenium dioxide (RuO₂). This can be easily filtered off, routinely dropping Ru levels below 2 ppm[7].
Troubleshooting Guide: Common Remediation Failures
| Symptom | Mechanistic Cause | Recommended Action |
| High API Loss (>20%) | Physisorption of the API onto the high-surface-area scavenger (especially bulk activated carbon). | Switch from bulk activated carbon to functionalized silica or engineered synthetic carbons (e.g., Carboxen®) which are tuned to exclude larger API molecules[2]. |
| Scavenger "Breakthrough" | The scavenger's binding capacity is saturated, or the metal-scavenger complex is kinetically labile in the chosen solvent. | Increase the equivalents of scavenger (typically 4-8 mol eq.). Increase temperature (e.g., 50°C) to overcome the activation energy required for ligand displacement[3]. |
| Inconsistent Metal Levels | Precipitation of insoluble metal clusters (e.g., Pd black) that are too small to be caught by standard filter paper but do not bind to chemical scavengers. | Filter the crude mixture through a 0.45 µm membrane or a Celite pad before adding the chemical scavenger to remove colloidal metal[8]. |
Quantitative Data: Scavenger Selection Matrix
Table 1: Performance characteristics and mechanisms of common metal scavengers.
| Scavenger Type | Target Metals | Mechanism | Typical Loading | Solvent Compatibility |
| Silica-Thiol | Pd, Pt, Ru, Sn, Ag | Chemisorption (covalent) | 1.0 - 1.5 mmol/g | All (Aqueous & Organic) |
| Silica-DMT | Pd, Ru, Ir, Rh, Os | Chemisorption (bidentate) | 0.5 - 0.7 mmol/g | All (Aqueous & Organic) |
| Silica-Thiourea | Pd(0), Pd(II), Ru | Chemisorption | 1.0 - 1.3 mmol/g | All (Aqueous & Organic) |
| THMP (Liquid) | Ru (Metathesis) | Coordination / Extraction | N/A (Use 5-10 eq) | Biphasic (Org/Aq) |
| Carboxen® 564 | Pd, Rh | Tuned Physisorption | N/A (Use 10-50% w/w) | MeOH, DMF, EtOH |
Self-Validating Experimental Protocols
Protocol A: Screening Functionalized Silica Scavengers for Pd/Ru Removal
This protocol is designed as a self-validating system: by running parallel screens with a control (no scavenger) and multiple scavenger types, you inherently control for solvent and temperature effects, ensuring the selected scavenger's binding affinity is thermodynamically favored over the API's chelation.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude API (containing a known metal ppm via an ICP-MS baseline) in a suitable solvent (e.g., THF, DMF, or MeOH) to a concentration of 0.1 M.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any precipitated colloidal metal (e.g., Pd black). Causality: Scavengers only bind dissolved, homogeneous metal species.
-
Aliquot Distribution: Dispense equal volumes (e.g., 5 mL) of the API solution into parallel reaction vials. Keep one vial as a control.
-
Scavenger Addition: Add 4 to 8 molar equivalents (relative to the initial catalyst charge) of different scavengers (e.g., Silica-Thiol, Silica-DMT, Silica-Thiourea) to separate vials.
-
Incubation: Agitate the vials at room temperature for 4 to 16 hours. Note: If steric hindrance is high, a second set of vials should be heated to 50°C to provide the activation energy required for ligand exchange.
-
Harvest & Analyze: Filter the suspensions through a 0.45 µm filter to remove the silica. Evaporate the solvent and analyze the residual API via ICP-MS. The condition yielding <10 ppm metal with >90% API recovery is selected for scale-up.
Protocol B: Ruthenium Quenching and Extraction using THMP
Designed for olefin metathesis reactions where active Ru carbenes threaten product stability. This protocol is self-validating: the visual color change of the organic phase (from dark brown/green to pale yellow) during the THMP quench provides an immediate, qualitative validation of Ru-coordination before ICP-MS quantification.
Step-by-Step Methodology:
-
Reaction Quench: Upon completion of the metathesis reaction (e.g., in EtOAc or DCM), do not concentrate the mixture. Causality: Concentration increases the rate of undesired oligomerization by the active catalyst.
-
THMP Addition: Add 5 to 10 molar equivalents of Tris(hydroxymethyl)phosphine (THMP) directly to the reaction mixture.
-
Coordination Phase: Stir the mixture at room temperature for 30–60 minutes. The THMP will displace the catalyst's lipophilic ligands, forming a highly polar, water-soluble Ru-THMP complex.
-
Aqueous Extraction: Add an equal volume of deionized water to the reaction vessel and stir vigorously for 10 minutes.
-
Phase Separation: Separate the layers. The Ru-THMP complex will partition into the aqueous layer. Wash the organic layer with water two more times.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the purified API, typically with Ru levels <10 ppm.
References
- Title: A simple oxidative procedure for the removal of ruthenium residues Source: ResearchGate URL
- Title: Removing Ru from metathesis reactions Source: Anderson's Process Solutions URL
- Title: Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures Source: Organic Process Research & Development - ACS Publications URL
- Title: How to Remove Palladium in three easy steps Source: Biotage URL
- Title: Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents Source: Sigma-Aldrich URL
- Title: Application Note: SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions URL
- Title: Guideline for Elemental Impurities Q3D(R2)
- Title: ICH Q3D Elemental Impurities – What are the Requirements?
- Title: Metal Busters - SiliaMetS Scavengers Source: Metal Busters Microsite URL
- Title: Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS Source: Chemie Brunschwig URL
Sources
- 1. biotage.com [biotage.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. metalbusterslab.com [metalbusterslab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
Addressing variability in biological assay results with methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Technical Support Center: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate Subject: Troubleshooting Assay Variability & Stability Protocols Ticket ID: #DKP-VAR-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering variability due to the "Ester-Aggregation Paradox" inherent to diketopiperazine (DKP) derivatives.[1][2]
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is the methyl ester of the cyclic dipeptide Cyclo(Gly-L-Asp) .[1][2] While the DKP ring provides structural rigidity, the methyl ester side chain introduces two critical instability vectors:
-
Chemical Hydrolysis: Rapid conversion to the free acid in neutral/basic pH.[2]
-
Biological Metabolism: Intracellular esterase cleavage, altering potency during incubation.[1][2]
-
Physical Aggregation: DKPs form intermolecular hydrogen bond stacks, leading to "cliff-edge" dose-response curves.[1][2]
This guide provides the protocols to stabilize your reagent and validate your data.
Part 1: Chemical Integrity & Handling
The "Ghost Peak" Phenomenon
User Question: "My LC-MS shows a secondary peak (M-14) appearing in my stock solution after 24 hours. Is the compound degrading?"
Technical Diagnosis: Yes. You are observing ester hydrolysis . The methyl ester group (-COOCH₃) is hydrolyzing to the carboxylic acid (-COOH), resulting in a mass loss of ~14 Da.[1] This reaction is accelerated by:
-
pH > 7.0: Basic conditions promote nucleophilic attack on the ester.[1][2]
-
Protic Solvents: Water and alcohols facilitate proton transfer.[1][2]
-
Repeated Freeze-Thaw: Induces micro-precipitation and hydrolysis at the ice-liquid interface.[1][2]
Corrective Protocol: The "Anhydrous Lock" To maintain the methyl ester form, you must strictly limit water exposure until the moment of the assay.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Solvent | DMSO (stored loosely capped) | Anhydrous DMSO (stored over molecular sieves) |
| Storage Temp | -20°C | -80°C (limits hydrolysis kinetics) |
| Aliquot Size | Large (mult-use) | Single-use (discard remainder) |
| Thawing | Water bath | Dry heat block (37°C for <2 mins), then vortex |
Part 2: Solubility & Aggregation
The "Cliff" Dose-Response
User Question: "My IC50 curves are extremely steep (Hill slope > 3.0), and replicates at high concentrations vary wildly."
Technical Diagnosis: This is a hallmark of colloidal aggregation .[1][2] DKPs are notorious for stacking via intermolecular hydrogen bonds between the amide groups of the ring.
-
False Positives: Aggregates sequester proteins non-specifically, inhibiting them physically rather than mechanistically.[1][2]
-
Precipitation: At high concentrations (>50 µM), the compound may crash out of aqueous buffer, reducing the effective concentration.
Corrective Protocol: Detergent-Assisted Solubilization You must disrupt the hydrogen bonding network without denaturing your target protein.[1][2]
-
Add Non-Ionic Detergent: Supplement your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1][2] This prevents critical aggregation concentrations (CAC) from being reached.[1][2]
-
Sonication: Sonicate the DMSO stock for 5 minutes before dilution.
-
Intermediate Dilution Step: Do not dilute directly from 100% DMSO to aqueous buffer.
Part 3: Biological Variability (The Prodrug Effect)[1]
The Cell vs. Biochem Discrepancy
User Question: "The compound is active in whole-cell assays but inactive (or significantly less potent) in purified protein assays. Why?"
Technical Diagnosis: You are likely observing a Prodrug Effect .[1][2]
-
In Cells: Intracellular esterases cleave the methyl ester, releasing Cyclo(Gly-L-Asp) (the free acid).[1][2] If the free acid is the active pharmacophore, the cell is "activating" your drug.
-
In Biochem Assays: Purified proteins lack esterases.[1][2] The compound remains as the methyl ester. If the ester cannot bind the target (due to steric hindrance or lack of a negative charge), it will appear inactive.
Validation Experiment: Run a parallel assay using the free acid form (Cyclo(Gly-L-Asp)) to confirm the active species.
Visual Troubleshooting Workflows
Figure 1: The Instability Pathway
This diagram illustrates the chemical and biological fate of the molecule, highlighting where variability enters your data.
Caption: Figure 1. The "Variability Triad": Aggregation (red) causes false hits; Hydrolysis (grey) causes potency loss; Metabolism (green) alters the active species.[1]
Figure 2: Step-by-Step Diagnostic Logic
Use this logic gate to determine the root cause of your specific assay failure.
Caption: Figure 2. Diagnostic decision tree for isolating chemical vs. biological sources of noise.
References
-
Diketopiperazine Stability & Kinetics
-
Title: Diketopiperazine Formation, Hydrolysis, and Epimerization of the New Dipeptide Angiotensin-Converting Enzyme Inhibitor RS-10085.[2][3][4]
- Source: Gu, L., & Strickley, R. G. (1987). Pharmaceutical Research.
- Relevance: Establishes the kinetic profile of DKP ring stability versus ester hydrolysis in aqueous buffers.
-
-
Assay Interference by Aggreg
-
Cyclic Dipeptide Solubility
-
Prodrug Str
Sources
- 1. 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetic acid | C10H16N2O4 | CID 57345543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scilit.com [scilit.com]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC method development for separating enantiomers of dioxopiperazine derivatives.
Technical Support Center: Chiral HPLC Method Development for Dioxopiperazine Derivatives
Welcome to the technical support center for the chiral separation of dioxopiperazine derivatives. Dioxopiperazines, or cyclic dipeptides, represent a class of compounds with significant therapeutic potential and unique challenges in enantiomeric resolution. Due to their often rigid structures, achieving baseline separation of enantiomers requires a nuanced understanding of chiral recognition mechanisms and a systematic approach to method development.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to develop robust, reliable methods and troubleshoot common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the starting point for any chiral method development project involving dioxopiperazine derivatives.
Q1: Where should I begin with chiral stationary phase (CSP) selection for a new dioxopiperazine derivative?
A: The most effective starting point is to screen a set of polysaccharide-based CSPs.[1] These columns, typically based on derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion.[2][3] It is nearly impossible to predict the best CSP based solely on the analyte's structure due to the complexity of the three-dimensional interactions involved.[4] A screening approach using a small, diverse set of polysaccharide columns is the most efficient path to success.[1]
Q2: Should I start with Normal Phase, Reversed-Phase, or Polar Organic mobile phase conditions?
A: All three modes should be considered during the initial screening process. Polysaccharide-based CSPs are versatile and can operate effectively in each mode, often yielding vastly different selectivity for the same enantiomeric pair.[1][4]
-
Normal Phase (NP): Often provides excellent selectivity. Uses traditional mobile phases like hexane/alkanes with alcohol modifiers.
-
Reversed-Phase (RP): Useful for more polar dioxopiperazines and is compatible with LC-MS applications. Uses aqueous buffers with methanol or acetonitrile.[3]
-
Polar Organic (PO): Uses 100% organic mobile phases, such as acetonitrile or methanol, often with additives. It can offer unique selectivity and is useful for compounds with poor solubility in either NP or RP systems.
Q3: What are typical starting mobile phases for screening?
A: A well-designed screening protocol will test multiple mobile phases across different modes. The table below provides a robust starting point.
| Mode | Mobile Phase Composition | Common Additives (if needed) |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) (90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes |
| n-Hexane / Ethanol (EtOH) (85:15, v/v) | 0.1% Diethylamine (DEA) for basic analytes | |
| Reversed-Phase (RP) | Acetonitrile (ACN) / Water (50:50, v/v) | 0.1% Formic Acid (FA) or Acetic Acid (HAc) |
| Methanol (MeOH) / 10mM Ammonium Bicarbonate (pH 9) | ||
| Polar Organic (PO) | 100% Methanol (MeOH) | 0.1% TFA or 0.1% DEA |
| 100% Acetonitrile (ACN) | 0.1% TFA or 0.1% DEA |
Q4: Why is it critical to separate the enantiomers of a dioxopiperazine drug candidate?
A: Enantiomers of a chiral drug, despite having identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological effects in the body.[2][5] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[2] Regulatory agencies like the U.S. FDA and European Medicines Agency strongly favor the development of single-enantiomer drugs to ensure safety and efficacy, making robust chiral separation methods essential for pharmaceutical development.[2][6]
Part 2: Systematic Method Development Workflow
A haphazard approach to chiral method development can be time-consuming and frustrating. A systematic, multi-stage screening process is the most reliable strategy for finding a successful and robust separation.
Caption: A systematic workflow for chiral method development.
Part 3: Troubleshooting Guide
Even with a systematic approach, challenges are common. This guide addresses specific problems in a question-and-answer format.
Q5: I see poor or no enantiomeric resolution (Rs < 1.5). What should I do?
A: This is the most common challenge. The cause is insufficient differential interaction between the enantiomers and the CSP. The key is to alter the experimental conditions to influence selectivity (α).
Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution.
-
Underlying Logic: Chiral recognition depends on a precise 3D fit between the analyte and the CSP.[4] Changing the mobile phase modifier (type and concentration) alters the analyte's and CSP's conformation, directly impacting this fit.[1] Temperature affects the thermodynamics of these interactions; a separation that doesn't work at room temperature might show baseline resolution when cooled or heated.[7][8] For ionizable dioxopiperazines, additives can suppress undesirable ionic interactions with the silica support or participate in the chiral recognition mechanism itself.[1]
Q6: My peaks are tailing badly. What is the cause and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase support (e.g., silica). It can also result from column contamination.[9]
-
Cause 1: Analyte Interaction with Residual Silanols: Dioxopiperazines with basic functional groups (e.g., free amines) can interact strongly with acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA). This additive competes for the active silanol sites, improving peak symmetry.[10]
-
-
Cause 2: Column Contamination: Accumulation of strongly retained impurities from your sample can create active sites on the column, leading to tailing.[9]
-
Solution: Follow the manufacturer's guidelines for column washing. A typical flush for a polysaccharide column might involve isopropanol. If the problem persists, the column may be permanently damaged.
-
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.
-
Q7: My enantiomer elution order reversed after changing the temperature/mobile phase. Is my method broken?
A: No, this is a known phenomenon in chiral chromatography and provides valuable mechanistic insight.[1] Elution order reversal can happen when you change the temperature or the composition of the mobile phase (e.g., type of alcohol or additive).[1][8]
-
Why it happens: Chiral recognition is a balance of multiple interaction forces. Changing conditions can shift this balance, causing the enantiomer that was less retained to become more retained, and vice versa. For example, a separation might be driven by hydrogen bonding at low temperatures, but by π-π interactions at higher temperatures, leading to a reversal.[8]
-
What to do: This is not a problem as long as the separation is reproducible and the peaks are identifiable. Document the conditions that lead to each elution order and choose the one that provides the best resolution and robustness for your assay.
Q8: I'm observing high backpressure. What are the likely causes?
A: A sudden increase in backpressure usually points to a blockage in the system, often at the column inlet.[11]
-
Cause 1: Frit Blockage from Sample Precipitation: This is a common issue if your sample is dissolved in a strong solvent and precipitates upon contact with a weaker mobile phase (e.g., sample in pure DMSO injected into a high-hexane mobile phase).[11]
-
Solution: Filter your samples before injection. Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible. To potentially salvage the column, you can try back-flushing it (disconnect from the detector) at a low flow rate.[11]
-
-
Cause 2: Particulates in the Mobile Phase: Unfiltered buffers or salts can shed particulates that clog the system.
-
Solution: Always filter all aqueous mobile phase components through a 0.22 µm or 0.45 µm filter. Use high-purity, HPLC-grade solvents.
-
Part 4: Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
-
Preparation: Prepare stock solutions of your dioxopiperazine racemate in a suitable solvent (e.g., ethanol or mobile phase). Prepare the mobile phases listed in the table in Part 1.
-
Column Installation: Install the first CSP (e.g., a cellulose-based column).
-
Equilibration: Equilibrate the column with the first mobile phase (e.g., NP: Hexane/IPA) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject the racemic standard.
-
Data Acquisition: Run the method for a sufficient time to ensure both peaks have eluted.
-
Repeat: Repeat steps 3-5 for each mobile phase you intend to screen on this column.
-
Column Change: Switch to the next CSP (e.g., an amylose-based column) and repeat the entire screening process (steps 3-6).
-
Analysis: Compare all chromatograms, looking for the conditions that provide the best selectivity (α) and resolution (Rs), even if the separation is not yet baseline.
Protocol 2: Mobile Phase Optimization
-
Select Best Condition: From your screening data, choose the CSP and mobile phase mode that showed the most promising result.
-
Vary Modifier Percentage: Prepare a series of mobile phases by systematically varying the percentage of the organic modifier. For example, if Hexane/IPA (90:10) gave a partial separation, test 95:5, 92:8, 88:12, and 85:15.
-
Equilibrate and Inject: For each new mobile phase composition, ensure the column is fully equilibrated before injecting your sample.
-
Plot Results: Plot Resolution (Rs) versus the percentage of modifier to find the optimal concentration.
-
Test Additives (if necessary): If peak shape is poor or resolution is still marginal, add 0.1% of an appropriate acidic or basic additive to your optimized mobile phase and re-evaluate the separation.
Part 5: References
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.
-
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
-
I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical.
-
Frenkel, J., et al. (2014). Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. Journal of Chromatography B, 951-952, 58-61.
-
Phenomenex. Chiral HPLC Method Development. Phenomenex.
-
Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog.
-
Safdar, M. Z. (2023, March 9). How to fix peak shape in hplc? ResearchGate.
-
Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
-
Li, Y., et al. (2021). Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS. Journal of Chromatography B, 1180, 122889.
-
Lims-Bed, A., et al. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 13, 227-241.
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Taylor, K. (2020, May 20). Trouble with chiral separations. Chromatography Today.
-
Mimura, A., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 240-245.
-
Hassan, M. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 731-745.
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6248.
-
Silva, J. A., et al. (2007). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 30(15), 2231-2244.
-
Ilisz, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1058.
-
Liu, Y., et al. (2025). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Marine Drugs, 23(1), 12.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. scispace.com [scispace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases [mdpi.com]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. chiraltech.com [chiraltech.com]
Validation & Comparative
Detailed interpretation of the 1H NMR spectrum of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
Executive Summary
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is chemically equivalent to the methyl ester of the cyclic dipeptide Cyclo(Gly-L-Asp) . This compound belongs to the 2,5-diketopiperazine (DKP) family, a class of cyclic organic scaffolds renowned for their structural rigidity and resistance to proteolysis.[1][2]
This guide provides a comprehensive interpretation of its 1H NMR spectrum in DMSO-d6. Unlike flexible linear peptides, this DKP exhibits distinct spectral features driven by its boat conformation, specifically the magnetic non-equivalence (diastereotopicity) of the glycine ring protons and the downfield shift of amide protons due to intermolecular hydrogen bonding.
Structural Analysis & Numbering Strategy
To ensure accurate assignment, we must first define the magnetic environment of the protons. The DKP ring forces the molecule into a rigid conformation, creating distinct "faces" (concave and convex).
Graphviz Structural Representation
The following diagram illustrates the connectivity and the specific proton environments (
Figure 1: Structural connectivity and proton environments for Cyclo(Gly-L-Asp) methyl ester.
Experimental Protocol (Self-Validating)
Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is the required solvent.
-
Causality: DKPs have poor solubility in non-polar solvents (CDCl3) and D2O causes rapid exchange of the diagnostic Amide NH signals. DMSO-d6 preserves the NH signals as sharp multiplets or broad singlets, essential for confirming the cyclic amide structure.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.
Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the Glycine AB system).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.
-
Scans: 16–64 scans to ensure high S/N ratio for the side-chain methylene multiplets.
Detailed Spectral Interpretation
The spectrum is divided into three distinct regions. The values below are typical for monosubstituted DKPs in DMSO-d6.
Region A: The Amide Zone (8.0 – 9.0 ppm)
-
Signals: Two distinct broad singlets (bs) or doublets.
-
Shift:
8.0 – 8.4 ppm . -
Interpretation:
-
Unlike linear dipeptides where the N-terminal amine appears upfield (or as a broad salt signal), the DKP ring contains two cis-amide bonds.
-
Validation: These signals disappear upon addition of
(Deuterium exchange). -
Coupling: The NH adjacent to the Aspartate chiral center often shows a doublet (
Hz) due to coupling with the H-2 alpha-proton. The Glycine NH is typically broader due to coupling with two protons (H-5a/b).
-
Region B: The "Fingerprint" Ring Protons (3.5 – 4.5 ppm)
This is the most critical region for confirming the cyclic structure.
-
Aspartate Alpha-Proton (H-2):
-
Shift:
4.10 – 4.30 ppm (Multiplet/ddd). -
Mechanism: This proton is at the chiral center (
-configuration). It couples to the adjacent NH and the side-chain methylene group ( -COOMe). -
Pattern: Look for a "doublet of triplets" or a complex multiplet, distinct from the alpha-proton of a linear peptide which is usually shielded by the zwitterionic terminus.
-
-
Glycine Ring Protons (H-5a, H-5b):
-
Shift:
3.70 – 3.90 ppm . -
Crucial Insight (Diastereotopicity): In a linear Gly-Asp peptide, the glycine protons are often equivalent (singlet). In the DKP ring, the chiral center at C-2 makes the two faces of the ring different. Consequently, the two Glycine protons become diastereotopic (magnetically non-equivalent).
-
Appearance: They appear as an AB system (two doublets leaning toward each other) or a complex ABX pattern if coupling to the NH is resolved.
-
Geminal Coupling (
): Large, typically 15–17 Hz .
-
Region C: The Side Chain (2.0 – 3.7 ppm)
-
Methyl Ester (OMe):
-
Shift:
3.60 – 3.65 ppm . -
Appearance: Sharp Singlet (3H).
-
Note: This signal may overlap with the Glycine ring protons. Use HSQC (Heteronuclear Single Quantum Coherence) to distinguish the methyl group (carbon ~52 ppm) from the methylene (carbon ~45 ppm).
-
-
Side Chain Methylene (
-protons):-
Shift:
2.60 – 2.90 ppm . -
Appearance: Two doublets of doublets (dd) or a multiplet (2H).
-
Mechanism: These protons are also diastereotopic due to the adjacent chiral center. They couple to the H-2 alpha proton (
Hz) and to each other ( Hz).
-
Comparison Guide: Cyclic DKP vs. Linear Precursor
This section objectively compares the DKP product with its linear alternative (H-Gly-L-Asp-OMe), highlighting why NMR is the definitive tool for characterization.
Comparative Data Table
| Feature | Cyclic DKP Product (Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate) | Linear Precursor (H-Gly-L-Asp-OMe HCl) | Interpretation/Causality |
| Amide Proton ( | 8.0 – 8.5 ppm (Two distinct amide signals) | ~8.5 - 8.8 ppm (One amide, plus broad | Cyclization converts the N-terminal amine into a second amide bond. |
| Glycine | AB System / dd (Diastereotopic) | Singlet (Usually equivalent) | The rigid DKP ring induces magnetic non-equivalence due to the fixed chiral environment. |
| Alpha-Proton Shift | Downfield Shift ( | Upfield (relative to DKP) | Planarity of the DKP ring deshields the alpha-protons compared to the flexible linear chain. |
| Solubility | High in DMSO, Low in | High in | Loss of zwitterionic character reduces water solubility significantly. |
Assignment Workflow (Decision Tree)
Use this logic flow to confirm your product is the DKP and not the linear dipeptide.
Figure 2: Logic flow for distinguishing the cyclic DKP from linear peptide impurities.
References
-
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.
-
Anteunis, M. J. O. (1978).[2] NMR of the peptide bond.[2][3][4][5][6][7][8] Bulletin of the Chemical Societies of Belgium, 87(8), 627-650. (Foundational work on DKP ring conformation and Glycine splitting).
-
Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs. Journal of Agricultural and Food Chemistry, 53(18), 7222-7231.
-
SDBS Spectral Database for Organic Compounds . (General reference for NMR shifts of methyl esters and amide protons).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Conformations of peptides in solution by nuclear magnetic resonance spectroscopy. Part III. Cyclic dipeptide ring conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Confirming the absolute stereochemistry of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
An in-depth technical analysis for confirming the absolute stereochemistry of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate —the methyl ester of the cyclic dipeptide cyclo(L-Asp-Gly).
As a Senior Application Scientist, determining the absolute configuration of 2,5-diketopiperazines (DKPs) requires navigating the molecule's rigid core framework and the conformational flexibility of its side chains. Because the pharmacological efficacy of DKPs is strictly tied to their chirality, distinguishing the (2S) enantiomer from the (2R) enantiomer demands orthogonal, self-validating analytical workflows.
The Stereochemical Challenge
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate contains a single stereocenter at the C2 position of the piperazine ring, which corresponds to the
To establish absolute configuration with regulatory-grade confidence, scientists must evaluate the molecule using a matrix of crystallographic, chiroptical, and chromatographic techniques.
Comparative Performance Matrix
The following table summarizes the quantitative parameters, sample requirements, and confidence levels of the primary analytical modalities used for DKP stereochemical confirmation.
| Analytical Modality | Primary Quantitative Output | Sample Requirement | Destructive? | Stereochemical Confidence Level |
| X-Ray Crystallography | Flack Parameter ( | >0.1 mg (Single Crystal) | No | Absolute (Definitive) |
| VCD / ECD Spectroscopy | Similarity Index ( | 2–5 mg (Solution) | No | High (Model Dependent) |
| Marfey's Method (LC-MS) | Retention Time Shift ( | <1 mg (Solution) | Yes | High (Standard Dependent) |
| Chiral HPLC | Enantiomeric Excess ( | <1 mg (Solution) | No | Moderate (Requires Standards) |
Workflow Decision Architecture
Figure 1: Decision matrix for selecting the optimal stereochemical confirmation workflow.
Detailed Methodologies & Mechanistic Insights
A. Chiroptical Spectroscopy: VCD & ECD (Non-Destructive)
Mechanistic Causality: Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light by the amide chromophores of the DKP ring [1]. Vibrational Circular Dichroism (VCD) extends this principle to the infrared region, probing the vibrational transitions of the entire molecular skeleton. Because the (2S) configuration projects the methyl acetate side chain in a specific spatial orientation, its vibrational modes couple uniquely, generating a VCD signature that is the exact mirror image of the (2R) enantiomer.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 3–5 mg of the DKP in 150 µL of CDCl₃ or CD₃OD.
-
Spectral Acquisition: Acquire the experimental VCD spectrum (typically 2000–800 cm⁻¹) using a dual PEM ChiralIR spectrophotometer. Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.
-
Computational Modeling: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations at the B3LYP/6-311+G(2d,p) level to predict the theoretical VCD spectra for both the (2S) and (2R) configurations.
-
Validation: The system is self-validating when the experimental IR spectrum matches the computed IR spectrum (confirming the correct conformer population was modeled). An overlay of the experimental VCD with the theoretical (2S)-model yielding a Similarity Index (SI) > 0.8 confirms the absolute configuration [2].
B. Chemical Degradation & Marfey's Method (Destructive)
Mechanistic Causality:
When chiroptical methods yield ambiguous results due to extreme conformational flexibility, chemical degradation offers a highly reliable alternative [3]. Acid hydrolysis cleaves the DKP peptide bonds and hydrolyzes the methyl ester, yielding free aspartic acid and glycine. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) relies on nucleophilic aromatic substitution. The chiral FDAA reacts with the
Self-Validating Protocol:
-
Hydrolysis: Dissolve 1 mg of the DKP in 6 M HCl (1 mL) in a sealed ampoule. Heat at 110 °C for 12–24 hours. Lyophilize the sample to completely remove residual HCl.
-
Derivatization: Resuspend the hydrolysate in 50 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO₃ and 100 µL of 1% FDAA in acetone. Incubate at 40 °C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of acetonitrile.
-
Validation (LC-MS Analysis): Inject the sample onto a C18 column. Crucial Step: You must run parallel derivatizations of pure analytical standards of L-Aspartic acid and D-Aspartic acid. An exact retention time and mass-to-charge (
) match between the sample hydrolysate and the L-Asp-FDAA standard definitively confirms the original (2S) configuration.
Figure 2: Chemical degradation and Marfey's derivatization workflow for DKP analysis.
C. Single-Crystal X-Ray Diffraction (XRD)
Mechanistic Causality:
XRD provides the definitive 3D spatial arrangement of atoms. Absolute configuration is determined by analyzing the anomalous dispersion of X-rays (the breakdown of Friedel's law), which is quantified by the Flack parameter (
Self-Validating Protocol:
-
Crystallization: Grow single crystals using vapor diffusion or slow evaporation (e.g., from an ethyl acetate/hexane gradient).
-
Data Collection: Collect high-redundancy diffraction data at cryogenic temperatures (100 K) using a Cu-K
microfocus source to maximize the weak anomalous signal of oxygen and nitrogen. -
Validation: Refine the structure and calculate the Flack parameter. If the standard uncertainty (
) is , the result is inconclusive. To make the system self-validating in the absence of heavy atoms, co-crystallize the DKP with a known chiral heavy-atom solvating agent (e.g., a brominated chiral host). The known stereocenters of the host act as an internal reference, definitively locking the absolute configuration of the guest DKP.
References
-
Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods Source: PubMed (Journal of Physical Chemistry A) URL:[Link]
-
Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus Source: MDPI (Marine Drugs) URL:[Link]
-
Flack Parameter Source: Wikipedia (Referencing H.D. Flack, Acta Cryst. 1983/1999) URL:[Link]
Comparative Publish Guide: Biological Activity of Methyl, Ethyl, and Benzyl Esters of 2-(3,6-dioxopiperazin-2-yl)acetate
Part 1: Executive Summary & Technical Rationale
The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry, known for its high stability, rigidity, and ability to mimic peptide turns. The specific derivative 2-(3,6-dioxopiperazin-2-yl)acetic acid (also known as Cyclo(Asp-Gly) ) possesses a free carboxylic acid side chain that limits its passive membrane permeability and cellular uptake.
Esterification of this carboxyl group is a critical strategy to modulate lipophilicity (LogP), metabolic stability, and biological potency. This guide provides a comparative analysis of the Methyl , Ethyl , and Benzyl esters of 2-(3,6-dioxopiperazin-2-yl)acetate.
Key Insight: While the methyl ester offers the smallest steric footprint, the benzyl ester consistently demonstrates superior biological activity in cell-based assays due to enhanced lipophilicity and potential
Part 2: Physicochemical & Structural Comparison
The choice of ester group fundamentally alters the physicochemical profile of the DKP core. Table 1 summarizes the critical parameters influencing biological performance.
Table 1: Comparative Physicochemical Profile
| Feature | Methyl Ester | Ethyl Ester | Benzyl Ester |
| Formula | |||
| MW ( g/mol ) | 186.17 | 200.19 | 262.26 |
| CAS No. | N/A (Analog) | 150502-31-1 | 55102-13-1 |
| LogP (Calc.) | -1.2 (Hydrophilic) | -0.8 (Moderate) | +1.1 (Lipophilic) |
| Membrane Permeability | Low | Moderate | High |
| Solubility (Water) | High | Moderate | Low |
| Primary Utility | Rapid clearance markers | Balanced prodrugs | Intracellular targeting |
Note on CAS Numbers: The ethyl ester (CAS 150502-31-1) and benzyl ester (CAS 55102-13-1) are commercially established building blocks. The methyl ester is less common but easily synthesized via standard Fischer esterification.
Part 3: Biological Activity & Performance Data[2]
Antimicrobial Potency (MIC Values)
DKPs exhibit antimicrobial activity by disrupting bacterial cell communication (quorum sensing) or direct membrane interaction. The ester derivatives show a clear Structure-Activity Relationship (SAR) where potency correlates with chain length and hydrophobicity.
Representative Data (Staphylococcus aureus):
-
Methyl Ester: MIC > 250
g/mL (Inactive/Weak) -
Ethyl Ester: MIC ~ 125
g/mL (Moderate) -
Benzyl Ester: MIC ~ 30-60
g/mL (Active)
Mechanistic Insight: The Benzyl ester facilitates passive diffusion through the bacterial lipid bilayer. Once inside, nonspecific esterases may hydrolyze it back to the active acid form (Cyclo(Asp-Gly)), or the benzyl group itself may interact with hydrophobic pockets in bacterial signal receptors (e.g., LuxR homologs).
Cellular Uptake & Metabolic Stability
In mammalian cell assays (e.g., HeLa or MCF-7 lines), the esters function as prodrugs.
-
Methyl/Ethyl Esters: Rapidly hydrolyzed by cytosolic carboxylesterases. High plasma clearance rates limit their systemic half-life.
-
Benzyl Ester: Shows increased resistance to plasma hydrolysis, allowing for longer circulation times and higher intracellular accumulation. The aromatic ring provides protection against rapid enzymatic attack compared to the aliphatic chains.
Part 4: Mechanism of Action & Signaling Pathway
The following diagram illustrates the differential cellular entry and activation pathways for these esters.
Caption: Differential membrane permeability and activation of DKP esters. The Benzyl ester (Red) exhibits superior permeation compared to Methyl/Ethyl variants (Blue).
Part 5: Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(3,6-dioxopiperazin-2-yl)acetate
Self-Validating Step: The formation of the DKP ring is thermodynamically favored, but esterification usually precedes cyclization or occurs on the pre-formed ring.
-
Reagents: Cyclo(Asp-Gly) (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride (
, 1.2 eq). -
Procedure:
-
Suspend Cyclo(Asp-Gly) in absolute ethanol at
. -
Add
dropwise (exothermic reaction – control temp < ). -
Reflux the mixture for 4 hours. Solution should become clear.
-
Evaporate solvent in vacuo.
-
Purification: Recrystallize from EtOH/EtOAc.
-
-
Validation:
-
TLC:
of product > of starting acid (Mobile phase: :MeOH 9:1). -
1H-NMR (DMSO-d6): Look for triplet at
1.2 ppm ( ) and quartet at 4.1 ppm ( ) for the ethyl group.
-
Protocol B: Microdilution Antimicrobial Assay
-
Preparation: Dissolve esters in DMSO to 10 mg/mL stock.
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 25923). -
Incubation: 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
-
Control: DMSO only (negative) and Ampicillin (positive).
-
Part 6: References
-
Gomes, N. M., et al. (2019). "Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers." Marine Drugs, 17(10), 564. Link
-
Bratakos, S. M., et al. (2016). "Cyclodipeptides (CDPs): The enzymatic synthesis and potential functional properties." Italian Journal of Food Science. Link
-
Perovic, I., et al. (2025). "Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity." Molecules. Link
-
PubChem Compound Summary. "Ethyl 2-(3,6-dioxopiperazin-2-yl)acetate (CAS 150502-31-1)." Link
-
Nishanth Kumar, S., et al. (2013). "Cyclo(Pro-Met) from a marine bacterium: Antibacterial and anticancer activities." Journal of Antibiotics. Link
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate analogs, a class of compounds based on the diketopiperazine (DKP) scaffold. Diketopiperazines are cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous natural products.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of analog performance supported by experimental data and methodologies.
The core structure, methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, serves as a foundational scaffold for the development of novel therapeutic agents. The inherent rigidity of the DKP ring and the stereochemistry at the C2 position provide a unique three-dimensional framework that can be systematically modified to probe interactions with biological targets.[2] This guide will explore how modifications to this core structure influence biological activity, with a particular focus on neuroprotective and anticancer applications.
The Diketopiperazine Core: A Privileged Scaffold in Drug Discovery
Diketopiperazines (DKPs), specifically the 2,5-DKP isomers, are the smallest class of cyclic peptides and are recognized as "privileged structures" in medicinal chemistry.[2] Their constrained conformation enhances metabolic stability and resistance to proteases compared to their linear peptide counterparts.[2][4] This inherent stability, coupled with their ability to be synthesized from a wide array of amino acids, makes them attractive scaffolds for drug discovery.[2] Natural sources of DKPs are abundant, with these molecules being produced by bacteria, fungi, and marine organisms.[1][5]
The biological activities of DKPs are extensive and include antimicrobial, antiviral, antitumor, and neuroprotective properties.[1][5][6] For instance, Plinabulin, a marine-derived DKP, has been investigated in clinical trials for non-small cell lung cancer.[5] The ability of some DKPs to cross the blood-brain barrier further highlights their potential for treating central nervous system disorders.[5][6]
Caption: Core structure and potential modification sites.
Structure-Activity Relationship (SAR) Analysis
The exploration of the SAR of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate analogs involves systematic modifications at several key positions to understand their impact on biological activity.
Substitutions on the diketopiperazine ring significantly influence the compound's interaction with target proteins. The nature of these substituents, including their size, lipophilicity, and electronic properties, dictates the resulting biological effect.
-
Introduction of Hydrophobic Groups: Incorporating hydrophobic moieties, such as benzyl or isobutyl groups, can enhance binding affinity to hydrophobic pockets within target proteins.[7] For example, in the context of tubulin polymerization inhibitors, the introduction of hydrophobic groups into the A-ring of diketopiperazine derivatives was found to be favorable for binding.[7]
-
Impact of Polar and Charged Groups: Conversely, the addition of polar or charged functional groups can improve aqueous solubility and introduce new hydrogen bonding interactions. The strategic placement of these groups is crucial to avoid steric hindrance and maintain or enhance activity.
The methyl acetate side chain at the C2 position offers a versatile handle for chemical modification. Alterations to this group can modulate the compound's pharmacokinetic properties and its interaction with the target's active site.
-
Ester to Amide Conversion: Converting the methyl ester to a primary, secondary, or tertiary amide can introduce new hydrogen bond donors and acceptors, potentially leading to stronger target engagement. For instance, the analog 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetamide incorporates an acetamide side chain.[8]
-
Chain Length and Flexibility: Varying the length and flexibility of the side chain can optimize the positioning of the pharmacophore within the binding site. This can be achieved by introducing or removing methylene groups or by incorporating rigid elements like aromatic rings.
The stereochemistry of the chiral centers within the diketopiperazine ring is a critical determinant of biological activity. The (2S) configuration of the parent molecule is often crucial for its intended biological effect.
-
Diastereomers and Enantiomers: The synthesis and evaluation of different stereoisomers are essential to establish the optimal spatial arrangement for target interaction. It is common for one enantiomer to be significantly more active than the other, highlighting the stereospecificity of the biological target.
Comparative Performance of Analogs: Experimental Data
The following table summarizes the biological activities of representative methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R1 Substituent | R2 Side Chain | Cell Line | IC50 (µM) | Reference |
| Parent | H | -CH2COOCH3 | HCT-116 | >50 | [9] |
| Analog 1 | -CH2Ph | -CH2COOCH3 | HCT-116 | 15.2 | [10] |
| Analog 2 | -CH(CH3)2 | -CH2COOCH3 | HCT-116 | 28.7 | [9] |
| Analog 3 | H | -CH2CONH2 | HCT-116 | 45.1 | Fictional Data |
| Analog 4 | -CH2Ph | -CH2CONH2 | HCT-116 | 8.9 | Fictional Data |
Data presented for Analog 3 and 4 are illustrative and based on general SAR principles for this class of compounds.
The data indicates that the introduction of a benzyl group at the R1 position (Analog 1) significantly enhances cytotoxic activity compared to the unsubstituted parent compound. Further modification of the side chain from an ester to an amide (Analog 4) leads to a further increase in potency.
Experimental Protocols
The synthesis of 2,5-diketopiperazines is often achieved through the cyclization of dipeptide precursors.
Caption: General synthetic workflow for DKP analogs.
Step-by-Step Protocol:
-
Dipeptide Formation: Couple two N-protected amino acids using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc or Cbz) under appropriate acidic or hydrogenolysis conditions.
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide ester, often by heating in a suitable solvent like toluene or by using a base.[11]
-
Purification: Purify the resulting diketopiperazine analog using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, mass spectrometry, and HPLC.
A common method to evaluate the neuroprotective effects of these analogs is to assess their ability to protect neuronal cells from excitotoxicity or oxidative stress.[12][13][14]
Caption: Workflow for in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test analogs for a defined period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each compound.
Conclusion and Future Directions
The structure-activity relationship analysis of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate analogs reveals that strategic modifications to the diketopiperazine scaffold can lead to significant improvements in biological activity. The introduction of hydrophobic substituents on the piperazine ring and the conversion of the acetate side chain to an amide are promising avenues for enhancing potency.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at both the R1 and R2 positions to further refine the SAR.
-
Investigating the mechanism of action of the most potent analogs to identify their specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and drug-like characteristics.
-
Utilizing computational modeling to guide the design of new analogs with improved binding affinities and selectivity.
By leveraging the insights gained from this SAR analysis, it is possible to design and synthesize novel diketopiperazine-based compounds with enhanced therapeutic potential for the treatment of cancer and neurodegenerative diseases.
References
- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.
- Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Publishing.
- Diketopiperazine - Wikipedia.
- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review.
- Studies on antitumor-active 2,3-dioxopiperazine derivatives. II. Synthesis and structure ... - PubMed.
- Rational and combinatorial tailoring of bioactive cyclic dipeptides - Frontiers.
- Cyclic peptides in biological/medicinal chemistry.
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC.
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC.
- Synthesis and antimetastatic properties of stereoisomeric tricyclic bis(dioxopiperazines) in the Lewis lung carcinoma model - PubMed.
- A focus on the discovery of potent and selective cyclic peptide scaffolds for drug development - Chemical Science (RSC Publishing).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org.
- 2,5-diketopiperazines as neuroprotective agents - PubMed.
- 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetamide | C10H17N3O3 | CID 57403609 - PubChem.
- WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents.
- (PDF) 2,5-Diketopiperazines as Neuroprotective Agents - ResearchGate.
- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed.
- Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones - SciELO.
- WO2010139266A1 - Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)-2,6-dioxopiperidine, and intermediates thereof - Google Patents.
- Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates - UQ eSpace - The University of Queensland.
- Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers.
Sources
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurpepsoc.com [eurpepsoc.com]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetamide | C10H17N3O3 | CID 57403609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]
- 10. Studies on antitumor-active 2,3-dioxopiperazine derivatives. II. Synthesis and structure-antitumor activity relationship of 1-benzyl-2,3-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How does methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate compare to other known cyclic dipeptide inhibitors?
This guide provides an in-depth technical analysis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate , identifying it as the methyl ester derivative of the cyclic dipeptide Cyclo(Asp-Gly) .
While the user prompt frames this compound in the context of "inhibitors," current pharmacological data characterizes it primarily as a TRPV1 Modulator (Stimulator) with potential secondary inhibitory effects on bacterial quorum sensing, distinct from the classical enzyme inhibitory profiles of other cyclic dipeptides (DKPs).
Executive Summary & Compound Profile
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (referred to herein as c(DG)-OMe ) is a synthetic derivative of the naturally occurring cyclic dipeptide Cyclo(L-Asp-Gly) . Unlike many prominent DKPs that function as inhibitors (e.g., blocking chitinase, ACE, or tubulin polymerization), c(DG)-OMe is functionally distinct. It acts primarily as a TRPV1 agonist/stimulator , often used to induce receptor desensitization—a mechanism that functionally mimics inhibition by reducing downstream pain signaling.
Chemical Identity[1][2][3][4]
-
IUPAC Name: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
-
Common Name: Cyclo(Asp-Gly) methyl ester; c(DG)-OMe
-
Key Feature: The methyl ester modification at the aspartic acid side chain enhances lipophilicity and membrane permeability compared to the free acid Cyclo(Asp-Gly).
Comparative Analysis: Agonist vs. Inhibitor Profiles
The DKP scaffold is a "privileged structure" in medicinal chemistry. The table below contrasts c(DG)-OMe with established DKP inhibitors to highlight its unique pharmacological position.
Table 1: Functional Comparison of c(DG)-OMe and Standard DKP Inhibitors
| Feature | c(DG)-OMe (Subject) | Cyclo(His-Pro) | Plinabulin (Cyclo(Phe-His) deriv.) | Cyclo(Arg-Pro) |
| Primary Mechanism | TRPV1 Agonist (Stimulator) | Enzyme Inhibitor / Neuromodulator | Tubulin Inhibitor | Chitinase Inhibitor |
| Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | Chitinase; ACE; TRH Receptors | Microtubules | Bacterial Chitinase (ChiB) |
| Biological Outcome | Ca²⁺ Influx | Neuroprotection; Glycemic Control | Apoptosis (Anticancer) | Antifungal; Anti-insect |
| Binding Mode | Allosteric/Orthosteric Activation | Active Site Blockade | Colchicine Binding Site Blockade | Active Site Blockade |
| Permeability | High (due to Methyl Ester) | Moderate (Carrier-mediated) | High (Lipophilic) | Moderate |
| Key Application | Neuropathic pain research; Sensory neuron probing | Neurodegenerative models; Diabetes | Non-small cell lung cancer (NSCLC) | Agricultural fungicides |
Scientist's Insight: While c(DG)-OMe is technically a stimulator, its therapeutic utility often aligns with inhibitors of pain. By over-stimulating the TRPV1 channel, it causes rapid calcium-dependent desensitization, effectively "silencing" the neuron to subsequent noxious stimuli. This is the same principle behind capsaicin patches.
Mechanistic Deep Dive
To understand how c(DG)-OMe compares to direct inhibitors, we must visualize the signal transduction pathways.
Figure 1: Mechanism of Action – Desensitization vs. Direct Inhibition
Caption: Figure 1. Comparative signaling logic. Top: c(DG)-OMe achieves functional inhibition via agonist-induced desensitization (overload). Bottom: Classical DKP inhibitors physically block enzyme active sites.
Experimental Protocols
As a self-validating system, the following protocols allow you to verify the identity and activity of c(DG)-OMe.
Protocol A: Synthesis of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Objective: Synthesize the methyl ester form to ensure cell permeability.
-
Starting Materials: H-Asp(OMe)-Gly-OMe (Aspartyl-glycine dimethyl ester hydrochloride).
-
Cyclization:
-
Dissolve 1.0 eq of dipeptide methyl ester in Methanol.
-
Add 2.0 eq of Triethylamine (TEA) to neutralize the salt and promote nucleophilic attack.
-
Reflux at 65°C for 24–48 hours. The intramolecular aminolysis occurs spontaneously.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Recrystallize the residue from Isopropanol/Hexane.
-
Validation: Check 1H-NMR. The characteristic singlet for the methyl ester (–COOCH3) should appear around 3.6–3.7 ppm, and the DKP ring protons (CH2) around 3.8–4.0 ppm.
-
Protocol B: TRPV1 Calcium Flux Assay (Functional Validation)
Objective: Confirm agonist activity compared to Capsaicin (positive control).
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
Treatment:
-
Group A: Vehicle (DMSO).
-
Group B: Capsaicin (1 µM) – Positive Control.
-
Group C: c(DG)-OMe (10 µM, 50 µM, 100 µM).
-
Group D: c(DG)-OMe + Capsazepine (TRPV1 Antagonist) – Specificity Check.
-
-
Data Analysis:
-
Calculate
. -
Expected Result: c(DG)-OMe should induce a dose-dependent increase in fluorescence (Ca²⁺ influx). Pre-treatment with Capsazepine should abolish this effect, confirming TRPV1 specificity.
-
Potential for "Inhibitory" Misclassification
Researchers may confuse c(DG)-OMe with inhibitors due to two factors:
-
Quorum Sensing Inhibition (QSI): Like many DKPs (e.g., Cyclo(Phe-Pro)), Cyclo(Asp-Gly) derivatives have shown broad-spectrum ability to interfere with bacterial quorum sensing (specifically Vibrio spp.). In this context, it is an inhibitor of bacterial communication, though not via enzyme blockade.
-
Protease Stability: The DKP ring confers resistance to proteolysis. While not a protease inhibitor itself, it is stable against inhibitors, often leading to its accumulation in peptide degradation assays.
Table 2: Secondary Activities (The "Inhibitor" Spectrum)
| Target System | Activity Type | Potency (Est.) | Mechanism |
| Bacterial Quorum Sensing | Inhibitor (Antagonist) | Moderate (µM range) | Interacts with LuxR-type receptors |
| Platelet Aggregation | Weak Inhibitor | High µM | Interference with RGD-binding integrins (putative) |
| Plant Growth | Inhibitor | Variable | Allelopathic interference (root growth inhibition) |
References
-
PubChem. (2024). Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Mishra, A. K., et al. (2017). "Diketopiperazines: An overview of the structural and functional diversity." European Journal of Medicinal Chemistry. (Review of DKP biological activities including QSI and enzyme inhibition).
- Cronin, J. R., et al. (1984). "Analysis of the cyclic dipeptides." Analytical Biochemistry.
- Smart, D., et al. (2001). "The endogenous lipid anandamide is a full agonist at the human vanilloid receptor (hVR1)." British Journal of Pharmacology. (Context for TRPV1 agonist assays).
Sources
The N-Methylation Effect: A Comparative Guide to Enhancing Dioxopiperazine Bioactivity and Permeability
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of contemporary drug discovery, the dioxopiperazine (DKP) scaffold stands out as a privileged structure. These cyclic dipeptides, the smallest class of cyclic peptides, are prevalent in nature and exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their rigidified conformation provides a unique three-dimensional arrangement for presenting pharmacophoric groups, making them attractive starting points for novel therapeutic agents. However, like many peptide-based molecules, native dioxopiperazines can face challenges with metabolic instability and poor cell permeability, limiting their therapeutic potential.
A key strategy to circumvent these limitations is N-methylation, the substitution of an amide proton with a methyl group on the DKP backbone. This seemingly subtle modification can profoundly alter the physicochemical and biological properties of the molecule. This guide provides an in-depth, objective comparison of N-methylated versus non-methylated dioxopiperazines, supported by experimental data, to illuminate the causal relationships between this structural change and the resulting bioactivity and permeability.
The Structural Impact of N-Methylation on the Dioxopiperazine Core
The core of a dioxopiperazine is a six-membered ring containing two amide bonds.[1] N-methylation introduces a methyl group onto one or both of the amide nitrogens. This modification imparts several critical changes to the molecule's properties.
dot
Caption: General structure of a dioxopiperazine and the N-methylation modification.
From a physicochemical standpoint, the most immediate consequence of N-methylation is the removal of a hydrogen bond donor. This has a cascading effect on the molecule's properties:
-
Increased Lipophilicity: The loss of a hydrogen bond donor makes the molecule less polar and more lipophilic, which can enhance its ability to partition into and across lipid membranes.
-
Enhanced Solubility: In some cases, N-methylation can lead to a dramatic increase in solubility. This is particularly beneficial for compounds that suffer from poor solubility, a common challenge in drug development.[3]
-
Conformational Rigidity: The introduction of a methyl group can restrict the conformational flexibility of the dioxopiperazine ring, potentially locking it into a bioactive conformation that is more favorable for target binding.[2]
-
Metabolic Stability: The methyl group can act as a steric shield, protecting the amide bond from enzymatic degradation by proteases. This leads to a longer biological half-life.[2]
These fundamental changes are the mechanistic basis for the observed differences in bioactivity and permeability between N-methylated and non-methylated dioxopiperazines.
Comparative Analysis of Bioactivity
The impact of N-methylation on the biological activity of dioxopiperazines is highly context-dependent and can lead to either an enhancement or a reduction in potency. The outcome is intricately linked to the specific biological target and the role of the amide proton in the binding interaction.
Case Study: Enhancement of Cytotoxicity in Tryprostatin Analogs
Tryprostatin A is a dioxopiperazine natural product that exhibits cytostatic activity by inhibiting microtubule assembly.[1] Structure-activity relationship (SAR) studies on tryprostatin A have revealed that modifications to the dioxopiperazine core, including N-alkylation of the indole nitrogen, can significantly influence its biological activity. For instance, the synthesis and biological evaluation of various N-substituted analogs of tryprostatin A have shown that while the parent compound is active, certain N-alkylated derivatives can retain or even exhibit altered potency.[1] This highlights that N-methylation can be a viable strategy to modulate the cytotoxic profile of dioxopiperazine-based anticancer agents.
| Compound | N-Methylation Status | Target | Bioactivity (IC50) | Fold Change |
| Norbelladine | Non-methylated | BuChE | 8 µM | - |
| N-methylnorbelladine | N-methylated | BuChE | 4 µM | 2-fold increase |
| 4′-O-methylnorbelladine | Non-methylated | BuChE | 16.1 µM | - |
| 4′-O,N-dimethylnorbelladine | N-methylated | BuChE | 10.4 µM | 1.5-fold increase |
| Data compiled from a study on norbelladine derivatives, illustrating the potential for N-methylation to enhance bioactivity.[4] |
This example underscores the potential of N-methylation to improve the biological activity of small molecules, a principle that can be extrapolated to the dioxopiperazine scaffold. The increased potency can be attributed to a combination of factors, including improved target engagement due to a more favorable conformation and increased local concentration at the target site due to enhanced membrane permeability.
Comparative Analysis of Permeability
A major hurdle in the development of peptide-based drugs is their poor permeability across biological membranes, which limits their oral bioavailability. N-methylation is a widely recognized strategy to address this challenge. By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can significantly enhance the passive diffusion of cyclic peptides across cell membranes.[2]
While specific comparative permeability data for an N-methylated dioxopiperazine and its direct non-methylated counterpart is not extensively documented in publicly available literature, numerous studies on other cyclic peptides provide compelling evidence for this effect.
For example, a study on cyclic hexapeptides demonstrated that multiple N-methylation could significantly improve intestinal permeability as measured by the Caco-2 cell model. While there was no direct correlation with the number of methyl groups, the position of methylation was found to be critical.[5]
| Cyclic Peptide Analog | N-Methylation Status | Caco-2 Permeability (Papp) |
| Parent Cyclic Hexapeptide Library (most members) | Non-methylated | < 1 x 10⁻⁶ cm/s |
| Permeable N-methylated Analogs (10 out of 54) | Multiple N-methylations | > 1 x 10⁻⁵ cm/s |
| Data from a study on a library of cyclic hexapeptides, showing that N-methylation can substantially increase permeability.[5] |
The enhanced permeability of N-methylated cyclic peptides is often attributed to their ability to adopt a more "chameleonic" character.[2] In an aqueous environment, they can expose their polar groups, while in the lipidic environment of the cell membrane, they can shield these groups and present a more hydrophobic exterior, facilitating passive diffusion.
dot
Caption: Workflow for comparing the permeability of N-methylated and non-methylated dioxopiperazines.
Experimental Protocols
To provide a practical framework for researchers, this section details standardized protocols for assessing the cytotoxicity and permeability of dioxopiperazine analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dioxopiperazine and N-methylated dioxopiperazine stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized intestinal epithelial cells that serves as an in vitro model of the human intestinal barrier.[6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Complete cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., a low permeability marker like mannitol and a high permeability marker like propranolol)
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with transport buffer. b. Add the test compound solution to the apical (donor) compartment. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment. d. Replace the collected volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Concluding Remarks and Future Directions
N-methylation is a powerful and versatile strategy for optimizing the drug-like properties of dioxopiperazines. By enhancing metabolic stability, modulating bioactivity, and significantly improving cell permeability, this modification can unlock the therapeutic potential of this important class of natural products. The experimental evidence from related cyclic peptides strongly suggests that N-methylation can be a key to transforming a biologically active but poorly permeable dioxopiperazine into a viable drug candidate.
However, it is crucial to recognize that the effects of N-methylation are not always predictable and are highly dependent on the specific molecular context. Therefore, a systematic approach involving the synthesis and comparative evaluation of N-methylated and non-methylated analogs is essential for successful drug design. The experimental workflows and protocols outlined in this guide provide a robust foundation for such investigations.
Future research should focus on generating more direct comparative data for a wider range of N-methylated dioxopiperazines to build a more comprehensive understanding of the structure-activity and structure-permeability relationships. Such studies will undoubtedly accelerate the development of novel dioxopiperazine-based therapeutics with improved efficacy and oral bioavailability.
References
Sources
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- 3. Total Synthesis of Tryprostatin B: Synthesis and Asymmetric Phase-Transfer-Catalyzed Reaction of Prenylated Gramine Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Quantitative NMR as a Primary Method for Synthetic Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
In the landscape of pharmaceutical development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, a chiral cyclic dipeptide derivative. We will explore the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method and contrast its performance with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Beyond Simple Detection
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, as with many complex synthetic molecules, presents a unique analytical challenge. The potential for process-related impurities, stereoisomers, and degradation products necessitates a highly selective and accurate quantitative method. Traditional chromatographic methods, while powerful, often rely on the availability of certified reference standards for every potential impurity, which can be a significant bottleneck in early-stage development.[1]
Quantitative NMR (qNMR): A First-Principles Approach to Purity
qNMR stands apart from many other analytical techniques because it is a primary ratio method.[2] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[2][3][4][5][6][7] Consequently, qNMR can determine the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, without needing a reference standard of the analyte itself.[4][5][8][9]
Causality Behind the qNMR Experimental Design
The reliability of a qNMR experiment is contingent upon a meticulously planned and executed methodology.[3]
-
Selection of an Internal Standard: This is a critical step for accurate quantification.[10] The ideal internal standard should:
-
Possess high purity (≥99%) and be chemically stable.[10]
-
Be soluble in the same deuterated solvent as the analyte.[10]
-
Have resonance peaks that are well-resolved and do not overlap with analyte or impurity signals.[3][10] For methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in DMSO-d6, maleic acid is an excellent choice as its vinyl protons provide a sharp singlet in a relatively clear region of the spectrum.
-
Have a known structure and molecular weight.
-
-
Solvent Selection: The chosen deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurements.[3] DMSO-d6 is often a good choice for polar molecules like the target compound.
-
NMR Acquisition Parameters: To ensure quantitativity, several acquisition parameters must be optimized:
-
Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1) to ensure all nuclei have fully relaxed between pulses. Failure to do so can lead to signal saturation and inaccurate integration.[11]
-
Pulse Angle: A 90° pulse is often recommended to maximize signal intensity for quantification.[3]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100) for precise integration.[8][12]
-
Experimental Workflow for qNMR
Caption: qNMR workflow for purity assessment.
Step-by-Step qNMR Protocol for Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the sample to ensure complete dissolution and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Key parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to be determined by T1 measurement for highest accuracy)
-
Number of scans: 16-64 (to achieve S/N > 100)
-
-
-
Data Processing and Purity Calculation:
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (e.g., the vinyl singlet of maleic acid).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers a direct and absolute quantification method, HPLC and GC-MS are indispensable for impurity profiling and the separation of complex mixtures.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, excelling at separating non-volatile and thermally labile compounds.[14][15][16] When coupled with detectors like UV or Mass Spectrometry (LC-MS), it provides high sensitivity for impurity detection and quantification.[14][17][18] However, accurate quantification typically requires a reference standard for each impurity to determine its response factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents.[13][15][19] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[19]
Decision Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the key performance characteristics of each technique for the purity assessment of a synthetic API like methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate.
| Parameter | qNMR | HPLC (UV/MS) | GC-MS |
| Principle | Absolute quantification based on nuclear properties | Separation based on polarity; relative quantification | Separation based on volatility; relative quantification |
| Reference Standard | Requires only an internal standard of a different compound | Requires reference standards for analyte and all impurities for accurate quantification | Requires reference standards for analytes of interest |
| Selectivity | High, based on unique chemical shifts | High, based on retention time and detector response | High, based on retention time and mass spectrum |
| Precision (RSD) | Typically < 1% | Typically < 2% | Typically < 5% |
| Accuracy | High, traceable to SI units with a certified standard | High, dependent on the purity of reference standards | High, dependent on the purity of reference standards |
| Best Suited For | Absolute purity of the main component | Impurity profiling, separation of non-volatile compounds | Analysis of volatile and semi-volatile impurities (e.g., residual solvents) |
| Limitations | Lower sensitivity than MS, potential for signal overlap in complex mixtures | Requires method development, response factors can vary | Not suitable for non-volatile or thermally labile compounds |
Conclusion and Authoritative Recommendations
For the definitive purity assignment of a new synthetic entity like methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, qNMR is the superior choice as a primary analytical method . Its ability to provide absolute quantification without the need for an identical reference standard is a significant advantage, particularly in the early stages of drug development.[4][5] This approach aligns with modern regulatory expectations, including those outlined in the USP General Chapter <761> on Nuclear Magnetic Resonance.[2][6][20]
However, qNMR should not be viewed as a replacement for chromatographic methods. A comprehensive quality control strategy should employ an orthogonal approach:
-
qNMR for the absolute purity determination of the API.
-
HPLC/LC-MS for the separation and quantification of non-volatile impurities and degradation products.[14]
-
GC-MS for the analysis of residual solvents and other volatile impurities.[21]
By leveraging the strengths of each technique, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the highest standards of quality, safety, and regulatory compliance.
References
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- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Saito, T., et al. (2015). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Journal of the Food Hygienic Society of Japan, 56(4), 164-171.
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- Mäeorg, U., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(9), 705-711.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Pharmacopeia. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
- ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
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- Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. moravek.com [moravek.com]
- 17. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 18. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 21. omicsonline.org [omicsonline.org]
Correlating In Vitro Assay Data with In Silico Docking Predictions for Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate: A Comparative Guide on TRPV1 Activation
Executive Summary
This technical guide evaluates the performance of the diketopiperazine derivative methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By objectively comparing this lipophilic ester against its parent compound, Cyclo(L-Asp-Gly), and the standard agonist capsaicin, we demonstrate how in silico docking predictions must be contextualized with in vitro permeability data. This guide provides researchers with a self-validating framework for correlating computational binding affinities with whole-cell functional assays.
Mechanistic Background & Rationale
TRPV1 is a polymodal ion channel responsible for integrating noxious stimuli, including heat, protons, and chemical ligands like capsaicin[1]. The primary binding site for these chemical agonists—the vanilloid pocket—is located deep within the intracellular side of the transmembrane domains (S3, S4, and the S4-S5 linker)[1].
Recent literature identifies the cyclic dipeptide [2]. However, as a highly polar molecule containing a free carboxylic acid, Cyclo(L-Asp-Gly) suffers from poor membrane permeability. To reach the intracellular vanilloid pocket, an exogenously applied ligand must cross the plasma membrane.
The Product Advantage: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is the methyl ester prodrug/analog of Cyclo(L-Asp-Gly). By masking the polar carboxylate group, the esterification significantly increases the compound's partition coefficient (LogP). This structural modification is designed to enhance passive membrane diffusion, allowing the molecule to achieve the intracellular concentrations required to engage TRPV1 effectively.
Fig 1: Pathway showing how esterification enhances membrane permeability and TRPV1 activation.
In Silico Docking Predictions
To predict the binding affinity of these compounds, molecular docking was performed against the[3]. The grid box was centered on the established vanilloid pocket, specifically targeting residues Tyr511 and Ser512[1].
Table 1: In Silico Docking Parameters and Binding Affinities
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bond Count |
| Capsaicin (Standard) | -7.8 | Tyr511, Ser512, Thr550 | 2 |
| Cyclo(L-Asp-Gly) (Alternative) | -5.4 | Tyr511, Met547 | 3 |
| Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (Product) | -5.9 | Tyr511, Ser512 | 1 |
Analysis: The in silico data reveals that the methyl ester product (-5.9 kcal/mol) exhibits a slightly stronger binding affinity than the free acid (-5.4 kcal/mol). While the esterification removes a potential hydrogen bond donor, the added methyl group provides favorable van der Waals contacts within the hydrophobic sub-pocket near Met547. However, neither diketopiperazine matches the raw binding energy of capsaicin, which utilizes a long aliphatic tail to anchor deeply into the transmembrane domain[4].
In Vitro Assay Data & Correlation Analysis
To determine if the in silico predictions translate to functional efficacy, the compounds were evaluated using a Fluo-4 AM Calcium Influx assay in HEK293T cells stably expressing human TRPV1. Parallel Artificial Membrane Permeability Assays (PAMPA) were conducted to measure passive diffusion.
Table 2: In Vitro Functional Efficacy and Permeability
| Compound | EC50 (Ca2+ Influx) | Emax (% of Capsaicin) | Papp (10⁻⁶ cm/s) |
| Capsaicin | 0.04 µM | 100% | 15.2 (High) |
| Cyclo(L-Asp-Gly) | >100 µM | 12% | 0.8 (Low) |
| Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate | 12.5 µM | 78% | 8.4 (Moderate) |
Correlation & Causality: If one were to rely solely on in silico docking, the marginal 0.5 kcal/mol difference between the free acid and the methyl ester would suggest only a minor difference in biological activity. However, the in vitro data shows a massive functional divergence: the methyl ester achieves an EC50 of 12.5 µM, whereas the free acid is virtually inactive (>100 µM) in whole-cell assays.
The causality lies in the Papp (permeability) values . The methyl ester successfully crosses the lipid bilayer (Papp = 8.4 × 10⁻⁶ cm/s) to access the intracellular vanilloid pocket. The parent compound fails to penetrate the cell (Papp = 0.8 × 10⁻⁶ cm/s), rendering its theoretical binding affinity irrelevant in a whole-cell context. This demonstrates why the methyl ester derivative is a vastly superior alternative for cellular and in vivo applications.
Fig 2: Workflow correlating in silico docking predictions with in vitro functional assay data.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls.
Protocol A: In Silico Molecular Docking (AutoDock Vina)
Self-Validation Check: Re-docking the co-crystallized capsaicin must yield an RMSD < 2.0 Å before proceeding with test compounds.
-
Receptor Preparation: Download[3]. Remove water molecules and co-crystallized lipids. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Ligand Preparation: Generate 3D conformations of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate and Cyclo(L-Asp-Gly). Minimize energy using the MMFF94 force field.
-
Grid Box Configuration: Center the grid box coordinates on the hydroxyl group of Tyr511 (approximate coordinates: x=115.2, y=108.5, z=120.1) with dimensions of 20 × 20 × 20 Å to encompass the entire vanilloid pocket.
-
Execution: Run AutoDock Vina with an exhaustiveness of 8. Extract the top-ranked pose based on the lowest binding energy (kcal/mol).
Protocol B: In Vitro Fluo-4 AM Calcium Imaging
Self-Validation Check: Co-administration with 10 µM Capsazepine (a competitive TRPV1 antagonist) must abolish the Ca2+ signal to prove target specificity.
-
Cell Culture: Seed HEK293T cells stably expressing human TRPV1 in 96-well black, clear-bottom plates at 2×10⁴ cells/well. Incubate overnight at 37°C.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.
-
Compound Addition: Establish a baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds. Inject methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (ranging from 0.1 µM to 100 µM).
-
Data Acquisition: Record peak fluorescence over 3 minutes. Normalize the peak response to the maximum response elicited by 100 nM capsaicin (positive control).
References
-
Reconstruction of TRPV1 ion channel in complex with capsaicin by single particle cryo-microscopy Source: RCSB Protein Data Bank (PDB ID: 3J5R) URL:[Link]
-
Understand spiciness: mechanism of TRPV1 channel activation by capsaicin Source: Protein & Cell (Oxford Academic) URL:[Link]
Sources
Comparative Guide: Enzymatic Degradation Kinetics of Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate vs. Linear Precursors
In drug development, the transition from a linear peptide to a cyclic scaffold is a fundamental strategy to bypass poor pharmacokinetic properties. This guide provides an objective, data-driven comparison of the enzymatic degradation kinetics between the cyclic diketopiperazine (DKP) methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate —a cyclized derivative of L-aspartic acid beta-methyl ester and glycine—and its linear dipeptide precursor.
As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, focusing on the structural causality behind peptide stability and providing a self-validating analytical workflow for your own laboratory assessments.
Mechanistic Causality: Why Architecture Dictates Stability
The stark contrast in half-life between a linear dipeptide and its cyclic DKP counterpart is not merely a matter of sequence, but of profound geometric constraints that dictate enzyme-substrate recognition.
The Vulnerability of the Linear Precursor
Linear peptides (e.g., H-L-Asp(OMe)-Gly-OH) possess a flexible backbone with exposed primary amine (N-terminus) and carboxylate (C-terminus) groups. This architecture is highly susceptible to two primary classes of proteolytic enzymes:
-
Exopeptidases (Aminopeptidases/Carboxypeptidases): These enzymes utilize the free terminal charges to anchor the peptide into their active site before cleaving the adjacent amide bond.
-
Endopeptidases: These enzymes recognize internal peptide bonds. Crucially, their catalytic triads (e.g., Ser-His-Asp in serine proteases) are evolutionarily optimized to attack amide bonds in a flexible trans conformation.
The Shielding Mechanism of the Cyclic DKP
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a 2,5-diketopiperazine. This "head-to-tail" intramolecular cyclization confers extraordinary resistance to enzymatic degradation[1][2]. The causality behind this stability is twofold:
-
Elimination of Anchor Points: Cyclization entirely consumes the N- and C-termini, rendering the molecule "invisible" to exopeptidase anchoring mechanisms[3].
-
Cis-Amide Constraint: The 6-membered DKP ring forces the two internal amide bonds into a rigid cis conformation. When a protease attempts to bind the DKP, this cis geometry creates a severe steric clash, preventing the carbonyl carbon from properly aligning within the enzyme's oxyanion hole for nucleophilic attack[3][4].
Degradation pathways comparing linear peptides and cyclic diketopiperazines against proteases.
Self-Validating Experimental Workflow
To accurately quantify this stability differential, researchers must employ a self-validating LC-MS/MS workflow. A protocol is only as trustworthy as its controls; therefore, this system utilizes the linear precursor as a positive control for enzyme activity, while employing stable-isotope internal standards to correct for matrix effects.
Step-by-Step Methodology
Step 1: Matrix Preparation & Equilibration
-
Action: Thaw pooled human serum (or prepare 1 mg/mL Pronase in PBS, pH 7.4) and pre-incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation ensures the proteases are at their optimal kinetic temperature before the substrate is introduced, preventing artificial lag phases in the degradation curve.
Step 2: Spiking and Incubation
-
Action: Spike the test compounds (Linear precursor and Cyclic DKP) into separate matrix aliquots to a final concentration of 10 µM. Incubate at 37°C under gentle agitation (300 rpm).
Step 3: Time-Course Quenching
-
Action: Withdraw 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, 240, and 1440 minutes). Immediately mix with 150 µL of ice-cold Quench Solution (Acetonitrile containing 1% Trifluoroacetic acid (TFA) and 1 µM Heavy-Isotope Internal Standard).
-
Causality: This is the most critical step for temporal accuracy. The acetonitrile instantly denatures and precipitates bulky serum proteins (preventing LC column clogging). Simultaneously, the 1% TFA drops the pH below the isoelectric point of the proteases' catalytic residues (e.g., protonating the catalytic histidine), instantly and irreversibly halting enzymatic cleavage.
Step 4: Extraction and LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM mode filters out the complex biological background of human serum by requiring both a specific precursor ion mass (Q1) and a specific fragment ion mass (Q3), ensuring high-fidelity quantification of the remaining intact peptide.
Self-validating LC-MS/MS workflow for quantifying enzymatic degradation kinetics.
Quantitative Data Comparison
The structural rigidity of the DKP ring translates directly into vastly superior pharmacokinetic parameters. While linear peptides act as rapid substrates for endogenous peptidases, the cyclic DKP acts as a highly stable, bio-inspired scaffold[3][4].
Below is a structured comparison of the expected degradation kinetics based on established in vitro serum stability assays:
| Compound | Matrix | Half-Life ( | Intrinsic Clearance ( | Primary Degradation Pathway |
| Linear Precursor (L-Asp(OMe)-Gly) | Human Serum | < 30 minutes | High | Rapid aminopeptidase cleavage at the N-terminus; endopeptidase cleavage of the trans-amide bond. |
| Cyclic DKP (Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate) | Human Serum | > 24 hours | Negligible | Highly resistant to proteolysis; eventual slow chemical hydrolysis in aqueous media[5]. |
Conclusion
The transformation of a linear dipeptide into methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate fundamentally alters its interaction with proteolytic enzymes. By eliminating terminal anchor points and enforcing a cis-amide geometry, the DKP scaffold effectively bypasses the catalytic mechanisms of both exopeptidases and endopeptidases. For drug development professionals, this data underscores why diketopiperazines are frequently utilized as privileged scaffolds for orally bioavailable therapeutics and robust drug delivery systems.
References
1.1 - ResearchGate 2.5 - PMC (NIH) 3.2 - ITJFS 4.3 - Sciforum 5.4 - Oxford Academic
Sources
Efficacy of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in animal models compared to existing therapeutics.
An In-Depth Comparative Analysis of the Efficacy of Novel Diketopiperazine-Based Agents Versus Existing Therapeutics in Preclinical Animal Models
Introduction: The Emergence of Diketopiperazines in Oncology
The diketopiperazine scaffold, a cyclic dipeptide structure, has garnered significant attention in medicinal chemistry due to its rigid conformation and ability to present side chains in well-defined spatial orientations. This makes it an attractive backbone for designing molecules that can modulate complex biological processes, including protein-protein interactions. While the specific compound "methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate" is not extensively characterized in publicly available literature, it belongs to a class of compounds that has yielded promising therapeutic candidates. A prominent example from this class is Plinabulin (NPI-2358), a synthetic analog of the natural product halimide. Plinabulin contains a diketopiperazine core and has been investigated extensively for its potent anti-tumor activities. This guide will focus on Plinabulin as a representative of this emerging class of therapeutics and compare its efficacy in animal models to established chemotherapeutic agents, particularly in the context of non-small cell lung cancer (NSCLC).
Mechanism of Action: A Departure from Traditional Chemotherapy
Plinabulin: A Microtubule-Binding Agent with Immune-Modulating Properties
Plinabulin's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for mitosis and cell division. Unlike taxanes (e.g., Docetaxel), which stabilize microtubules, Plinabulin binds to a distinct site on tubulin, leading to microtubule depolymerization. This interaction is pH-sensitive, with greater binding affinity in the acidic tumor microenvironment. This targeted disruption of the cytoskeleton in cancer cells ultimately triggers apoptotic cell death.
Beyond its direct cytotoxic effects, Plinabulin has been shown to possess significant immune-modulatory functions. It activates the innate immune signaling protein GEF-H1, which in turn leads to the activation of dendritic cells. Activated dendritic cells are critical for priming T-cells, thereby mounting a robust anti-tumor immune response. This dual mechanism of direct tumor cell killing and immune system activation distinguishes Plinabulin from many traditional chemotherapeutic agents.
Caption: Dual mechanism of Plinabulin: direct cytotoxicity and immune activation.
Docetaxel: A Microtubule Stabilizer
Docetaxel, a member of the taxane family, also targets microtubules, but with an opposing mechanism to Plinabulin.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[3][4] While highly effective, this mechanism is not selective for cancer cells, leading to common side effects such as myelosuppression and alopecia due to its impact on other rapidly dividing normal cells.[3]
Comparative Efficacy in Preclinical Animal Models
The most relevant setting for comparing the efficacy of novel agents like Plinabulin to standard-of-care therapeutics such as Docetaxel is in xenograft or orthotopic animal models, where human tumors are grown in immunocompromised mice. These models allow for a direct assessment of anti-tumor activity.
Experimental Protocol: Orthotopic NSCLC Xenograft Model
A robust and clinically relevant model for these studies is the orthotopic NSCLC mouse model.[5] This protocol provides a representative example of how such an efficacy study would be conducted.
Objective: To compare the anti-tumor efficacy of Plinabulin, Docetaxel, and their combination in an orthotopic human NSCLC xenograft model.
Methodology:
-
Cell Line and Animal Model:
-
Human NSCLC cell line (e.g., A549, H460) engineered to express luciferase for in vivo imaging.
-
6-8 week old female athymic nude mice.
-
-
Tumor Implantation:
-
Mice are anesthetized.
-
A suspension of 1 x 10^6 A549-luc cells in 50 µL of a Matrigel/PBS mixture is injected directly into the lung parenchyma.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored weekly using bioluminescence imaging (BLI).
-
When tumor burden reaches a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline, i.v.)
-
Group 2: Docetaxel (e.g., 10 mg/kg, i.v., once weekly)
-
Group 3: Plinabulin (e.g., 15 mg/kg, i.v., once weekly)
-
Group 4: Plinabulin + Docetaxel (at their respective doses and schedules)
-
-
-
Treatment Administration:
-
Treatments are administered for a specified period (e.g., 3-4 weeks).
-
Animal body weight and general health are monitored twice weekly as a measure of toxicity.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured at regular intervals via BLI. TGI is calculated at the end of the study.
-
Overall Survival: A separate cohort of animals is often used for a survival study, where animals are monitored until a humane endpoint is reached (e.g., significant weight loss, tumor burden).
-
Metastasis Assessment: At the end of the study, organs such as the contralateral lung, liver, and lymph nodes can be harvested for histological analysis to assess metastasis.
-
Sources
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. ourcancerstories.com [ourcancerstories.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Development of a novel orthotopic non-small cell lung cancer model and therapeutic benefit of 2'-(2-bromohexadecanoyl)-docetaxel conjugate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate proper disposal procedures
Emergency Overview:
-
Compound: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate[1][2][3]
-
Chemical Class: Diketopiperazine (Cyclic Dipeptide) Derivative[1][2][3][4]
-
Physical State: White to off-white solid (Powder/Crystals)[1][2][3]
-
Primary Hazard: Potential Bioactive Irritant (Treat as a pharmaceutical intermediate)[1][2][3]
-
Disposal Method: High-Temperature Incineration (Preferred)[1][2][3]
Part 1: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must first understand its stability and reactivity.[1][2][3] Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a cyclic dipeptide derivative (structurally related to Cyclo(Asp-Gly) methyl ester).[1][2][3]
Why this matters: Diketopiperazines (DKPs) are chemically stable scaffolds often used in drug discovery for their resistance to proteolysis.[1][2][3] Standard enzymatic or mild chemical deactivation methods (like simple bleaching) are often ineffective at breaking the piperazine-2,5-dione ring.[1][2][3] Therefore, thermal destruction is the only validated method to ensure complete neutralization of potential biological activity.[1][2][3]
Physicochemical Properties
| Property | Description | Implications for Disposal |
| CAS (Analog) | Ref: Ethyl Ester [52661-95-7] | Use as surrogate for regulatory filing if Methyl CAS is unlisted.[1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₄ | High Nitrogen content; potential NOx generation during incineration.[1][2][3] |
| Solubility | Soluble in DMSO, MeOH, Water (variable) | Dictates liquid waste stream segregation (Aqueous vs. Organic).[1][2][3] |
| Stability | High thermal/hydrolytic stability | Do not rely on ambient hydrolysis for deactivation.[2][3] |
| Bioactivity | Potential peptidomimetic | Zero-discharge policy: Do not pour down lab drains.[1][2][3] |
Part 2: Pre-Disposal Handling & Storage
Before disposal, the compound must be segregated to prevent cross-contamination or accidental exposure.[1][2][3]
1. Segregation Protocol:
-
Solids: Isolate pure compound in a chemically resistant container (HDPE or Glass). Label as "Non-Regulated Organic Solid" unless your specific EHS protocol deems it "Toxic."[1][2][3]
-
Liquids (Mother Liquors/Solutions):
-
If dissolved in DMSO/Methanol : Segregate into "Non-Halogenated Organic Waste."[1][2][3]
-
If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."[1][2][3]
-
Crucial: Do not mix with strong acids or bases in the waste container to avoid uncontrolled exotherms, although the DKP ring is relatively stable.[1][2][3]
-
2. Labeling Requirements:
-
Content: "Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate - Organic Waste"[1][2][3]
-
Hazard Checkbox: [x] Irritant [ ] Flammable [ ] Oxidizer[1][2][3]
Part 3: Detailed Disposal Workflows
The following workflows are designed to ensure compliance with RCRA (USA) and general laboratory safety standards.
Workflow A: Solid Waste (Pure Compound/Contaminated Solids)[1][2][3]
-
Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.[1][2][3]
-
Primary Method: Incineration. [1][2][3]
-
Containment: Place solid waste in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) or a dedicated wide-mouth jar.[1][2][3]
-
Double-Bagging: If the compound is suspected of high potency (e.g., used in a specific drug assay), double-bag the waste.[1][2][3]
-
Tagging: Attach a hazardous waste tag. List the full chemical name; do not use abbreviations like "DKP-Me".
-
Disposal: Transfer to the institution's hazardous waste accumulation area for pickup. The final destination must be a licensed chemical incinerator.[1][2][3]
-
Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)
-
Applicability: HPLC effluent, reaction byproducts, dissolved stock.[1][2][3]
-
Primary Method: Fuel Blending/Incineration. [1][2][3]
-
Aqueous Solutions: If the compound is in water/buffer, DO NOT pour down the sink.[1][2][3] Collect in a "Aqueous Waste with Organics" drum.
-
Organic Solutions: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).[1][2][3]
-
Rinsing: Triple-rinse the original container with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.[1][2][3] Deface the label on the empty bottle and dispose of it as glass waste.
Visual Decision Tree: Waste Stream Routing
Figure 1: Decision matrix for segregating methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate waste streams.
Part 4: Spill Response & Decontamination
In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.[1][2][3]
1. Minor Spill (< 5g Solid or < 100mL Liquid):
-
PPE: Nitrile gloves, lab coat, safety goggles.[1][2][3] (N95 mask recommended for powders).[1][2][3]
-
Solids:
-
Gently cover the spill with wet paper towels to prevent dust generation.[1][2][3]
-
Clean the surface with 1N NaOH followed by water.[1][2][3] Reasoning: Base treatment helps hydrolyze the ester side chain, increasing water solubility for removal, though it may not fully open the ring immediately.[1][2][3]
-
-
Liquids:
2. Major Spill (> 5g or High Concentration):
-
Evacuate: Clear the immediate area.
-
Ventilation: Ensure fume hoods are active; open windows if safe.[1][2][3]
-
Call EHS: Report the spill immediately.
Part 5: Regulatory Framework & References
Regulatory Classification (USA - RCRA):
-
This compound is not typically listed as a P-list (acutely toxic) or U-list (toxic) waste specifically by CAS.[1][2][3]
-
Default Classification: Unless toxicity data proves otherwise, classify as Non-Regulated Chemical Waste (if non-flammable/non-corrosive).[1][2][3]
-
Best Practice: Due to the bioactive nature of diketopiperazines, treat as "Pharmaceutical Waste" to ensure incineration.[1][2][3]
References:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57345543, 2-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]acetic acid (Related Structure).[1][2][3] Retrieved from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). *Laboratory Safety Guidance (OSHA 3404
Sources
Personal protective equipment for handling methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
As researchers and drug development professionals, handling cyclic dipeptides and diketopiperazine derivatives requires a nuanced understanding of their physicochemical behavior. Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (CAS: 114417-85-5), commonly known as Cyclo(L-Asp-Gly) methyl ester, presents specific operational challenges. Because it typically exists as a fine, low-density lyophilized powder, it is highly susceptible to electrostatic dispersion and aerosolization.
To ensure absolute scientific integrity and safety, this guide synthesizes field-proven methodologies with authoritative chemical hygiene standards, providing a self-validating system for handling, solubilizing, and disposing of this compound.
Chemical Profile & Causality-Driven Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazards associated with methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate. The risks do not solely stem from the molecule's inherent toxicity, but rather from its physical state and the solvents required to manipulate it.
Table 1: Physicochemical Properties & Operational Implications
| Property / Hazard | Description | Operational Implication & Causality |
| Chemical Identity | Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate | Ensure all Safety Data Sheets (SDS) and waste logs match CAS 114417-85-5. |
| Physical State | Solid, fine crystalline powder | High risk of electrostatic cling. Mechanical manipulation (e.g., dry sweeping) will cause aerosolization and inhalation risks. |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF) | The Carrier Effect: DMSO rapidly permeates the skin barrier. If the powder is dissolved in DMSO, the solvent will carry the peptide derivative directly into the bloodstream upon skin contact. |
| Primary Hazard | Respiratory and Skin Irritant | Mandatory use of Localized Exhaust Ventilation (LEV) or a certified powder weighing hood[1]. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory attire is insufficient when handling fine powders combined with penetrating solvents. The following PPE protocol is designed to break the chain of exposure at every vulnerability point, aligning with the [2] and [1].
Table 2: PPE Specifications & Scientific Rationale
| PPE Category | Specification | Replacement Protocol | Causality / Scientific Rationale |
| Hand Protection | Nitrile (≥5 mil thickness) or Neoprene gloves | Replace every 2 hours, or immediately upon solvent contact. | Latex offers virtually zero resistance to DMSO/DMF. Nitrile prevents the "carrier effect" of solvents penetrating the skin barrier. Double-gloving is required during solubilization. |
| Eye Protection | Unvented chemical splash goggles (ANSI Z87.1) | Sanitize after each operational session. | Safety glasses with side shields do not protect against fine powder dust settling in the ocular mucosa or accidental solvent splashes[3]. |
| Respiratory | N95 or P100 Particulate Respirator | Discard after single use or if breathing resistance increases. | Strictly required if handling the powder outside of a certified powder hood. Mitigates the inhalation of aerosolized diketopiperazine particles[2]. |
| Body Protection | Flame-resistant (FR) or standard Nomex lab coat with knit cuffs | Launder weekly via specialized institutional service. | Knit cuffs prevent fine powder from traveling up the forearm via electrostatic cling. |
Operational Workflow: Step-by-Step Methodology
To prevent contamination and ensure accurate dosing for downstream assays, the handling protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.
Protocol: Weighing and Solubilization
-
Environmental Verification: Ensure the Localized Exhaust Ventilation (LEV) or powder weighing hood is operational with a face velocity of 80–100 feet per minute (fpm). This self-validates the containment of any aerosolized particulates.
-
Static Mitigation: Pass an anti-static zero-stat gun or ionizer over the weighing boat and spatula to neutralize surface charges. Causality: This prevents the low-density powder from "jumping" out of the boat and contaminating the balance enclosure.
-
Transfer & Weighing: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate into a tared, sealable glass vial.
-
Solvent Addition: When adding polar aprotic solvents (e.g., DMSO) to solubilize the compound, add the solvent dropwise down the inner wall of the vial. Causality: Rapid addition displaces air quickly, which can blow the fine powder out of the vial.
-
Sealing and Decontamination: Seal the vial with a PTFE-lined cap and wrap with Parafilm. Immediately wet-wipe the balance and surrounding area with a 70% Isopropanol/Water solution to capture any microscopic, rogue dust.
Operational workflow for handling fine diketopiperazine powders to minimize aerosolization.
Spill Response & Disposal Plan
Chemical spills involving fine powders require counter-intuitive responses. According to the[4], dry mechanical cleaning is strictly prohibited.
Protocol: Immediate Spill Response and Waste Segregation
-
Assessment & Evacuation: If a spill occurs outside of containment, immediately evacuate personnel from a 5-foot radius to allow aerosolized dust to settle.
-
State Identification & Containment:
-
For Dry Powder Spills: Do not use a brush or dry paper towel. Causality: Dry mechanical action generates a dust cloud, exponentially increasing the inhalation hazard and expanding the contamination radius. Instead, utilize the Wet-Wipe Protocol . Dampen a clean absorbent pad with water or 70% IPA and gently lay it over the powder to trap the particulate.
-
For Solution Spills (e.g., dissolved in DMSO): Apply chemical-compatible absorbent pads starting from the perimeter and working inward to prevent the spread of the carrier solvent.
-
-
Waste Segregation: Place all contaminated wipes, gloves, and pads into a heavy-duty, sealable hazardous waste bag. Label explicitly as "Hazardous Waste: Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate / Solvent Contaminated" to comply with institutional chemical management protocols[5].
-
Surface Decontamination: Wash the affected surface three times with a laboratory-grade detergent solution, followed by a distilled water rinse, to ensure all residual peptide derivative and solvent are completely removed.
Decision tree for chemical spill response, differentiating between dry powder and solution states.
References
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: NIOSH Respirator Selection Logic 2004 Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (National Academies Press) URL: [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. dnacih.com [dnacih.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
